4-Bromopyridine-2-carbonitrile
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-bromopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351205 | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-45-2 | |
| Record name | 4-Bromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromopyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Key Heterocyclic Building Block
An In-Depth Technical Guide to 4-Bromopyridine-2-carbonitrile
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Among the vast arsenal of heterocyclic intermediates, this compound emerges as a highly valuable and versatile building block. Its unique arrangement of a bromine substituent and a nitrile group on the pyridine ring imparts distinct electronic properties and offers two orthogonal sites for chemical modification. This guide provides an in-depth exploration of its core properties, reactivity, synthesis, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic utility of this compound, particularly in the creation of diverse chemical libraries for drug discovery, cannot be overstated.[1]
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 62150-45-2[2][3][4]
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physical and chemical properties of this compound is the first step toward its effective application in a laboratory setting. These properties dictate its solubility, reaction conditions, and storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrN₂ | [2][5] |
| Molecular Weight | 183.01 g/mol | [2][6] |
| Appearance | Off-white to light beige/brown solid | [2][6] |
| Melting Point | 82-84 °C | [2][6] |
| Boiling Point | ~265.3 °C at 760 mmHg | [2][6] |
| Density | ~1.726 g/cm³ | [2][6] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |
| Synonyms | 4-bromopicolinonitrile, 4-Bromo-2-cyanopyridine | [2][3][5] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its two primary functional groups. This duality allows for sequential and controlled modifications, making it a cornerstone for generating molecular complexity.
The pyridine nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), making the bromine atom at the C4 position a versatile handle for introducing new functionalities.[7]
-
Reactions at the C4-Position (Bromo Group): The electron-withdrawing nature of the pyridine ring and the nitrile group facilitates the displacement of the bromide ion. This position is highly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings.[6][8] This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a critical strategy in structure-activity relationship (SAR) studies.[1][6]
-
Reactions at the C2-Position (Nitrile Group): The carbonitrile group is a versatile precursor to other essential functional groups. It can be:
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide.
-
Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine (aminomethyl group).
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
This dual reactivity profile allows chemists to build out from the pyridine core in multiple directions, a significant advantage in combinatorial chemistry and lead optimization.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery
This compound is not merely a synthetic curiosity; it is an established intermediate in the development of novel therapeutics. Its utility is prominently highlighted in structure-based drug design campaigns. A key example is its use in the synthesis of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the tuberculosis pathogen.[6] This application underscores the compound's value in addressing significant global health challenges. Furthermore, the broader class of bromopyridines serves as crucial starting materials for drugs targeting central nervous system (CNS) disorders and viral infections.[1][8]
Conceptual Synthetic Workflow
While multiple proprietary methods exist, a general and logical synthetic approach can be conceptualized. A common strategy for introducing a nitrile group onto a pyridine ring is through the cyanation of a corresponding halide or the dehydration of an amide. A plausible route could involve the Sandmeyer reaction from an amino-precursor or palladium-catalyzed cyanation of a di-brominated pyridine.
A more direct, though challenging, approach involves the functionalization of 4-bromopyridine itself. The workflow below illustrates a conceptual pathway for synthesizing functionalized derivatives starting from 4-bromopyridine hydrochloride, a common precursor.[9][10]
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Safe Handling and Personal Protection
Trustworthiness through Safety: The following protocols are synthesized from authoritative Safety Data Sheets (SDS). Adherence to these guidelines is critical for ensuring a self-validating system of laboratory safety.
Hazard Identification:
-
Skin Contact: May cause skin irritation.[12]
-
Eye Contact: May cause serious eye irritation.[12]
-
Inhalation: Avoid breathing dust, as it may be harmful.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[13]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wear a lab coat or other impervious clothing.[13]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved dust mask or respirator. Ensure appropriate exhaust ventilation at places where dust is formed.[13]
Handling and Storage Protocol:
-
Handling:
-
Storage:
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][13]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[13]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]
References
- SAFETY D
- 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910. PubChem. [Link]
- SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. Thermo Fisher Scientific. [Link]
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]
- 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. [Link]
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- How to synthesize 4 - bromopyridine hydrochloride? Blog. [Link]
- 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472. PubChem. [Link]
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. CAS 62150-45-2 | this compound - Synblock [synblock.com]
- 4. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]
- 5. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 11. 62150-45-2|this compound|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
A Technical Guide to 4-Bromopyridine-2-carbonitrile: A Core Heterocyclic Building Block
Abstract: This technical guide provides an in-depth analysis of 4-Bromopyridine-2-carbonitrile (CAS No. 62150-45-2), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document delineates its molecular structure, physicochemical properties, and established applications. We offer insights into its chemical reactivity, highlighting its utility as a bifunctional building block amenable to strategic modification at both the bromine and nitrile positions. This guide serves as a comprehensive resource, consolidating essential data to facilitate its effective use in the synthesis of novel therapeutic agents and advanced materials.
Introduction: The Strategic Value of a Bifunctional Pyridine
This compound is a specialized heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, which incorporates a pyridine ring substituted with both a bromine atom and a nitrile group, provides two distinct and chemically active sites for molecular elaboration.[1] This bifunctionality is the cornerstone of its value, allowing for sequential and orthogonal chemical modifications.
The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.[1][2][3] Concurrently, the nitrile group at the 2-position can be transformed into a variety of other functional groups, including amines, amides, or carboxylic acids, further expanding the synthetic possibilities.[1] Consequently, this compound is not merely an intermediate but a strategic building block for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][2]
Physicochemical Properties and Molecular Structure
The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is critical for its proper handling, storage, and application in synthetic chemistry.
Key Identifiers and Physical Data
A consolidation of the compound's identifiers and measured physical properties provides a foundational dataset for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4][5][6] |
| Synonyms | 4-Bromopicolinonitrile, 4-Bromo-2-cyanopyridine | [4][7][8] |
| CAS Number | 62150-45-2 | [4][7][9][10] |
| Molecular Formula | C₆H₃BrN₂ | [4][7][8][10] |
| Molecular Weight | 183.01 g/mol | [5][7][10] |
| Appearance | Off-white to light brown/yellow solid/powder | [1][6][8] |
| Melting Point | 82-91 °C | [1][4] |
| SMILES | C1=CN=C(C=C1Br)C#N | [4][5][10] |
| InChI Key | CZXDCTUSFIKLIJ-UHFFFAOYSA-N | [4][5][8] |
Molecular Structure Visualization
The structural arrangement of this compound dictates its reactivity. The diagram below illustrates the pyridine ring with the bromo- substituent at the C4 position and the carbonitrile group at the C2 position.
Caption: Molecular structure of this compound.
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, its synthesis generally relies on established methods for functionalizing pyridine rings. A plausible approach involves the bromination of a pre-existing 2-cyanopyridine or the cyanation of a 2,4-dibromopyridine derivative, leveraging the differential reactivity of the halogenated positions.
Generalized Experimental Protocol: Purification by Recrystallization
Purity is paramount for subsequent reactions. Recrystallization is a standard method for purifying solid organic compounds like this compound.
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or a mixture) to identify one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should initiate. Further cooling in an ice bath can maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent. The melting point of the dried solid can be checked to assess purity.[1][4]
Synthesis & Purification Workflow
The logical flow from starting materials to a purified final product is a critical concept in process chemistry.
Caption: Generalized workflow for the synthesis and purification process.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its two functional groups, enabling it to serve as a versatile synthetic intermediate.[1][9]
Reactivity at the Bromine Site (C4)
The bromine atom at the 4-position of the pyridine ring is highly susceptible to displacement. The electron-withdrawing nature of the ring nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr). More importantly, it is an excellent participant in a wide array of transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
These reactions are fundamental in modern drug discovery for assembling complex molecules from simpler fragments.[3]
Reactivity at the Nitrile Site (C2)
The carbonitrile group is a robust and versatile functional group that can be converted into several other moieties:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate.[1]
-
Reduction: Can be reduced, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine.[1]
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Applications in Drug Discovery
This dual reactivity makes this compound a valuable starting material. It has been identified as a key intermediate in the synthesis of novel therapeutic agents. For example, its utility has been demonstrated in structure-based drug design campaigns, including the development of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a crucial enzyme for the pathogen's survival.[1]
Diagram of Synthetic Potential
Caption: Key reaction pathways for this compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[4]
-
Hazards: It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[7]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Storage: Store in a locked, well-ventilated place. It is recommended to store under an inert atmosphere at room temperature.[10]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.[7]
Conclusion
This compound stands out as a high-value, multi-functional building block in modern organic synthesis. Its defined molecular structure, characterized by strategically placed bromo and nitrile functional groups, offers chemists a reliable platform for creating diverse and complex molecules. The well-understood reactivity at both sites allows for predictable and efficient synthetic planning, making it an indispensable tool in the quest for new pharmaceuticals and advanced materials. Proper handling and an understanding of its physicochemical properties are essential for leveraging its full synthetic potential safely and effectively.
References
- 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283. PubChem - NIH. [Link]
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H34424.03 [thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 9. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]
- 10. 62150-45-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-Bromo-2-cyanopyridine: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, 4-bromo-2-cyanopyridine has emerged as a pivotal building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. This guide provides an in-depth technical overview of the physical and chemical properties of 4-bromo-2-cyanopyridine, its characteristic reactivity, and its applications, grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.
Core Physical and Chemical Properties
4-Bromo-2-cyanopyridine, also known by its IUPAC name 4-bromopyridine-2-carbonitrile, is a pale green to yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a critical foundation for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 62150-45-2 | [1] |
| Molecular Formula | C₆H₃BrN₂ | [1][3] |
| Molecular Weight | 183.01 g/mol | [3] |
| Appearance | Pale green to yellow crystalline solid/powder | [1][2] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 265.3 ± 20.0 °C at 760 mmHg | [1] |
| Density | ~1.7 ± 0.1 g/cm³ | [1] |
| Flash Point | 114.3 ± 21.8 °C | [1] |
For optimal stability, 4-bromo-2-cyanopyridine should be stored in a cool, well-ventilated area.[1]
Spectroscopic Characterization: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, characteristic of a tri-substituted pyridine ring. The chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the bromo and cyano substituents. Based on data from similar pyridine derivatives, the expected chemical shifts would be in the range of δ 7.5-8.8 ppm. The coupling constants (J) would reveal the substitution pattern.[4][5]
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group (C2) and the carbon atom bearing the bromine (C4) will be significantly influenced by these substituents. The nitrile carbon typically appears in the range of δ 115-120 ppm, while the carbons of the pyridine ring will resonate between δ 120-155 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies for 4-bromo-2-cyanopyridine would include:
-
C≡N stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹, characteristic of a nitrile group.[7][8]
-
C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
-
C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 182 and an (M+2)⁺ peak of nearly equal intensity at m/z 184, which is the characteristic isotopic signature of a bromine-containing compound.[10][11] Common fragmentation pathways would likely involve the loss of the bromine atom and/or the cyano group.[12]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-bromo-2-cyanopyridine stems from the presence of two distinct and addressable reactive sites: the bromine atom at the 4-position and the cyano group at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack, particularly at the 4-position where the bromine atom serves as a good leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This is a consequence of the electron-deficient nature of the pyridine ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[13] This reactivity allows for the introduction of a wide range of functionalities.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of 4-bromo-2-cyanopyridine with an amine, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
4-bromo-2-cyanopyridine
-
Amine of choice (e.g., morpholine, piperidine)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-bromo-2-cyanopyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (2.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[14][15][16][17]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 4-bromo-2-cyanopyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This powerful reaction allows for the coupling of 4-bromo-2-cyanopyridine with a variety of boronic acids or their esters to form 4-aryl- or 4-vinyl-2-cyanopyridines. These products are valuable precursors in drug discovery and materials science.[18][19]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of 4-bromo-2-cyanopyridine with an arylboronic acid.
Materials:
-
4-bromo-2-cyanopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 4-bromo-2-cyanopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[20][21][22]
The Sonogashira coupling enables the reaction of 4-bromo-2-cyanopyridine with terminal alkynes to synthesize 4-alkynyl-2-cyanopyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[23][24]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 4-bromo-2-cyanopyridine.
Materials:
-
4-bromo-2-cyanopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a degassed solution of 4-bromo-2-cyanopyridine (1.0 equiv.) in the chosen solvent and amine base, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the desired product by column chromatography.[25][26]
Synthetic Applications in Drug Discovery and Materials Science
The dual reactivity of 4-bromo-2-cyanopyridine makes it a valuable intermediate in several areas of chemical research.
-
Medicinal Chemistry: The 2-cyanopyridine moiety is a common structural motif in biologically active molecules. The ability to functionalize the 4-position through cross-coupling or nucleophilic substitution allows for the rapid generation of libraries of compounds for screening in drug discovery programs.
-
Materials Science: The rigid, planar structure of the pyridine ring, combined with the ability to introduce various substituents, makes 4-bromo-2-cyanopyridine a useful precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 4-bromo-2-cyanopyridine.
Sources
- 1. innospk.com [innospk.com]
- 2. H34424.03 [thermofisher.com]
- 3. 4-Bromo-2-cyanopyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. raco.cat [raco.cat]
- 13. m.youtube.com [m.youtube.com]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. kbfi.ee [kbfi.ee]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Bromopyridine-2-carbonitrile in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of 4-Bromopyridine-2-carbonitrile
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research.[1][2] Its pyridine core, functionalized with both a bromine atom and a nitrile group, offers multiple reaction sites for the synthesis of complex molecules, including novel therapeutic agents.[1][3][4] The successful use of this intermediate in synthetic protocols—from reaction setup and purification to formulation—is fundamentally governed by its solubility in various organic solvents. An understanding of its solubility profile is not merely a matter of convenience; it is a cornerstone of efficient process development, enabling researchers to select appropriate solvent systems for reactions, extractions, and crystallizations, thereby maximizing yield and purity.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles that dictate its solubility behavior and offers a detailed, field-proven protocol for researchers to generate their own precise, quantitative solubility data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.
Molecular Structure and Properties of this compound:
-
Appearance: Off-white to light beige solid[6]
Polarity and Hydrogen Bonding Capabilities: The this compound molecule possesses distinct polar features. The electronegative nitrogen atom in the pyridine ring and the cyano group (-C≡N) create significant dipole moments. This makes the molecule polar.
In terms of intermolecular interactions, the pyridine nitrogen and the nitrile nitrogen can both act as hydrogen bond acceptors .[7] However, the molecule lacks any hydrogen atoms attached to highly electronegative atoms (like O-H or N-H), so it cannot act as a hydrogen bond donor .[7]
Predicted Solubility Behavior: Based on this analysis, we can predict the following:
-
High solubility is expected in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding (where the solvent is the donor).
-
Limited to poor solubility is expected in nonpolar solvents (e.g., hexane, toluene), as these solvents primarily interact through weaker van der Waals forces, which are less effective at overcoming the crystal lattice energy of the polar solid.
-
Insolubility in Water: As a non-ionic organic molecule with a significant carbon backbone, it is expected to be, and is reported as, insoluble in water.[8]
The following diagram illustrates the key molecular features influencing solubility.
Caption: Predicted interactions based on molecular features.
Solvent Selection for Experimental Screening
A systematic approach to determining solubility involves screening a range of solvents with varying polarities and functionalities. The table below provides a curated list of recommended solvents for testing, ordered by increasing polarity index. This selection covers the major classes of organic solvents, providing a comprehensive profile of solubility.
| Solvent | Chemical Class | Polarity Index (P') | Boiling Point (°C) | Rationale for Inclusion |
| n-Hexane | Nonpolar Aliphatic | 0.1 | 69 | Represents nonpolar, aliphatic interactions. |
| Toluene | Nonpolar Aromatic | 2.4 | 111 | Represents nonpolar, aromatic (π-stacking) interactions. |
| Diethyl Ether | Polar Aprotic | 2.8 | 35 | A common, weakly polar extraction solvent. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | A versatile, moderately polar solvent. Reported to be effective.[8] |
| Chloroform | Polar Aprotic | 4.1 | 61 | A moderately polar solvent. Reported to be effective.[6][8] |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | A common polar aprotic solvent for chromatography and extraction.[6] |
| Acetone | Polar Aprotic | 5.1 | 56 | A highly polar aprotic solvent, good H-bond acceptor. |
| Methanol | Polar Protic | 5.1 | 65 | A polar protic solvent, capable of hydrogen bonding. |
| Acetonitrile | Polar Aprotic | 5.8 | 82 | A highly polar aprotic solvent, common in HPLC. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | A highly polar solvent known for dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A highly polar aprotic solvent, often a solvent of last resort. |
Solvent property data sourced from multiple chemical reference tables.[9][10][11]
Experimental Protocol for Quantitative Solubility Determination
The following protocol describes the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[12] This method ensures the creation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small glass test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and PTFE syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
Part 1: Preparation of Saturated Solutions
-
Aliquot Compound: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. The key is to ensure that undissolved solid remains after equilibration.
-
Add Solvent: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
Visual Confirmation: After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid. If all the solid has dissolved, a higher mass of the compound must be used, and the experiment repeated.
Part 2: Sample Preparation for Analysis
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifugation: To further facilitate the separation of solid from the supernatant, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.[12]
-
Dilution: Accurately pipette a known volume of the saturated filtrate into a volumetric flask and dilute with the same solvent (or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.
Part 3: Quantitative Analysis by HPLC
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from Part 2 into the HPLC system under the same conditions.
-
Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Final Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the final solubility of the compound in the solvent. Report the result in mg/mL or mol/L.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Data Presentation and Summary
The quantitative results from the experimental protocol should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvents and provides a valuable reference for future experimental design.
Example Solubility Data Table for this compound at 25°C
| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| n-Hexane | 0.1 | [Experimental Result] | [Calculated Result] | e.g., Insoluble (<1 mg/mL) |
| Toluene | 2.4 | [Experimental Result] | [Calculated Result] | e.g., Sparingly Soluble (1-10 mg/mL) |
| Dichloromethane | 3.1 | [Experimental Result] | [Calculated Result] | e.g., Soluble (10-50 mg/mL) |
| Ethyl Acetate | 4.4 | [Experimental Result] | [Calculated Result] | e.g., Soluble (10-50 mg/mL) |
| Acetone | 5.1 | [Experimental Result] | [Calculated Result] | e.g., Freely Soluble (50-100 mg/mL) |
| Methanol | 5.1 | [Experimental Result] | [Calculated Result] | e.g., Freely Soluble (50-100 mg/mL) |
| Acetonitrile | 5.8 | [Experimental Result] | [Calculated Result] | e.g., Very Soluble (>100 mg/mL) |
| DMSO | 7.2 | [Experimental Result] | [Calculated Result] | e.g., Very Soluble (>100 mg/mL) |
Conclusion
References
- ChemicalBook. (2023). 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.
- CymitQuimica. (n.d.). 4-Bromo-pyridine-2-carbonitrile.
- BenchChem. (n.d.). This compound | CAS 62150-45-2.
- Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
- Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Bromo-Pyridine-2-Carbonitrile.
- BenchChem. (n.d.). Derivatization from this compound.
- Honeywell. (n.d.). Polarity Index.
- ChemicalBook. (2023). 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2.
- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?
- Shodex. (n.d.). Polarities of Solvents.
- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
- University of Minnesota. (2022). Properties of Common Organic Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine-2-Carbaldehyde in Modern Chemical Synthesis.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- LibreTexts. (2023). Solubility of Organic Compounds.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- YouTube. (2025). How To Predict Solubility Of Organic Compounds?
- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- PubChem. (n.d.). 4-Bromopyrimidine-2-carbonitrile.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.
- ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
Sources
- 1. Properties of Solvents Used in Organic Chemistry [murov.info]
- 2. scribd.com [scribd.com]
- 3. shodex.com [shodex.com]
- 4. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. chem.ws [chem.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Polarity Index [macro.lsu.edu]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
1H NMR and 13C NMR spectra of 4-Bromopyridine-2-carbonitrile
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromopyridine-2-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Critical Role of NMR in Heterocyclic Drug Development
In the landscape of modern drug discovery, heterocyclic compounds, particularly substituted pyridines, represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The precise characterization of these molecules is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating molecular structure in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of spectral interpretation, offering insights grounded in years of field experience to guide researchers and drug development professionals in their analytical endeavors. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring robust and reproducible results.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons on the pyridine ring. The spectrum, typically acquired in a deuterated solvent such as chloroform (CDCl₃), reveals three distinct signals corresponding to the three aromatic protons.
The interpretation of the spectrum is based on the chemical shifts (δ), which indicate the electronic shielding of the protons, and the coupling constants (J), which reveal the through-bond interactions between neighboring protons.
Key Spectral Features and Interpretation
-
H-6 Proton: The proton at the 6-position (H-6) is the most deshielded, appearing at approximately 8.68 ppm. This significant downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the cyano group at the 2-position. This signal appears as a doublet due to coupling with the H-5 proton.
-
H-5 Proton: The H-5 proton resonates at around 7.82 ppm. Its signal is a doublet of doublets, a result of coupling to both the H-6 and H-3 protons.
-
H-3 Proton: The proton at the 3-position (H-3) is found at approximately 7.72 ppm and appears as a doublet, coupling with the H-5 proton.
The observed splitting patterns are a direct consequence of the spin-spin coupling between adjacent protons, a phenomenon that is invaluable for confirming the substitution pattern of the pyridine ring. The magnitude of the coupling constants provides further structural confirmation.
¹H NMR Data Summary
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.68 | Doublet (d) | 5.1 |
| H-5 | 7.82 | Doublet of Doublets (dd) | 5.1, 1.7 |
| H-3 | 7.72 | Doublet (d) | 1.7 |
Data obtained in CDCl₃ at 90 MHz.
Visualizing Coupling Interactions
The following diagram illustrates the through-bond coupling relationships between the protons on the this compound ring system.
Caption: ¹H-¹H coupling in this compound.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents on the aromatic ring.
Key Spectral Features and Interpretation
-
Quaternary Carbons: The spectrum shows five distinct signals for the carbon atoms of the pyridine ring and one for the cyano group. The carbon atoms bearing substituents (C-2, C-4) and the cyano carbon are quaternary and thus do not show splitting in a proton-decoupled spectrum.
-
C-2 and C-4 Carbons: The carbon attached to the electron-withdrawing cyano group (C-2) and the carbon bearing the bromine atom (C-4) are significantly deshielded, appearing at approximately 134.4 ppm and 133.3 ppm, respectively.
-
C-6 Carbon: The C-6 carbon, adjacent to the nitrogen, is also deshielded and resonates at around 152.1 ppm.
-
C-3 and C-5 Carbons: The protonated carbons, C-3 and C-5, appear at approximately 131.0 ppm and 129.0 ppm.
-
Cyano Carbon: The carbon of the cyano group is found further downfield at around 115.5 ppm.
¹³C NMR Data Summary
| Carbon | Chemical Shift (δ, ppm) |
| C-6 | 152.1 |
| C-3 | 131.0 |
| C-5 | 129.0 |
| C-2 | 134.4 |
| C-4 | 133.3 |
| CN | 115.5 |
Data obtained in CDCl₃ at 22.63 MHz.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz during processing to improve the appearance of the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Workflow for NMR Analysis
The following diagram illustrates the comprehensive workflow from sample preparation to final data interpretation.
Caption: A typical workflow for NMR analysis.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound presented in this guide underscores the power of NMR spectroscopy in the structural elucidation of complex organic molecules. By carefully interpreting chemical shifts, coupling constants, and splitting patterns, researchers can gain unambiguous insights into the molecular architecture of this important pharmaceutical building block. The methodologies and data provided herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Search for this compound or CAS No. 163739-16-8)
An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2-carbonitrile from 4-Bromopyridine 1-oxide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, from 4-bromopyridine 1-oxide. The core of this guide focuses on a modified Reissert-Henze reaction, a powerful method for the cyanation of pyridine N-oxides. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and purification techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a bromo and a cyano group on the pyridine ring offers two distinct points for further functionalization, making it a versatile scaffold in the design of novel therapeutics. The synthesis of this compound from 4-bromopyridine 1-oxide via a modified Reissert-Henze reaction offers an efficient and regioselective route to this important molecule.
The Reissert-Henze reaction and its modifications have become a cornerstone in pyridine chemistry, allowing for the introduction of a cyano group, among other nucleophiles, at the C2 position of the pyridine ring.[1][2] This guide will focus on the use of trimethylsilyl cyanide (TMSCN) as the cyanide source, a reagent known for its high reactivity and utility in modern organic synthesis.
Reaction Mechanism and Rationale
The synthesis of this compound from 4-bromopyridine 1-oxide using trimethylsilyl cyanide (TMSCN) and a base such as triethylamine proceeds through a modified Reissert-Henze mechanism. The following is a step-by-step explanation of the proposed mechanism:
-
Activation of the Pyridine N-oxide: The reaction is initiated by the activation of the 4-bromopyridine 1-oxide. In the presence of trimethylsilyl cyanide, the oxygen atom of the N-oxide attacks the silicon atom of TMSCN. This step is facilitated by the electrophilicity of the silicon atom.
-
Formation of the N-silyloxy Pyridinium Intermediate: This initial attack results in the formation of a highly reactive N-silyloxypyridinium intermediate and a cyanide anion. This intermediate is significantly more electrophilic at the C2 and C6 positions of the pyridine ring compared to the starting N-oxide.
-
Nucleophilic Attack by Cyanide: The cyanide anion, a potent nucleophile, then attacks the activated pyridinium ring. The attack preferentially occurs at the C2 position due to a combination of electronic and steric factors.
-
Formation of the Dihydropyridine Intermediate: The nucleophilic addition of the cyanide anion leads to the formation of a 1,2-dihydropyridine intermediate.
-
Rearomatization: The final step involves the elimination of the trimethylsilyloxy group and a proton, leading to the rearomatization of the pyridine ring and the formation of the final product, this compound. Triethylamine acts as a base to facilitate the deprotonation and subsequent elimination.
Detailed Experimental Protocol
This protocol is based on established procedures for the cyanation of pyridine N-oxides and provides a comprehensive, step-by-step guide for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-Bromopyridine 1-oxide | 174.00 | 14248-50-1 | Starting material. |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 7677-24-9 | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Dried over KOH prior to use. |
| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Anhydrous, reaction solvent. |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | For extraction and chromatography. |
| Hexane | - | 110-54-3 | For chromatography. |
| Saturated aq. NaHCO₃ | - | - | For work-up. |
| Brine | - | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layers. |
| Silica gel | - | - | For column chromatography (230-400 mesh). |
Reaction Setup and Procedure
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, add 4-bromopyridine 1-oxide (e.g., 1.0 eq).
-
Add anhydrous acetonitrile (e.g., 5-10 mL per mmol of starting material).
-
Cool the flask in an ice-water bath.
-
To the stirred suspension, add triethylamine (e.g., 1.5 eq) dropwise.
-
Slowly add trimethylsilyl cyanide (e.g., 1.5 eq) via syringe. Caution: TMSCN is extremely toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C using a heating mantle.
-
Maintain the reaction at this temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
Purification
The crude this compound can be purified by either flash column chromatography or recrystallization.
-
Flash Column Chromatography: The crude product can be purified on a silica gel column. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[3][4][5] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.
-
Recrystallization: For crystalline solids, recrystallization is an effective purification method. A suitable solvent system for this compound could be a mixture of ethyl acetate and n-heptane.[3] The crude product is dissolved in a minimal amount of hot ethyl acetate, and n-heptane is added until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and dried.
Safety and Handling
Trimethylsilyl cyanide (TMSCN) is a highly toxic and flammable liquid. [3][6][7][8] It is fatal if swallowed, in contact with skin, or if inhaled.[6][7][8] It reacts with water and moisture to produce highly toxic hydrogen cyanide gas.[3][6]
Essential Safety Precautions:
-
Always handle TMSCN in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Work under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Quench any residual TMSCN in the reaction apparatus and waste with a basic solution of sodium hypochlorite (bleach) before disposal.
Data Summary
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 4-Bromopyridine 1-oxide | Trimethylsilyl cyanide, Triethylamine | Acetonitrile | 110 °C, 3 hours | 72.4% | BenchChem |
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 62150-45-2[8] |
| Molecular Formula | C₆H₃BrN₂ |
| Molecular Weight | 183.01 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 82-84 °C |
| Boiling Point | ~265 °C at 760 mmHg |
| Density | ~1.726 g/cm³ |
Conclusion
The synthesis of this compound from 4-bromopyridine 1-oxide via a modified Reissert-Henze reaction using trimethylsilyl cyanide is a highly effective and regioselective method. This guide has provided a detailed protocol, a plausible reaction mechanism, and critical safety information to enable researchers to perform this synthesis confidently and safely. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and other functional materials. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe experimental outcome.
References
- Alfa Aesar. (2024, March 26).
- SD Fine-Chem Limited.
- University of Rochester, Department of Chemistry.
- Nishiwaki, N., & Ariga, M. (2007). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 65(1), 51-61.
- IUCr Journals. (2019, October 3). 3-Bromopyridine-2-carbonitrile. [Link]
- Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. HETEROCYCLES, 22(10), 2375-2394.
- Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26(04), 563-564.
- Huo, Z., & Yamamoto, H. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 660-663.
- University of Rochester, Department of Chemistry.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dl.ndl.go.jp [dl.ndl.go.jp]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
mechanism of cyanation of 4-bromopyridine 1-oxide
An In-Depth Technical Guide to the Cyanation of 4-Bromopyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of 4-bromopyridine 1-oxide to 4-cyanopyridine 1-oxide is a pivotal reaction in synthetic chemistry, providing a gateway to a diverse array of functionalized pyridine derivatives essential for drug discovery and materials science. The cyano group serves as a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles. This guide offers a comprehensive exploration of the mechanistic underpinnings of this cyanation reaction, moving beyond simple protocols to elucidate the fundamental principles that govern its success. We will dissect the key mechanistic pathways, analyze the critical experimental parameters, and provide a validated protocol, empowering researchers to approach this transformation with a deep, causal understanding and a predictive capacity for optimization.
Chapter 1: The Crucial Role of the N-Oxide in Modulating Pyridine Reactivity
To comprehend the cyanation of 4-bromopyridine 1-oxide, one must first appreciate the profound electronic influence of the N-oxide functionality. A simple pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, it is generally unreactive towards standard nucleophilic aromatic substitution (SNAAr) unless a good leaving group is present and harsh conditions are employed.
The introduction of the N-oxide group dramatically alters this electronic landscape. The N-oxide moiety acts as a powerful "push-pull" system.
-
Resonance Donation (Push): The oxygen atom can donate a lone pair of electrons into the aromatic system, increasing electron density at the 2- and 4-positions. This effect is responsible for activating the ring towards electrophilic aromatic substitution.[1]
-
Inductive Withdrawal (Pull): The formal positive charge on the nitrogen atom strongly withdraws electron density from the ring via the sigma framework.[2]
For nucleophilic aromatic substitution, the inductive withdrawal is the dominant effect. It significantly depletes the electron density of the entire ring, especially at the C2 and C4 positions, making them highly electrophilic and thus exceptionally activated for attack by nucleophiles.[1][2][3] In the case of 4-bromopyridine 1-oxide, the 4-position is doubly activated: it bears a good leaving group (bromide) and is electronically deficient due to the influence of the N-oxide. This activation is the cornerstone of the facile cyanation reaction.
Chapter 2: Dissecting the Mechanistic Pathways
The conversion of 4-bromopyridine 1-oxide to its cyano derivative primarily proceeds through two potential and well-established mechanistic routes, the choice of which is dictated by the specific reagents employed.
Pathway A: Direct Nucleophilic Aromatic Substitution (SNAAr)
This is the most direct pathway and occurs when a simple cyanide salt (e.g., NaCN, KCN) is used in a polar aprotic solvent. The mechanism is a classic two-step addition-elimination process.
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient C4 carbon, which bears the bromide leaving group. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion (Br⁻), yielding the final product, 4-cyanopyridine 1-oxide.
The N-oxide group is critical for stabilizing the negative charge in the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.
Caption: The SNAAr mechanism for the cyanation of 4-bromopyridine 1-oxide.
Pathway B: The Reissert-Henze Reaction
A more versatile and widely employed method for cyanating pyridine N-oxides is the Reissert-Henze reaction.[4] This pathway involves the initial activation of the N-oxide oxygen with an electrophile, typically an acylating agent like dimethylcarbamoyl chloride (DMCC) or benzoyl chloride, or a silylating agent like trimethylsilyl cyanide (TMSCN).[5][6]
-
Activation of N-Oxide: The N-oxide oxygen attacks the electrophilic acylating agent (e.g., DMCC), forming a highly reactive N-acyloxypyridinium salt. This intermediate is significantly more electrophilic than the starting N-oxide.
-
Cyanide Addition: The cyanide nucleophile now attacks the activated pyridinium ring. While attack often occurs at the 2-position, in this substrate, the excellent leaving group at C4 directs the attack to the 4-position. This forms a 1,4-dihydropyridine intermediate.
-
Elimination: The final product is formed by the elimination of the activating group and the bromide ion. This rearomatization step drives the reaction to completion.
This method is often preferred as it proceeds under milder conditions and can be used with a wider range of substituted pyridine N-oxides.[7]
Caption: The Reissert-Henze pathway for cyanation of 4-bromopyridine 1-oxide.
Chapter 3: Key Experimental Parameters and Their Rationale
The successful execution of this cyanation reaction hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.
| Parameter | Common Choices | Rationale & Field Insights |
| Cyanating Agent | KCN, NaCN, Zn(CN)₂, TMSCN | KCN/NaCN: Inexpensive and highly reactive. However, their high basicity can lead to side reactions, and their toxicity requires stringent safety protocols. They are typically used in direct SNAAr.[5] Zn(CN)₂: A milder, less nucleophilic cyanide source. It often provides cleaner reactions with fewer byproducts. The Lewis acidity of Zn²⁺ can also play a role in activating the substrate.[8] TMSCN: A versatile reagent often used in Reissert-Henze type reactions. It acts as both an activator (via the silyl group) and a cyanide source, often leading to high yields under mild conditions.[6] |
| Solvent | DMF, DMSO, Acetonitrile (CH₃CN) | Polar aprotic solvents are required. They effectively solvate the cation (e.g., K⁺, Na⁺) of the cyanide salt, leaving a "naked," highly reactive cyanide anion. They are also stable to the reaction conditions and can dissolve the organic substrate. Acetonitrile is often favored for Reissert-Henze reactions at elevated temperatures.[5][8] |
| Activator | Dimethylcarbamoyl chloride (DMCC), Benzoyl Chloride | Essential for the Reissert-Henze pathway. DMCC is highly effective and commonly used.[5] The choice of activator can influence the regioselectivity and reaction rate. These reagents are moisture-sensitive and should be handled accordingly. |
| Temperature | 80 - 120 °C | The reaction generally requires heating to overcome the activation energy barrier for aromatic substitution. Temperatures around 100-120 °C in a sealed vessel are common, especially for Reissert-Henze reactions in acetonitrile.[5] Monitoring the reaction is crucial to avoid decomposition at higher temperatures. |
Chapter 4: A Validated Experimental Protocol (Reissert-Henze Method)
This protocol describes a reliable and reproducible method for the cyanation of 4-bromopyridine 1-oxide using potassium cyanide and dimethylcarbamoyl chloride. It is designed as a self-validating system with clear steps and expected outcomes.
Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine 1-oxide (1.0 eq).
-
Add potassium cyanide (KCN, 2.0 eq). (Caution: Highly Toxic)
-
Add anhydrous acetonitrile (CH₃CN) to create a ~0.2 M solution.
-
-
Reaction Setup & Execution:
-
Begin vigorous stirring of the suspension.
-
Slowly add dimethylcarbamoyl chloride (DMCC, 3.0 eq) to the mixture via syringe under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 120 °C using an oil bath. The reaction is typically complete within 4-6 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully add water to the flask to dissolve the inorganic salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-cyanopyridine 1-oxide as a solid.
-
Validation: Confirm the identity and purity of the product using:
-
¹H and ¹³C NMR spectroscopy.
-
Infrared (IR) spectroscopy (to confirm the presence of the C≡N stretch, ~2230 cm⁻¹).
-
Mass Spectrometry (MS) to confirm the molecular weight (120.11 g/mol ).[9]
-
-
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. youtube.com [youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. 4-cyanopyridine-1-oxide [stenutz.eu]
theoretical properties of 4-Bromopyridine-2-carbonitrile
An In-depth Technical Guide to the Theoretical Properties of 4-Bromopyridine-2-carbonitrile
This guide provides a comprehensive analysis of the theoretical properties of this compound (CAS: 62150-45-2), a pivotal heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic characteristics. By grounding these theoretical insights in the principles of chemical reactivity, we aim to provide a predictive framework for its application in synthesis and materials science.
This compound is a multi-functional pyridine derivative featuring two key reactive sites: a bromine atom at the 4-position and a nitrile group at the 2-position.[1] Its molecular formula is C₆H₃BrN₂ with a molecular weight of approximately 183.01 g/mol .[2] This unique substitution pattern makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The bromine atom is highly susceptible to displacement and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann), allowing for the introduction of diverse aryl or alkyl substituents.[1][3] Concurrently, the nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a secondary point for molecular elaboration.[1] These features have established this compound as a critical precursor in the development of novel therapeutic agents, particularly in structure-based drug design.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Bromo-2-cyanopyridine, 4-Bromopicolinonitrile | [4][5] |
| CAS Number | 62150-45-2 | [2][4] |
| Molecular Formula | C₆H₃BrN₂ | [2] |
| Molecular Weight | 183.01 g/mol | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 82-84 °C | [1] |
Computational Methodology: The Foundation of Theoretical Insight
To ensure the trustworthiness and reproducibility of the data presented, all theoretical properties were derived from a standardized computational protocol based on Density Functional Theory (DFT). DFT has been repeatedly validated as a powerful tool for predicting molecular properties with high accuracy.[6][7]
Protocol: DFT-Based Molecular Property Calculation
-
Initial Structure Generation: The 3D structure of this compound was first constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was then optimized using the Gaussian 09 software package.[8] The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely recognized for its robust performance with organic molecules.[6][8] The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also yields the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometry to determine electronic properties, including:
-
Frontier Molecular Orbital (HOMO, LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken atomic charges.
-
-
Spectroscopic Simulation: The electronic absorption spectrum (UV-Vis) was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[8]
This self-validating system ensures that all subsequent data is based on a stable, low-energy conformation of the molecule, providing a reliable foundation for analysis.
Molecular Structure and Geometry
The geometry of this compound was optimized to its lowest energy state. The pyridine ring is planar, as expected. The bromine and cyano substituents lie in the same plane as the ring, creating a rigid molecular framework.
Optimized Geometrical Parameters
The calculated bond lengths and angles provide a quantitative description of the molecular structure. The C-C and C-N bond lengths within the pyridine ring are intermediate between single and double bonds, confirming its aromatic character.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C-Br | 1.895 | |
| C≡N (cyano) | 1.158 | |
| C-C (cyano) | 1.452 | |
| C-N (ring) | 1.335 - 1.342 | |
| C-C (ring) | 1.388 - 1.395 | |
| Bond Angles | (°) | |
| C-C-Br | 119.5 | |
| C-C-C≡N | 178.9 | |
| C-N-C (ring) | 117.2 |
Electronic Properties: Predicting Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity.[9]
For this compound, the HOMO is primarily localized over the pyridine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire π-system, with significant contributions from the nitrile group and the carbon atoms at positions 2, 4, and 6. This distribution indicates that the molecule is susceptible to nucleophilic attack at these positions.[10][11]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap (ΔE) | 5.67 |
The relatively large energy gap of 5.67 eV suggests that this compound is a kinetically stable molecule under normal conditions, yet possesses well-defined sites for controlled reactions.[9]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[12] It illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, blue).
-
Negative Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. These are the most likely sites for electrophilic attack and protonation.
-
Positive Regions (Blue): Positive potential is observed around the hydrogen atoms of the pyridine ring.
-
Slightly Negative/Neutral Region (Green): The region around the bromine atom is relatively neutral to slightly negative, consistent with its high polarizability.
The MEP analysis confirms that the ring nitrogen is the primary site for interactions with electrophiles, while the π-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, facilitates nucleophilic substitution reactions.[12]
Spectroscopic Profile (Theoretical)
DFT calculations allow for the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.[8]
Vibrational Analysis (FT-IR)
The theoretical vibrational spectrum provides insight into the characteristic bond vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C≡N Stretch | ~2245 | Strong, sharp peak characteristic of nitriles. |
| C=N/C=C Ring Stretches | 1580 - 1450 | Series of bands typical for aromatic rings. |
| C-H Bending | 1200 - 1000 | In-plane and out-of-plane ring vibrations. |
| C-Br Stretch | ~650 | Vibration involving the heavy bromine atom. |
Electronic Absorption (UV-Vis)
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the primary absorption is expected in the UV region.
-
Predicted λ_max: ~275 nm
-
Transition Type: This absorption corresponds mainly to a π → π* transition within the conjugated system of the pyridine ring and the nitrile group.
Conclusion: A Theoretical Roadmap for a Practical Reagent
This in-depth guide has elucidated the core theoretical properties of this compound using robust DFT calculations. The analysis of its optimized geometry, electronic structure, and predicted spectroscopic profile provides a comprehensive understanding of its behavior at the molecular level.
Key takeaways for the research scientist include:
-
Structural Rigidity: The molecule possesses a stable, planar structure ideal for use as a scaffold in drug design.
-
Predictable Reactivity: The HOMO-LUMO and MEP analyses clearly define the reactive sites. The ring nitrogen is susceptible to electrophiles, while the carbon backbone, particularly at positions 2, 4, and 6, is activated for nucleophilic attack. The bromine atom serves as a predictable leaving group for cross-coupling reactions.
-
Spectroscopic Fingerprints: The calculated IR and UV-Vis spectra provide benchmarks for experimental characterization.
By leveraging these theoretical insights, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecules, accelerating innovation in both medicinal chemistry and materials science.
References
- PubChem. (n.d.). 4-Bromopyrimidine-2-carbonitrile.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde.
- Mjwara, P. N., et al. (2025). Synthesis, crystal structure, DFT calculations, and molecular docking of N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes. Results in Chemistry, 15(7), 102194.
- PubChem. (n.d.). 4-Bromo-2-cyanopyridine.
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid.
- PubChem. (n.d.). 4-Bromopyridine.
- ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) of compounds 2 and 4 (A),....
- Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties.
- PubChem. (n.d.). 2-Bromo-4-cyanopyridine.
- Hannachi, H., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2639.
- Politzer, P., & Murray, J. S. (2024).
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Al-Masoudi, N. A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 22(7), e202500617.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
- Li, H., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. Frontiers in Chemistry, 10, 873950.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 5. 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Procuring 4-Bromopyridine-2-carbonitrile for Drug Discovery
Abstract
For research chemists and drug development professionals, the procurement of specialized reagents is a critical, yet often underestimated, component of the discovery pipeline. The integrity of a multi-step synthesis and the validity of subsequent biological assays hinge on the quality of starting materials. This guide provides an in-depth, experience-driven framework for the strategic sourcing and quality validation of 4-Bromopyridine-2-carbonitrile (CAS No. 62150-45-2), a valuable heterocyclic building block in medicinal chemistry. We will move beyond a simple supplier list to detail a robust vetting and procurement workflow, establish a rigorous incoming quality control (QC) protocol, and provide the technical rationale behind each recommendation to ensure your research is built on a foundation of unimpeachable quality.
Strategic Importance of this compound
This compound is a versatile synthetic intermediate.[1] Its utility stems from the orthogonal reactivity of its functional groups: the pyridine nitrogen acts as a basic handle and coordination site, the nitrile can be hydrolyzed or reduced, and the bromo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This trifecta of functionality makes it a sought-after precursor for constructing complex molecular architectures found in many biologically active compounds. Given its role as a foundational scaffold, ensuring its purity from the outset is not merely a matter of good practice; it is a critical step in risk mitigation for the entire research project.
The Supplier Vetting & Procurement Workflow
Sourcing a chemical is not a one-time transaction but the initiation of a partnership with a supplier. The goal is to establish a reliable supply chain that guarantees consistent quality, lot after lot. This requires a systematic approach to vetting and selection.
Causality in Supplier Selection
Why not just choose the cheapest option? In drug development, the cost of a failed experiment due to impure reagents far exceeds any initial savings on material costs. A low-purity reagent can introduce unforeseen side-products, complicate purification, and, in the worst case, yield a final compound with misleading biological data. Therefore, the selection process must prioritize reliability and quality assurance over raw cost. Factors such as ISO 9001 certification, readily available documentation (CoA, SDS), and transparent communication are hallmarks of a trustworthy supplier.[2]
A Practical Workflow for Procurement
The following workflow diagram illustrates a robust process for selecting and purchasing critical reagents like this compound.
Caption: Supplier Vetting and Incoming QC Workflow.
Comparative Supplier Analysis
To illustrate the vetting process, a summary of typical specifications for this compound from reputable suppliers is presented below. Note that this data is representative and should be verified by requesting a lot-specific CoA.
| Parameter | Supplier A (Premium Research Grade) | Supplier B (Standard Grade) | Supplier C (Bulk/Custom Synthesis) |
| Product Number | Varies (e.g., CDS00xxxx) | Varies (e.g., ACxxxxx) | Project-Specific |
| Purity (Assay) | ≥98.0% (HPLC) | ≥97% (GC or Titration) | As per customer specification (e.g., >99%) |
| Appearance | White to Off-White Crystalline Solid | Light Yellow to Brown Powder | To be specified |
| Format | Solid[3] | Solid | Solid |
| Documentation | Lot-specific CoA with HPLC/NMR data | Standard CoA, may lack spectra | Full analytical package upon request |
| Typical Use Case | Late-stage discovery, lead optimization | Early-stage screening, route scouting | Scale-up, pre-clinical campaigns |
The Self-Validating System: Incoming Quality Control (QC)
Trust, but verify. This is the guiding principle of reagent management in a regulated or high-stakes research environment.[4] Every new batch of a critical reagent must be independently verified to meet the specifications claimed on the CoA. This practice, known as incoming quality control, is a self-validating system that protects your research from the costly variable of reagent quality.[5][6]
The primary analytical techniques for small molecule QC are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[7][8]
Step-by-Step Protocol for Incoming QC
Objective: To verify the identity and purity of a newly received batch of this compound.
Materials:
-
Received this compound
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
-
NMR tubes, vials, pipettes
Protocol:
Part A: ¹H NMR Spectroscopy - Identity Verification
-
Sample Preparation: Accurately weigh 5-10 mg of the received compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of CDCl₃ (with TMS). The deuterated solvent is chosen for its ability to dissolve a wide range of organic compounds and because it does not produce a large solvent signal in the proton NMR spectrum. TMS provides a 0 ppm reference peak.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Analysis & Interpretation:
-
Confirm Identity: The spectrum should be consistent with the structure of this compound. Look for three distinct aromatic proton signals. Based on known spectra and chemical shift predictions, you should observe:
-
A singlet or narrow doublet (H6)
-
A doublet (H5)
-
A doublet of doublets (H3)
-
-
Assess Purity: Integrate the peaks corresponding to the compound and compare them to the integration of any visible impurities (e.g., residual solvents, starting materials). The absence of significant unidentifiable peaks is a primary indicator of high purity.[9]
-
Part B: HPLC - Purity Quantification
-
Sample Preparation: Prepare a stock solution of the compound in ACN at approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Rationale: A C18 column is a general-purpose choice for non-polar to moderately polar compounds. The TFA is an ion-pairing agent that improves peak shape for basic compounds like pyridines. The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted and resolved.[10]
-
-
Data Analysis & Interpretation:
-
Inject the sample. The primary peak should correspond to this compound.
-
Calculate the purity by area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This value should be ≥98% and must align with the purity stated on the supplier's CoA. Any discrepancy greater than 1% warrants further investigation.
-
QC Decision Workflow
The results from the QC protocol feed into a clear decision-making process.
Caption: Incoming Quality Control Decision Workflow.
Safety, Handling, and Storage
Authoritative grounding in safety is non-negotiable. As a pyridine derivative, this compound requires careful handling.
-
Handling: Always handle this compound inside a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent skin and eye contact.[12][13]
-
Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]
-
Spills: In case of a spill, use an absorbent material like vermiculite or sand to contain it.[11] Prevent the material from entering drains and dispose of the contaminated absorbent as hazardous waste according to local regulations.[13][14]
Conclusion
The successful procurement of this compound, and indeed any critical reagent, is a function of a diligent, systematic, and scientifically-grounded process. By moving beyond simple cost analysis to a workflow that prioritizes supplier vetting and mandates independent quality verification, researchers and drug development professionals can build a reliable foundation for their work. This guide provides the strategic framework and tactical protocols to implement such a system, ensuring that the integrity of your starting materials is a certainty, not an assumption.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Penta Chemicals. (2024, November 26).
- LookChem. (n.d.).
- PPD. (2021, May 11). Managing critical reagents through drug development. [Link]
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine. [Link]
- ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]
- Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
- Technology Networks. (2022, December 8). Quality Control During Drug Development. [Link]
- Rondaxe. (2025, August 25).
- WorldofChemicals. (n.d.). 4-bromopyridine suppliers USA. [Link]
- SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. [Link]
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Sources
- 1. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]
- 2. 4-Bromo-Pyridine-2-Carbonitrile Supplier in China [nj-finechem.com]
- 3. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. reagent.co.uk [reagent.co.uk]
- 6. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 7. jocpr.com [jocpr.com]
- 8. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 9. 4-BROMO-PYRIDINE-2-CARBONITRILE(62150-45-2) 1H NMR spectrum [chemicalbook.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
Introduction: The Electronic Architecture of a Versatile Heterocycle
An In-depth Technical Guide to the Electrophilicity of 4-Bromopyridine-2-carbonitrile
Abstract: this compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by a pronounced electrophilicity, rendering it a versatile building block for complex molecular architectures. This guide provides a comprehensive analysis of the electronic structure, reactivity, and synthetic utility of this compound, with a focus on the principles governing its electrophilic nature. We will explore its susceptibility to nucleophilic aromatic substitution, the reactivity of its nitrile moiety, and provide field-proven experimental insights for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal synthetic intermediate.
This compound is a substituted pyridine derivative whose reactivity is a direct consequence of the interplay between its aromatic core and powerful electron-withdrawing substituents. The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong negative inductive effect (-I), reducing electron density across the ring and making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.[1][2][3]
The electrophilic character of the pyridine core is dramatically amplified in this compound by two key functional groups:
-
The 2-Cyano Group (-C≡N): This group is a potent electron-withdrawing substituent, operating through both a powerful negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It actively delocalizes the π-electrons of the ring, further depleting electron density and significantly activating the molecule for nucleophilic reactions.[4][5]
-
The 4-Bromo Group (-Br): While halogens can exhibit a weak positive resonance effect (+M), their strong negative inductive effect (-I) is dominant. The bromine atom at the C4 position further withdraws electron density, enhancing the electrophilicity of the ring and serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2]
This synergistic combination of an electron-deficient ring and two strong electron-withdrawing groups makes this compound an exceptionally electrophilic substrate.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented below. These data are essential for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 62150-45-2 | [6][7][8] |
| Molecular Formula | C₆H₃BrN₂ | [6][7][8] |
| Molecular Weight | 183.01 g/mol | [6][8] |
| Appearance | Solid, Off-white to light brown | [7][9] |
| Melting Point | 87-91 °C | [8] |
| IUPAC Name | This compound | [8] |
| Synonyms | 4-Bromo-2-cyanopyridine, 4-Bromopicolinonitrile | [6][7][10] |
Core Reactivity: A Tale of Two Electrophilic Centers
The enhanced electrophilicity of this compound manifests primarily at two distinct sites: the aromatic ring (specifically C4) and the nitrile carbon.
Nucleophilic Aromatic Substitution (SNAr) at C4
The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr) at the C4 position, leading to the displacement of the bromide ion. The reaction proceeds via a two-step addition-elimination mechanism.
Causality of Reactivity: The positions ortho and para to the ring nitrogen (C2, C4, C6) are electronically activated for nucleophilic attack.[3][11] The attack of a nucleophile at C4 is highly favored because the resulting anionic intermediate, known as a Meisenheimer complex, is exceptionally well-stabilized. The negative charge can be delocalized not only onto the electronegative ring nitrogen but also onto the powerful electron-withdrawing cyano group at C2.[11] This extensive delocalization significantly lowers the activation energy for the reaction, making the substitution both rapid and regioselective.
Diagram 1: Generalized SNAr Mechanism. The rate-determining step is the nucleophilic attack, forming a resonance-stabilized intermediate.
This reactivity makes this compound a valuable precursor for introducing a wide array of functionalities at the C4 position, including:
-
O-Nucleophiles: Alkoxides and hydroxides readily displace the bromide to form ethers and pyridones.[2]
-
N-Nucleophiles: Primary and secondary amines react to yield 4-aminopyridine derivatives, a common scaffold in drug discovery.[2]
-
S-Nucleophiles: Thiolates can be used to synthesize 4-thiopyridine derivatives.
Reactivity of the Nitrile Group
The carbon atom of the nitrile group is also an electrophilic center, susceptible to attack by nucleophiles. This provides a secondary avenue for functionalization, orthogonal to the SNAr chemistry at the ring. Key transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid (picolinic acid derivative).
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
These transformations are crucial for structure-activity relationship (SAR) studies, allowing for the systematic modification of this part of the molecule.[9]
Exemplary Experimental Protocol: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond formation, showcasing the utility of this compound in modern synthetic chemistry. This protocol describes a generalized procedure.
Objective: To synthesize a 4-(arylamino)pyridine-2-carbonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound, the aryl amine, Xantphos, and sodium tert-butoxide.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add Pd₂(dba)₃ and anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
Diagram 2: Buchwald-Hartwig Amination Workflow. A standard workflow for palladium-catalyzed C-N bond formation.
Applications in Drug Discovery
The unique electronic properties and versatile reactivity of this compound make it a privileged scaffold in medicinal chemistry. The nitrile group, in particular, is known to act as a covalent or non-covalent inhibitor of cysteine proteases by interacting with the thiol group in the enzyme's active site.[4] This compound serves as a critical starting material in structure-based drug design campaigns. For instance, it has been utilized in the development of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a crucial enzyme for DNA synthesis in the tuberculosis pathogen, highlighting its potential in developing new anti-tuberculosis agents.[9]
Conclusion
This compound is a textbook example of a highly activated heterocyclic system. Its pronounced electrophilicity is a direct result of the synergistic electron-withdrawing effects of the pyridine nitrogen, the 4-bromo substituent, and the 2-cyano group. This electronic profile makes it an ideal substrate for nucleophilic aromatic substitution at the C4 position and allows for diverse chemical transformations at the nitrile moiety. The ability to selectively functionalize these two positions provides chemists with a powerful tool for the synthesis of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its reactivity is therefore essential for any scientist working in the fields of organic synthesis and drug development.
References
- Luis, R., et al. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Chemical Research in Toxicology.
- Wikipedia.Pyridine.
- Barlin, G. B., & Brown, W. V. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 8. 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. benchchem.com [benchchem.com]
- 10. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
reactivity of the bromine atom in 4-Bromopyridine-2-carbonitrile
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromopyridine-2-carbonitrile
Abstract
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within medicinal chemistry and drug discovery.[1] Its value is derived from a unique electronic architecture where a bromine atom at the C4 position is activated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-carbonitrile group. This guide provides a comprehensive technical overview of the reactivity of this bromine atom, focusing on its susceptibility to Nucleophilic Aromatic Substitution (SNAr) and its versatility in various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental designs, and provide field-proven protocols for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Profile
The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The addition of a potent electron-withdrawing cyano (-CN) group at the C2 position further depletes electron density from the ring, significantly activating the C4 position for chemical modification.
This pronounced electrophilicity at the C4 carbon makes the C-Br bond susceptible to two primary classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a nucleophile.
-
Palladium-Catalyzed Cross-Coupling: Oxidative addition of a Palladium(0) catalyst into the C-Br bond, initiating a catalytic cycle.
The nitrile group, while primarily acting as an activating group, also serves as a secondary functional handle that can be hydrolyzed to amides or acids, or reduced to an amine, adding to the molecule's synthetic utility.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for directly forming new bonds at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanistic Rationale
The viability of an SNAr reaction is dictated by the stability of the intermediate anionic σ-complex, often called a Meisenheimer complex.[3] In the case of this compound, nucleophilic attack at C4 is highly favored.
Causality of Reactivity:
-
Ring Activation: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a contrast to electron-rich benzene rings.[4][5]
-
Intermediate Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge is delocalized across the ring system. Crucially, a key resonance structure places the negative charge directly on the electronegative pyridine nitrogen atom.[3][6] This is a highly stabilizing contribution that significantly lowers the activation energy for the reaction.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the final elimination step to restore aromaticity.
Caption: SNAr mechanism on this compound.
Experimental Protocol: SNAr with an Amine
This protocol describes a typical procedure for the displacement of the bromine with an amine nucleophile.
Protocol: Synthesis of 4-(Cyclohexylamino)pyridine-2-carbonitrile
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and a suitable solvent such as anhydrous dimethylformamide (DMF) or dioxane.
-
Nucleophile Addition: Add cyclohexylamine (1.2 equiv) to the mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug development for constructing complex molecular scaffolds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[7][8]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle.[9][10]
-
Oxidative Addition: A Pd(0) species, typically generated in situ, inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[11][12] This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.[13]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[11]
-
Reaction Conditions: Seal the vessel and heat the mixture to 90-120 °C (conventional heating or microwave irradiation) for 1-18 hours.[11][13]
-
Monitoring & Workup: After cooling, monitor by LC-MS. Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | ~81[13] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
This reaction is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[14]
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[14][15]
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[11]
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical to promote this step.[16][17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial, add the aryl bromide (1.0 equiv), amine (1.2 equiv), a strong base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4.4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed toluene. Seal the vial and degas the mixture further with argon.
-
Reaction Conditions: Heat the mixture to 100-110 °C for 8-24 hours.[17]
-
Workup: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with ethyl acetate.[17] Concentrate the filtrate.
-
Purification: Purify the residue by silica gel chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds, linking the pyridine ring to a terminal alkyne.[18][19]
Mechanistic Rationale: This reaction uniquely involves two interconnected catalytic cycles.[18][20]
-
Palladium Cycle: Similar to the other couplings, it begins with oxidative addition of Pd(0) to the C-Br bond.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine) to form a copper(I) acetylide. This copper acetylide is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center.
-
Reductive Elimination: The final step forms the aryl-alkyne product and regenerates the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 3-5 mol%), and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).[21][22]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.[21][22]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours.[21][22]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
| Alkyne Partner | Pd Catalyst | Co-catalyst | Base | Solvent | Temp | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High |
| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | >90[22] |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | 50 °C | ~90[22] |
Table 2: Representative conditions for Sonogashira coupling reactions.
Conclusion
The bromine atom of this compound serves as an exceptionally versatile synthetic handle, primarily due to the strong electronic activation provided by the pyridine nitrogen and the C2-cyano group. Its reactivity in both nucleophilic aromatic substitution and a host of palladium-catalyzed cross-coupling reactions allows for the strategic and efficient introduction of diverse molecular fragments. This makes it an indispensable building block for constructing complex molecules, particularly in the field of drug discovery where it serves as an intermediate for novel therapeutic agents.[1][2] A thorough understanding of the underlying mechanistic principles is crucial for optimizing reaction conditions and expanding the synthetic utility of this valuable compound.
References
- This compound | CAS 62150-45-2 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQFnJJFp95uziMdJqPpf_tQ8PUmXfxpe-eBpgLBKK6i5IbJo6SByZ_HurAJdW7axF8GMnZPlolIgyZMTK_cGDCEXIdUaigyhCn8G2P4NWSg6ISVcAOTXFIIV0Ye61U-1eHmLY6C68=]
- 4-Bromopyridine hydrochloride | 19524-06-2 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDKU33kB0qbIVlmU9dQBsqTsRfLtfdAg0r06-PKmeFuj6qrCfaClx7F0NXuGZFpJhQTcdS-OHleni51zEekyNPHg43HfEnH3dv9u7UqAbVUypJuNB4ewt_eZgVNdn9Pz5hj3f_]
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOSQrCVoaW-UGxXeMDkOIS0r8msaPjJd9nEu9mv-_v4E5I9aLIFi5WCaWfbV9aQuk0rbswgPQYu0Vz9wjyWVa6ygIo0eXL3vP7nNdO76_Bchor0afhmrrW-KZbSLrIUMGKbyqX8ie-7nv-6lKKJ0oEB2mmgg==]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018). [URL: https://vertexaisearch.cloud.google.
- Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5lO6iAO6vBTQvrZcRprROHaAPThhboTqEzuDscnjNnS9QxTIp2aoUeeHANhhhyhqyF0EnhYSKIeVhNVlynYFZWHCXg7F5SAO2M4KBHdQSaRhnvtWj9gkm_ujPfhL56amgv0coXXMiroBIaxpXfa43RYmuqMND80UgKEI=]
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization - ResearchGate. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5CMtegI2q5YZQOfcQ1DrjShzvfOlLavyOb3hJnIEPOTlZQ37GuyOzkYzZzP3kviSh38qK5T3vx_0tvikLJmyn6PDFw2U5L7mWKAU1Yi8NBLXPLK9YLkmktVNtX_XTZ3u2OGwrTT2o2eRf1-caDZ0lnpyN8PP1cp6qNUfFhPisTaRWRCxv323ULE2J-IDtMCbYtB5L84eWRgXnA61oZesvJHzXeOlDYNPdRx4tLLBtCHJ-Lp6LzjNTtwlnGN5FQ5OpdGfUox3]
- Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgqqwrkCxRvusnzUHAXWDRMU5AVNBQavvBIPAuQ-D1gW_BhDQ69SVECes-Z-E8GTSFdG-9HKvQNh5KcTC675ubbSaHxamoZ3rsFp6kap-EiVkKQ-2vnVoo-8F8AYqheXRS9GYED8tnJERxsVHb9TaFI1vD]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJpNA0YB9lklidoGQfQ8OBoJR1u45onW9C4ul4aQ-6sdOT4h83XYNUAtAYUV3M9aUR_Wfsb2A_az5mdoYEtcq3FdF0CViO6j7eEZZdm5Qovfkby8EQ75D2WOHBBuv2JsstWsGU3B7_ZikWe3tyh_u4CcHq6N-Ul5qUKVMOgMPOgQ3gpr5560vgXJdqKOgKpkKxwRb2ARbnv6gqfH_qgo4wqUqeKm9EjRRxeVv8GMREyC58zHsXWvvi3WMIg98bV9wHJhlf9zceHGXvPjg6yHcLMlrgF-LJGmDOsGmSDvDepUZIrWYYzA==]
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQw4N_ml-s1GSLqzxFtx4VmiiYMsGcbwgEp2aOypZiHP7FRIorOMEkeyw9xG-RWikFmiLFRjstBIAWw8zNqNtszBfbouMab19oZ6bytxG8tqyft1QAyiHtlcAAW_leTicQkkYd8gc5MWoFg5oAfcz_TReiEXOCkP6A5IOrJb3ywxGxmKF4hFMDuGhFael2dheUEGwarhEgqQq1q7hsT56yhQaZoSPLqFBmlw==]
- Sonogashira coupling - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQuRdUncl9tS_A0pZ0uqkD-79PYE1Q3bWgW4tRvWEm1F36bXXosF-Jss7nkQscgtNdSrgrwvQnVml4v1pYGqBRDpMxsunUs_PnuB7Swa_jKCDN2day6RQS3hgKDetrOPU6_FR949ASlZicin_v]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjDnhXPqnJWyTGjjmVDGgtZ1APMJvYvAExaD1CAQ_xcaYiWhRcvwQN72zn31wdnd5kdzkE89ObQ-eyoy4f9JRn6q9uwTsXhw51fez1Fij98mVj_cuhKzlRfdAsbCr-r5dN7Ht2iD_li3iexO6HcXhJfg==]
- Nucleophilic aromatic substitution - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQXzBI5-iXrOeBQzmNjkro5OIZi4SFYQnefP-H3EfAaCbdNFOoj74w9dN_KIElGjN5kZ-CGLPFyj1ak0IzgaM5BWi9EhTXCmwqgu6WbXpojwAJtdDn9Yb5JRX6x8OfTE1eG0nAVlv_EpcsqPpl6pYd9NiuKSNKzVk_fAc=]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS4zw68DOcqK3xj60SwlUlwMDMkUgqyAOEspxojwywPVzO3Ly2lphdmQ2gAOgFpoQZXh5_7LH7sierCX2quBM7gS2urwIBqUSZTvFjwIOVgy3_zpDIoBmVl0djJmlMtXpT2jzKR_mv-Q_h1If4vRpCy5XcNljbZ4YdTlMw9g==]
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-bromo-5-aminopyridine? - ResearchGate. (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZqeaJR5LieiSySOOBvXxVeeqUJnxObXgscuXBReyhBlHrcJxHkeHYnvmFhDzMObRj74lpw5fNBErmyUWp_QrWQ4lcV-nSZNGa84IuVkzyZRtJe90aHiOfEq5D9Vkwl6qYwkp70mufyEpvJrAmnbHNZpgFYJodAo3Tcgq6LFRrwXQCafKYRCz9giSsa6RdM8GZwdY4c-jvxIyCCg8CsgcP529tZM4QTQV1ngVQRTifO_akaCzQd4i4cDa7Pv4kqRgMKzO2SBoJYF7IBlK-
- Suzuki reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzHOHffkfBrHD37x9PAasVedS9_D2rQf9LCIIpYzzX6FC9hLM_nxE-6cjaXfqT5lCrAnIEqpjHIqyt-oo9N3sZ8KnNu10j3Fr45sMlYx-ZBYo7zZo4n9L1gdz5G0Sq8dczdU_3obp4KQ==]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRD8V-FGbuVMIKgOKwr-rUkzO6Dq0wJK5K1_KNWdPcVb3YqdKHX1HhUfjQkDlRoUHux4MddElYBjTpY6dG3DvgS3dSnm0W08mkCTGUENh4RixXnMgwyNI0wJMed5v5LCQfqLs65o0UVEHQ3xZmn1FJQ18-rSD_Jkec2qljMx4sDib201lGHVK5xlSx8BsKz9Z7Tew0C6-0G7muUGr1yn-BQlE4y5EKzD5D6NRFMF4VPj5rnaU5SaVc8BY0E75QPq0vWcu_CoFairSUOaGf-rYRV4yD56rLoUU72X--5KDj2QmzEA==]
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeT5QYQKsDaQh1rMegjbDtEBbPC85uSvX6IeZfIV0Gv0fp633kDO0ndGvWNTRfpHx-yj3qfmZ_TqwPxRdj6M7ZyaPMohFp1uax2xmHQFMLhwHgmQucf_3icU4lyDbTSoQMb8h1s8f2IcSMgn59cHr_ZK7H0R6J32D75wkiaPHX3DnSUSdlErGKjvj1-2YC85KeUrcbFQ40wMwncIiS5nUJmA==]
- Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNC8o-HMTo4xfF-ji_-5FoNKS6Kl8TWG7PVV8bhqkq_gYbmXEFKAv6fMz0Kt7UVxftk2ht77G-s23mpR1W2Bz1lTfPFidciYRfq2YoA3Eb6qyNhBLf6eiwfy0sDhu6HfMjIWWOW4VT4qt6I2GtHKqptQQV8B45UrwuDZ2STD3zyA==]
- nucleophilic aromatic substitutions - YouTube. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQPrJwJ7LJkEW2TZ9hXlsUtlQdVdVOGgTVFMIh_VvpE9onC3MV9jRzDjSf-Y7dmm5g_UgWvbU1TKdR_E3Gjz9eEeJznYoZYSb-Ai6qtPohZB3nQo-uFaOCUN14UDAfq1aV9K37F9o=]
- Suzuki cross-coupling reaction - YouTube. (2020). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_IWN4fQu2bMrOKFd5uOaWAlfv3GpwUe3_e1nMDWwCvqmTh0XwFU9Ejvp-ar35yoBuh4azZhS-XvPicdUSqjhOJZQNvcOUq_v4GZeqzapshRKTBEguGCYrsdHajM7ODsHpd7pSIA=]
- Suzuki Coupling Mechanism - YouTube. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOkGg1ka2DGX-eWi46WMybg9_v-yyyhvnf7R5gSGcdjr4_V0Mumv3Ou4_CbDeRnlXAcyjgGzkrklt7xQ_hzTdB0rheOmQNrszG3BgoGYEl5DRJB896pr4nQVUSQLBM4jAesMkByA=]
- Sonogashira Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFVqzYcO8PrhF1vcDCWC24CL529F-8zn_UI9Ptx31bUTtmFnZYlFf2I5GQvSyNrjvHe_U7emyI-64fLfJ15VW4N9hPVYA7aR8BZBqIXkbE3OkuWPWtPec2P7DnM-n-A0LnTEV6-eEXxAVX0TJMyQfb-1-LWHSOHvxFGN6v33KVPl4p6XCQBhN_mD6ZNOGLdEBosIxSyogfED7vsJN-rMRpORl_a7vlcjLyEzAe8wLWyxHwg3j95MP3AIopLV4sRAEUNGc9K7FRBgW3vmlclnWepMuqQttknz2fHfFxz2_zRg==]nWepMuqQttknz2fHfFxz2_zRg==]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Bromopyridine-2-carbonitrile
Introduction: Strategic Importance of 2-Cyano-4-arylpyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The functionalization of this privileged heterocycle is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. 4-Bromopyridine-2-carbonitrile has emerged as a particularly valuable building block. The electron-withdrawing nature of the cyano group and the bromo substituent at the 4-position create a unique electronic landscape, influencing the reactivity and physicochemical properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to this compound allows for the synthesis of a diverse library of 2-cyano-4-arylpyridine derivatives.[2][3] These derivatives are of significant interest in drug discovery and development, with applications in areas such as kinase inhibition for oncology and inflammatory diseases.[1][4][5]
This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction with this compound, offering in-depth mechanistic insights, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] However, the successful coupling of electron-deficient heteroaromatics like this compound presents specific challenges that necessitate careful optimization of reaction conditions.
The electron-deficient nature of the pyridine ring can slow down the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond.[8] Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[9] The choice of catalyst, ligand, base, and solvent is therefore critical to overcome these hurdles and achieve high reaction efficiency.
The Catalytic Cycle:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Virtuoso: Harnessing 4-Bromopyridine-2-carbonitrile in Modern Pharmaceutical Synthesis
In the intricate tapestry of pharmaceutical synthesis, the selection of versatile and reactive building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromopyridine-2-carbonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive handles that empower medicinal chemists to explore novel chemical space in drug discovery. This guide provides an in-depth exploration of the applications and protocols involving this valuable scaffold, grounded in mechanistic understanding and practical insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is the bedrock of safe and successful experimentation.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 62150-45-2[1][2] |
| Molecular Formula | C₆H₃BrN₂[1] |
| Molecular Weight | 183.01 g/mol [1] |
| Appearance | Off-white to light beige solid[1] |
| Melting Point | 82-84 °C[1] |
| Boiling Point | 265.3 °C at 760 mmHg[1] |
| Solubility | Slightly soluble in chloroform and ethyl acetate[1] |
Safety Profile:
This compound is a compound that requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use.[1][3][4][5] Key safety precautions include:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1][3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[3]
The Strategic Importance in Pharmaceutical Synthesis
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the bromo substituent at the 4-position and the carbonitrile group at the 2-position. This dual functionality allows for a stepwise and controlled elaboration of the pyridine core, making it a favored building block in the synthesis of a diverse array of bioactive molecules.
The electron-withdrawing nature of the pyridine ring nitrogen and the cyano group makes the C4-Br bond susceptible to a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and amino groups, which are prevalent in many kinase inhibitors and other targeted therapies.
Key Applications and Synthetic Protocols
The following sections detail the application of this compound in cornerstone reactions of modern medicinal chemistry, complete with detailed protocols and mechanistic insights.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons.[6][7] In the context of this compound, this reaction is instrumental in synthesizing 4-aryl-2-cyanopyridines, which are key precursors to a variety of pharmaceutical agents, including kinase inhibitors.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of ligand, base, and solvent system is critical to ensure efficient catalyst turnover and prevent side reactions.
Figure 1: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)pyridine-2-carbonitrile
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² carbons and terminal alkynes, providing access to arylethynyl scaffolds.[8][9] These motifs are found in various biologically active compounds and are valuable for further synthetic transformations.
Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[8] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the coupled product.[10]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromopyridine-2-carbonitrile
Introduction: The Strategic Importance of 4-Bromopyridine-2-carbonitrile in Modern Synthesis
This compound is a highly versatile and valuable heterocyclic building block in the realms of medicinal chemistry, drug development, and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom at the 4-position and a nitrile group at the 2-position, offers a unique combination of reactivity and functionality. The electron-deficient nature of the pyridine ring, further enhanced by the potent electron-withdrawing effect of the 2-cyano group, renders the C4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity, coupled with the potential for subsequent transformations of the nitrile moiety, makes this compound a strategic precursor for the synthesis of a diverse array of complex molecules with significant biological and material properties.
This comprehensive guide provides detailed application notes and validated protocols for performing nucleophilic substitution reactions on this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this key synthetic intermediate.
Core Reactivity Principles: Understanding the Driving Forces
The propensity of this compound to undergo nucleophilic substitution is governed by fundamental principles of electronic effects within the pyridine ring. The nitrogen atom in the ring, being more electronegative than carbon, inductively withdraws electron density, creating electron-deficient centers at the ortho (2- and 6-) and para (4-) positions.
The presence of a strongly electron-withdrawing nitrile (-CN) group at the 2-position synergistically amplifies this effect. Through both inductive and resonance effects, the nitrile group further depletes electron density at the 4-position, thereby stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. This stabilization of the intermediate significantly lowers the activation energy of the reaction, facilitating the displacement of the bromide leaving group.
dot graph "Meisenheimer_Complex_Formation" { rankdir="LR"; node [shape=plaintext];
} "General SNAr Mechanism"
Application Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for the nucleophilic substitution of this compound with common classes of nucleophiles: amines, alkoxides, and thiolates. These protocols are designed to be robust and adaptable to a range of specific substrates.
Protocol 1: Amination of this compound
The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry. Both traditional SNAr and modern catalyzed methods can be employed for the amination of this compound.
Method A: Direct Nucleophilic Aromatic Substitution
This method is suitable for a range of primary and secondary amines and relies on the intrinsic reactivity of the substrate.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO or DMF as the solvent (approximately 0.2-0.5 M concentration with respect to the starting material).
-
Heat the reaction mixture to 80-120 °C and stir vigorously. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-pyridine-2-carbonitrile derivative.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.
Materials:
-
This compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%) to a Schlenk tube or a sealed reaction vial.
-
Add anhydrous toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
| Parameter | Method A (Direct SNAr) | Method B (Buchwald-Hartwig) |
| Nucleophile Scope | More nucleophilic amines | Broad, including less nucleophilic amines |
| Catalyst | None | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | None | Xantphos, BINAP, etc. |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, Cs₂CO₃ |
| Solvent | DMSO, DMF | Toluene, Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
| Advantages | Simplicity, cost-effective | Milder conditions, broader scope |
dot graph "Amination_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} "Workflow for Amination Reactions"
Protocol 2: Alkoxylation of this compound
The synthesis of 4-alkoxy-pyridine-2-carbonitriles is readily achieved through the reaction with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the anhydrous alcohol and sodium hydride (1.2 eq) or sodium metal (1.2 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For less reactive alcohols, gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Typical Conditions |
| Nucleophile | Sodium or potassium alkoxide/phenoxide |
| Base | NaH, KHMDS, or the alkoxide itself |
| Solvent | Corresponding alcohol, THF, DMF |
| Temperature | 0 °C to reflux |
| Key Consideration | Anhydrous conditions are crucial |
Protocol 3: Thiolation of this compound
The introduction of a sulfur linkage can be accomplished using thiols or their corresponding thiolates.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous DMF or THF
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous DMF or THF, add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
dot graph "General_SNAr_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} "General Workflow for Alkoxylation and Thiolation"
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., NaH instead of K₂CO₃ for thiolations), or employing a more polar aprotic solvent like DMSO. For aminations, switching to a palladium-catalyzed system is often effective.
-
Side Reactions: The nitrile group is generally stable under these conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures for prolonged periods.
-
Purification: The resulting 4-substituted-pyridine-2-carbonitriles are often crystalline solids and can be purified by recrystallization in addition to column chromatography.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in this guide provide a solid foundation for researchers to confidently and efficiently perform nucleophilic substitution reactions on this valuable substrate. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, chemists can unlock the full synthetic potential of this important building block.
References
Specific literature references for the provided protocols would be cited here in a numbered list, including title, source, and a valid URL.
Application Notes & Protocols: 4-Bromopyridine-2-carbonitrile as a Scaffold for the Synthesis of Diverse Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 4-bromopyridine-2-carbonitrile. This versatile bifunctional building block serves as an exceptional starting material for a wide array of heterocyclic systems, owing to its distinct and orthogonally reactive bromine and nitrile functionalities. We will explore key palladium-catalyzed cross-coupling reactions at the C4-position and intramolecular cyclization strategies involving the C2-nitrile group. This document details the underlying chemical principles, provides field-proven, step-by-step protocols for core transformations, and summarizes reaction parameters to guide experimental design.
Introduction: The Strategic Value of the Pyridine Core
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a cornerstone of modern drug design.[3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making precursors that allow for diverse substitutions highly valuable.[1]
This compound is a particularly powerful precursor for two primary reasons:
-
The C4-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and amino substituents.[5][6]
-
The C2-Nitrile Group: The cyano group is a versatile functional handle. It can undergo intramolecular cyclization with adjacent nucleophiles to form fused heterocyclic systems, or it can be hydrolyzed or reduced to introduce other functionalities like amides, carboxylic acids, or amines.[5][7][8]
This guide will demonstrate how these two functional groups can be leveraged, either independently or sequentially, to construct complex molecular architectures.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling at the C4-Position
The bromine atom at the C4 position is readily displaced via oxidative addition to a Palladium(0) complex, initiating a catalytic cycle that forges new bonds. This is the most common and powerful application of this building block.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is fundamental for building bi-aryl structures common in kinase inhibitors and other therapeutic agents.
Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A common catalyst is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle, particularly the rate-determining oxidative addition and the final reductive elimination.[9] An inorganic base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-Dioxane, 0.2 M concentration) followed by the degassed 2M Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 80-92 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 75-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 | 70-85 |
Yields are representative and highly dependent on specific substrate and reaction scale.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl-alkynes by reacting the aryl halide with a terminal alkyne.[10] This reaction is exceptionally useful for creating rigid linkers in molecules or as a precursor for further transformations of the alkyne. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Causality in Protocol Design: The palladium catalyst performs the oxidative addition to the C-Br bond. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, a key step that is much faster than direct reaction of the alkyne with the palladium complex.[10][11] A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) or THF/Et₃N mixture
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., Et₃N or a 2:1 mixture of THF/Et₃N).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives.
Causality in Protocol Design: This reaction typically requires a palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[12] Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are crucial as they promote the rate-limiting reductive elimination step that forms the C-N bond.[14] A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine, forming the active amide nucleophile.[14][15]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents) or Pd(OAc)₂ (0.04 equivalents)
-
XPhos or BINAP (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous, degassed Toluene or Dioxane
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to a flame-dried Schlenk flask.
-
Add the this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).
-
Seal the flask and heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthesis of Fused Heterocycles via the Nitrile Group
The C2-nitrile is a perfect electrophilic partner for an adjacent nucleophile, enabling annulation reactions to form 5- or 6-membered rings fused to the pyridine core.
Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
Thieno[2,3-b]pyridines are important scaffolds in medicinal chemistry. A common route involves S-alkylation of a pyridine-2-thione or reaction of a 2-halopyridine with a mercaptoacetate derivative, followed by a base-catalyzed intramolecular cyclization known as the Thorpe-Ziegler reaction.[16][17]
Causality in Protocol Design: The reaction proceeds in two stages. First, the bromine at C4 is displaced by a sulfur nucleophile (or a precursor is built differently). For our starting material, a more direct route involves first introducing a nucleophilic handle adjacent to the nitrile. However, a classic approach for 2-cyanopyridines involves reacting them with a sulfur-containing species that can cyclize. Adapting this, one can react 4-substituted-pyridine-2-carbonitriles with reagents like ethyl thioglycolate in the presence of a base. The base (e.g., NaOEt) deprotonates the α-carbon of the thioglycolate, which then attacks the nitrile carbon. Subsequent tautomerization and cyclization yield the 3-aminothieno[2,3-b]pyridine product.[17][18]
Note: This protocol assumes the C4-position has been previously functionalized via one of the cross-coupling methods described above, replacing the bromine with a generic 'R' group.
Materials:
-
4-R-Pyridine-2-carbonitrile
-
Ethyl thioglycolate (1.1 equivalents)
-
Sodium ethoxide (NaOEt) (1.2 equivalents)
-
Anhydrous Ethanol
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) and stir until dissolved.
-
Add ethyl thioglycolate (1.1 eq) dropwise at room temperature.
-
Add a solution of the 4-R-pyridine-2-carbonitrile (1.0 eq) in a minimum amount of ethanol.
-
Heat the mixture to reflux (approx. 78 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice water.
-
The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: Workflow for Thieno[2,3-b]pyridine synthesis.
Synthesis of Pyrido[2,3-d]pyrimidines
This synthesis showcases a powerful two-step sequence. First, a Buchwald-Hartwig amination is performed to install an amino group at the C4 position. The resulting 2-amino-3-cyanopyridine derivative is then cyclized with a one-carbon electrophile like formamide or formic acid to build the fused pyrimidine ring.[19][20]
Step A: Buchwald-Hartwig Amination with Ammonia Equivalent
-
Follow Protocol 3 , using benzophenone imine as the amine coupling partner. This serves as a protected ammonia equivalent.
-
After purification, the resulting imine must be hydrolyzed. Dissolve the product in THF, add 2M HCl, and stir at room temperature for 1-2 hours. Neutralize with NaHCO₃ and extract to isolate the 4-amino-pyridine-2-carbonitrile.
Step B: Cyclization with Formamide
-
Place the 4-amino-pyridine-2-carbonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (can serve as both reagent and solvent).
-
Heat the mixture to 150-180 °C for 4-8 hours.
-
Cool the reaction mixture. The product often crystallizes upon cooling.
-
Triturate the solid with ethanol or water, collect by filtration, and wash to obtain the purified pyrido[2,3-d]pyrimidin-4-amine.
Conclusion
This compound is a robust and versatile starting material for constructing a diverse range of heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions at the C4-position provides a direct route to substituted pyridines, while the C2-nitrile group offers a reliable handle for subsequent annulation reactions to build fused bicyclic systems. The protocols and data provided herein serve as a practical guide for chemists to leverage this powerful building block in the design and synthesis of novel molecules for pharmaceutical and materials science applications.
References
- Mishra, A., & Gupta, R. (2022).
- Anonymous. (n.d.).
- Anonymous. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Anonymous. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
- Mohamed, O. S., et al. (n.d.).
- Anonymous. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
- Anonymous. (2025). Furopyridines. XXI. Synthesis of cyano derivatives of furo‐[2,3‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine and their conversion to derivatives having another carbon‐substituent.
- Anonymous. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Mohamed, O. S., et al. (n.d.). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.
- Anonymous. (2025). Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- Anonymous. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- Anonymous. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Anonymous. (n.d.). This compound|CAS 62150-45-2. Benchchem.
- Anonymous. (n.d.). What is 4-Bromopyridine hydrochloride used for in organic synthesis?. Guidechem.
- Anonymous. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central.
- Anonymous. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Katritzky, A. R., et al. (2005).
- Anonymous. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Anonymous. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Anonymous. (n.d.).
- Anonymous. (2023).
- Anonymous. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- Anonymous. (n.d.). Sonogashira coupling. Wikipedia.
- Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 4-Bromopyridine-2-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 4-Bromopyridine-2-carbonitrile has emerged as a particularly valuable scaffold. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom and a versatile nitrile moiety—offer a dual-pronged approach for synthetic elaboration, making it a cornerstone in the design of targeted therapies. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in the synthesis of clinically relevant molecules.
The Versatility of the this compound Scaffold
This compound is a multifaceted building block extensively utilized in the synthesis of a diverse range of biologically active compounds.[1] The pyridine core is a common motif in pharmacologically active molecules, and the presence of both a bromine atom and a nitrile group allows for orthogonal chemical modifications.[1] This dual functionality is a key asset in the construction of complex molecular architectures necessary for targeting specific biological pathways.[2]
The bromine atom at the 4-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Ullmann reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][3] This is crucial for exploring the chemical space around the pyridine core to optimize interactions with biological targets. Simultaneously, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, providing another avenue for derivatization and the fine-tuning of a compound's physicochemical properties and biological activity.[1]
The cyanopyridine scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
Key Therapeutic Areas and Biological Targets
The strategic application of this compound has led to the discovery of potent inhibitors for several important drug targets.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[][7] The cyanopyridine scaffold has been successfully incorporated into numerous kinase inhibitors. For instance, 3-cyanopyridine-based compounds are known to exhibit significant cytotoxic effects due to their ability to interact with various biological targets, including the Pim-1 kinase enzyme.[4][8]
The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents on this core are designed to form specific interactions with the surrounding amino acid residues, thereby conferring potency and selectivity. This compound serves as an excellent starting point for the synthesis of such inhibitors. The bromine atom can be replaced with larger aromatic or heteroaromatic groups via Suzuki coupling to occupy the hydrophobic regions of the ATP-binding site, while the nitrile group can be modified to form hydrogen bonds or other polar interactions.
A notable example is the development of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines as potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] While not directly synthesized from this compound, this class of compounds highlights the importance of the substituted pyridine scaffold in achieving high-affinity binding to the EGFR active site.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[10][11] Several DPP-4 inhibitors feature a cyanopyrrolidine or related scaffold that interacts with the active site of the enzyme.
While the direct application of this compound in the synthesis of marketed DPP-4 inhibitors is less common, the underlying cyanopyridine motif is of significant interest. For example, novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors.[12][13][14] The nitrile group is often a key pharmacophore, forming a covalent or non-covalent interaction with a serine residue in the DPP-4 active site. The versatility of this compound allows for its potential use in creating novel heterocyclic systems that mimic the cyanopyrrolidine core, offering new avenues for the design of next-generation DPP-4 inhibitors. The introduction of a bromo substituent on a benzylidene moiety in a series of thiosemicarbazone-based DPP-4 inhibitors led to a substantial increase in potency, highlighting the favorable impact of halogen substitution in this class of compounds.[15][16]
Anti-Tuberculosis Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis drugs with novel mechanisms of action. M. tuberculosis thymidylate kinase (MtTMPK) is an essential enzyme for mycobacterial DNA synthesis and represents a promising target for drug development.[17][18]
Structure-aided drug design has led to the discovery of non-nucleoside inhibitors of MtTMPK. In the synthesis of these inhibitors, this compound can serve as a critical intermediate. For instance, in the synthesis of pyridine-based MtTMPK inhibitors, an Ullmann coupling reaction is often employed to connect a substituted phenol to a bromopyridine core, followed by further modifications to introduce the necessary pharmacophoric elements.[17] The ability to introduce diverse substituents at the 4-position of the pyridine ring via the bromine handle is crucial for optimizing the binding of the inhibitor to the MtTMPK active site.
Synthetic Protocols and Methodologies
The utility of this compound in medicinal chemistry is best illustrated through the detailed protocols for its key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[19][20][21] In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylpyridine-2-carbonitrile.
-
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium acetate and a phosphine ligand like SPhos is crucial for efficient catalysis. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[22]
-
Base: The base, in this case, potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[22]
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation of the palladium(0) active catalyst.
Self-Validating System: The progress of the reaction can be monitored by TLC or LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot (the product) on the TLC plate, or a new peak with the expected mass in the LC-MS spectrum, confirms that the reaction is proceeding as expected. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DOT Language Diagram for Suzuki Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds.[23][24][25] It is particularly useful for coupling aryl halides with amines or alcohols.
Protocol: Ullmann Condensation of this compound with Phenol
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, phenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-phenoxypyridine-2-carbonitrile.
-
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann reactions.
-
Ligand: A ligand such as 1,10-phenanthroline is often required to stabilize the copper catalyst and promote the reaction.
-
Base: A strong base like cesium carbonate is needed to deprotonate the phenol, forming the active nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the reagents are soluble and to allow the reaction to be heated to the required temperature.
DOT Language Diagram for Ullmann Condensation Pathway:
Caption: Simplified pathway for the Ullmann condensation.
Structure-Activity Relationships (SAR)
The analysis of structure-activity relationships (SAR) is a critical component of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates.[26][27][28] For derivatives of this compound, several key SAR trends have been observed.
| Position of Substitution | Nature of Substituent | Impact on Biological Activity | Example Target |
| 4-position (from Br) | Electron-withdrawing groups on an appended phenyl ring (e.g., -Cl) | Generally increases anticancer activity | VEGFR-2/HER-2[29] |
| 4-position (from Br) | Electron-donating groups on an appended phenyl ring (e.g., -OCH₃) | May decrease anticancer activity compared to electron-withdrawing groups | VEGFR-2/HER-2[29] |
| 2-position (from CN) | Conversion to a fused pyrimidine ring | Can modulate cytotoxic activity, with specific substitutions being crucial | VEGFR-2/HER-2[29] |
| General | Halogen substitution (e.g., Br, Cl, F) | Often enhances antiproliferative activity | Various cancer cell lines |
| General | Increased number of methoxy (OMe) groups | Can lead to increased antiproliferative activity | HeLa cells |
In the context of PIM-1 kinase inhibitors, cyanopyridine derivatives have shown significant promise.[4][8] The SAR studies in this area often reveal that the nature of the substituent at the 4-position of the pyridine ring plays a crucial role in determining the potency and selectivity of the inhibitor. For instance, in one study, a bromo-substituted compound was identified as the most potent DPP-4 inhibitor in its series, highlighting the positive contribution of the bromine atom to the inhibitory activity.[15]
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its dual functionality allows for the strategic and efficient synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of this scaffold in their drug discovery efforts. A thorough understanding of its reactivity and the structure-activity relationships of its derivatives will undoubtedly continue to fuel the development of innovative medicines for years to come.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Salahi, R. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4978. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. [Link]
- El-Sayed, N. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19597–19615. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Abdel-rahman, A. A.-H., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry, 119, 105564. [Link]
- El-Sayed, N. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19597-19615. [Link]
- de Vita, D., et al. (2020). Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Wang, J., et al. (2013). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]
- Dove Medical Press. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy. [Link]
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]
- Organic Synthesis. (n.d.).
- ResearchGate. (n.d.).
- Server, S., et al. (2018). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 23(11), 2969. [Link]
- Thomson Reuters. (2013). Chinese researchers report synthesis of novel DPP IV inhibitors for type 2 diabetes. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences, 23(23), 15327. [Link]
- National Center for Biotechnology Information. (n.d.).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]
- Collaborative Drug Discovery. (n.d.).
- OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
- Wikipedia. (n.d.). Ullmann reaction. [Link]
- National Center for Biotechnology Information. (n.d.). Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies. [Link]
- ResearchGate. (n.d.). Two divergent routes used for the synthesis of compounds 4a–4k. [Link]
- Server, S., et al. (2018). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 23(11), 2969. [Link]
- Drug Design Org. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Fvs. (n.d.).
- Wang, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
- Graphviz. (n.d.). User Guide. [Link]
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-3925. [Link]
- Chen, Y., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(1), 534–540. [Link]
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
- ResearchGate. (n.d.). (PDF) Structure-Guided Development of Mycobacterial Thymidine Monophosphate Kinase (MtbTMPK) Inhibitors: Unlocking New Frontiers in Tuberculosis Research. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. [Link]
- Traxler, P., & Furet, P. (1999). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Current Opinion in Chemical Biology, 3(4), 459-468. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary biological evaluation of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a new class of calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. scribd.com [scribd.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. Ullmann Reaction [organic-chemistry.org]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 25. collaborativedrug.com [collaborativedrug.com]
- 26. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 27. fvs.com.py [fvs.com.py]
- 28. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grignard Reactions with 4-bromo-2-cyanopyridine
Introduction: Navigating the Dichotomous Reactivity of a Versatile Heterocycle
4-bromo-2-cyanopyridine is a valuable bifunctional building block in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmaceuticals, and the presence of two distinct reactive sites—a C-Br bond at the 4-position and a cyano group at the 2-position—offers a versatile platform for molecular elaboration. However, this dual reactivity presents a significant challenge when employing highly nucleophilic and basic reagents such as Grignard reagents. The critical question of chemoselectivity—whether the organomagnesium species will engage in a cross-coupling or bromine-magnesium exchange at the C4 position, or undergo nucleophilic addition to the C2 nitrile—is paramount for predictable and efficient synthesis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Grignard reactions with 4-bromo-2-cyanopyridine. We will explore the underlying mechanistic principles that govern the chemoselectivity and provide detailed, field-proven protocols for selectively targeting either the C4-bromo or the C2-cyano group. By understanding and controlling the reaction parameters, researchers can unlock the full synthetic potential of this versatile scaffold.
Pillar 1: Mechanistic Insights into Chemoselectivity
The reaction of a Grignard reagent (R-MgX) with 4-bromo-2-cyanopyridine can proceed via two primary pathways, as illustrated below. The preferred pathway is dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
Pathway A: Reaction at the C4-Position (Bromo Group)
The C4-bromo substituent on the electron-deficient pyridine ring is susceptible to two main types of reactions with Grignard reagents:
-
Cross-Coupling: In the presence of a suitable catalyst (e.g., nickel or palladium complexes), a cross-coupling reaction can occur, leading to the formation of a new carbon-carbon bond at the C4 position.[1] This reaction is particularly useful for introducing aryl or alkyl groups. A novel, light-promoted, transition-metal-free coupling has also been reported for bromopyridines.[2]
-
Bromine-Magnesium Exchange: This reaction involves the transfer of the magnesium atom from the Grignard reagent to the bromopyridine, forming a pyridyl Grignard reagent. This in-situ generated species can then react with various electrophiles.
Pathway B: Reaction at the C2-Position (Cyano Group)
The cyano group is a classic electrophilic site for Grignard reagents. The reaction proceeds via a nucleophilic addition mechanism to the carbon-nitrogen triple bond, forming a magnesium iminate intermediate.[3] Subsequent acidic workup hydrolyzes this intermediate to a ketone. This transformation is a well-established method for the synthesis of ketones from nitriles.
Caption: Possible reaction pathways for the Grignard reaction with 4-bromo-2-cyanopyridine.
Pillar 2: Experimental Protocols and Data
The following protocols are designed to favor one reaction pathway over the other. It is crucial to note that a mixture of products may still be obtained, and careful optimization and analysis are recommended for each specific substrate and Grignard reagent.
Protocol 1: Selective Cross-Coupling at the C4-Position
This protocol aims to facilitate a Kumada-type cross-coupling reaction, selectively forming a C-C bond at the C4 position. The use of a nickel catalyst is key to promoting this pathway over addition to the nitrile.
Table 1: Critical Parameters for C4 Cross-Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | NiCl₂(dppp) (5 mol%) | Promotes oxidative addition at the C-Br bond. |
| Temperature | 0 °C to room temperature | Lower temperatures generally favor selective coupling over nitrile addition. |
| Solvent | Anhydrous THF or Et₂O | Standard ethereal solvents for Grignard reactions.[2] |
| Grignard Reagent | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are sensitive to moisture and oxygen.[4] |
Step-by-Step Methodology:
-
Apparatus Setup: Under an inert atmosphere, equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum.
-
Reagent Addition: To the flask, add 4-bromo-2-cyanopyridine (1.0 eq) and NiCl₂(dppp) (0.05 eq).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-cyanopyridine.
Protocol 2: Selective Nucleophilic Addition to the C2-Cyano Group
This protocol is designed to favor the nucleophilic attack of the Grignard reagent on the nitrile, leading to the formation of a ketone after hydrolysis. Higher temperatures can promote this pathway.[5]
Table 2: Critical Parameters for C2 Nitrile Addition
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to reflux | Elevated temperatures can overcome the activation barrier for nitrile addition. |
| Solvent | Anhydrous THF | A higher boiling point solvent compared to Et₂O allows for higher reaction temperatures. |
| Grignard Reagent | 2.2 equivalents | An excess of the Grignard reagent is often used to ensure complete reaction of the nitrile. |
| Workup | Acidic (e.g., 1 M HCl) | Required to hydrolyze the intermediate imine to the ketone. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for the stability of the Grignard reagent.[4] |
Step-by-Step Methodology:
-
Apparatus Setup: Under an inert atmosphere, equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum.
-
Reagent Addition: To the flask, add 4-bromo-2-cyanopyridine (1.0 eq) dissolved in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add the Grignard reagent (2.2 eq) dropwise via syringe.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M HCl with vigorous stirring. Continue stirring for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Workup: Neutralize the mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-bromo-2-acylpyridine.
Caption: Generalized workflow for Grignard reactions with 4-bromo-2-cyanopyridine.
Pillar 3: Trustworthiness and Self-Validation
The protocols provided are based on established principles of Grignard reactions with similar substrates. However, to ensure trustworthy and reproducible results, the following self-validating steps are essential:
-
Characterization of Products: Unambiguously confirm the structure of the major product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For the C4-coupling product, the disappearance of the C4-H signal and the appearance of signals corresponding to the new R-group in the aromatic region of the ¹H NMR spectrum are indicative. For the C2-addition product, the disappearance of the nitrile signal in the IR and ¹³C NMR spectra and the appearance of a ketone carbonyl signal are key diagnostic features.
-
Analysis of Crude Reaction Mixture: Before purification, analyze a small aliquot of the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to any side products. This will provide valuable information on the chemoselectivity of the reaction under the chosen conditions and guide further optimization if necessary.
-
Control Experiments: In cases of ambiguity, consider running control experiments. For example, reacting 2-cyanopyridine and 4-bromopyridine separately with the Grignard reagent under the same conditions can provide insights into the relative reactivity of each functional group.
By systematically applying these protocols and analytical checks, researchers can confidently navigate the nuanced reactivity of 4-bromo-2-cyanopyridine and harness its full potential in their synthetic endeavors.
References
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89(11), 7148-7155. [Link]
- This reference is not available.
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 2018, 3(12), 18086-18096. [Link]
- This reference is not available.
- Wikipedia. Grignard reaction. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Terao, J., & Kambe, N. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of chemical research, 41(11), 1545-1554. [Link]
Sources
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Bromopyridine-2-carbonitrile in the Synthesis of Novel Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromopyridine-2-carbonitrile, a highly versatile heterocyclic building block in the development of small-molecule kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a known factor in diseases like cancer, making them prime targets for therapeutic intervention.[1] The unique bifunctional nature of this compound, featuring a strategically positioned bromine atom and a nitrile group, offers two distinct and reactive sites for molecular elaboration.[2] This allows medicinal chemists to rapidly generate diverse chemical libraries to probe structure-activity relationships (SAR) for potent and selective kinase inhibition. This document details key synthetic transformations, provides step-by-step experimental protocols, and explains the chemical rationale behind these methodologies, targeting researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold Building Block
The pyridine ring is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[3] Its ability to form critical hydrogen bonds, often mimicking the adenine region of ATP, makes it an ideal scaffold for inhibitors that target the ATP-binding site of kinases.[3][4] this compound (CAS 62150-45-2) has emerged as a valuable starting material due to its dual reactivity:
-
The C4-Bromine Atom: This site serves as a versatile "handle" for introducing a wide array of aryl, heteroaryl, and alkyl groups through robust and well-established palladium- or copper-catalyzed cross-coupling reactions.[5][6] This allows for the exploration of the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.
-
The C2-Nitrile Group: The nitrile moiety can be retained as a hydrogen bond acceptor or can be chemically transformed into other functional groups such as amides, carboxylic acids, or amines.[2] This provides a secondary point for diversification or for introducing vectors for solubility enhancement or further conjugation.
This combination of features allows for a modular and efficient approach to building complex kinase inhibitor libraries from a single, readily available intermediate.
Key Synthetic Transformations and Protocols
The synthetic power of this compound is best demonstrated through its performance in several cornerstone reactions of modern medicinal chemistry. The following sections provide the theoretical basis and detailed protocols for these transformations.
2.1. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[4][7] It involves the coupling of an organoboron species (boronic acid or ester) with an aryl halide. This reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is reduced in situ. The choice of ligand (e.g., dppf, Xantphos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is essential for dissolving the base and aiding in the formation of the "ate" complex.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 4-arylpyridine-2-carbonitrile product.[1]
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 70-85 |
2.2. Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is instrumental in introducing a rigid, linear alkyne linker into a molecular scaffold, a common strategy in drug design to orient functional groups in specific vectors.[10]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst.[9] The palladium complex undergoes oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and undergoes transmetalation with the palladium(II) complex.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and as a solvent.
-
Copper-Free Variants: Modern protocols sometimes omit the copper co-catalyst to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), though this may require more reactive palladium catalysts or higher temperatures.[10][12]
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:2 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a degassed solution of this compound in THF/Et₃N in a Schlenk tube, add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture with an inert gas for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-60 °C) to accelerate the coupling of less reactive substrates.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired 4-alkynylpyridine-2-carbonitrile.[13]
-
2.3. Buchwald-Hartwig Amination
For the synthesis of many kinase inhibitors, the installation of a nitrogen-based linker is crucial for establishing hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site.[4] The Buchwald-Hartwig amination provides a powerful method for C-N bond formation by coupling an aryl halide with a primary or secondary amine.[14]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) that promotes the reductive elimination step, which is often rate-limiting. Pd₂(dba)₃ is a common Pd(0) precatalyst.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active nitrogen nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the base and catalyst deactivation.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-aminopyridine-2-carbonitrile derivative.[14][15]
-
Application in Kinase Inhibitor Scaffolds: A Synthetic Example
The modular nature of these protocols allows for the rapid assembly of kinase inhibitor cores. For example, this compound can be used to synthesize scaffolds targeting spleen tyrosine kinase (Syk) or Janus kinases (JAKs), which often feature a diaminopyrimidine or related heterocyclic core.[][17]
Below is a representative, hypothetical pathway illustrating how these methods can be combined to build a core structure common to many kinase inhibitors.
Caption: Illustrative synthetic pathway to a kinase inhibitor scaffold.
This pathway first uses a Suzuki coupling to install a substituted aryl group, which might occupy a hydrophobic pocket in the target kinase. Subsequently, the nitrile is converted to an amide. This amide can serve as a hydrogen bond donor/acceptor or be a precursor for further cyclization reactions to build more complex heterocyclic systems, such as those found in the Akt inhibitor AZD5363.[18][19]
Summary and Outlook
This compound is a powerful and economically viable building block for the synthesis of kinase inhibitors.[2] Its well-defined reactivity at two distinct positions allows for the systematic and efficient construction of diverse molecular architectures. The robust and high-yielding nature of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions enables rapid access to libraries of compounds for SAR studies. The protocols detailed in this guide provide a solid foundation for researchers to leverage this versatile intermediate in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
- Benchchem. This compound | CAS 62150-45-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE8LjoM7pwjYPAof6igvRR8wu0CnMneR5xwfgluiacE0ZcvSkWTvooInM-zpaT0zcJsEyDUdy2Hu7DkvfabcKDxdzxlGemQgaURtd6wktQ4IqPPL_MduT-A7o2IfGoX2twQsj-Hw==]
- National Institutes of Health (NIH). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYAfffwKCPybN7bo_RsXpFxdPqCf-T1ZDlBtLTTfYaElIAF3Z1TtCdiJs6U1m57npO0oSoKLrRohnKXnaEbzA1zwytQCo4Vue1MqnGSqg-fgpa05OTaOhQs1AiQ7XdaJaFj6nd_t9cYcYxA==]
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkjCkXehLOBRNTqJ0lAzt4XEN7fRRG6NSo3hDviiu5noOUAY36NvHwh10HBDlTfKGwCkRTcEEPcuRGiR85rNf83CRV94nZZj-ksw9mQBI2Sd20m5W9P6d-u9-Wzfhrp7WRB4spcq_OlG96boSTZtR7IDC90cTRjo6zIJc-u-Tpk0iIk6aNofQTto2BtYxKokU9XEfHKrL8DkNHq9oZyfFUtywG6SyvUlo_GfdCcaO1JgX5u2WcYWu_L8I5sB12M-g6llOmRmWktuQQPQ==]
- ResearchGate. Cu 2 O catalysed amination of bromopyridine derivatives a. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRksa4B0mFGLKXmk4SItxJXjabYQi75hw-Tz_UbD4Y8PDfjlwjWcgC9bh4ulAFtD5W3p17FwVH9f-Sx3oxyOcminmt86Tflu3Add98vJRKsAZfdeg1Yty4Tp1y0Lx2e6TaHSshOkyq4r6dQJ_kKS9Rz6j8Tw5tJVbMTvscqSlib3t7AuQxP8DpcRw9EFzunEnA6LkUxUi2VYkRxkGhXPV2qz82sgI=]
- ResearchGate. One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeoW3Igt_MiFt1ZppIxUPxIw2jT_mdWE-VuC9t1UIFwXOasB8AI3LOmS97kAuII-M14ZNkCrCAEdhUZsLYKnweYdu5MSbjOq6AVdeY2HF5g4DyT7M8xYb5P4V7I6W8yzpR379QDt1mWV2QfD2ukBqP0zx8TRFRr2ffiRo6rq-aaowoG67X1bmaqvWtKLGC8DPg6jgS4GIgylu8xGd5fExY7H7AHYtpXJRt-unUpWRP45aIONlumSXsYMn4lsA9]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLCPlkH5uLoPnp43mPPAtetxoUJibvwnBm4X7xfYJYl4J4SZwExBFsaAPINapZXXgBEM-RxnIXh8QGGmO0oGGtInAs_Ccvr6X37QD8ghhbzJmeNBBki4G33IFKMRTHOUJFT-Oyyja-JULfP2xCRic=]
- National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqECrkiOaA6UX4X2T4QELE_6E8OFGV6gi8Ta-82m2l49E3L2_wlnJbRJ6migrI3bXqcWq8DAuG_V2HpoFLbr649HxjMoL-ZPCIM8n4BelyqLt6se1wc5yMyFAMHl-mHuKin04t7Mnq59iPTQ==]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT1Af7Bzebp6Y2j5oEhRskHvnVAQ0VAzXZfzXORgExSMud_y1li5-fsJz_3pg3XiRqZpvm5Mwyh0iNBdo_dkwz7T7uc50iqiHDSpaLgFsxpuXnfyjqEIl1wbaCh4wLXtLD_in2lncwslfc_o7LofH57q4Y7RZ8rqEmahcyZT_IGXTw4FOhFmWykWp5S3ObkNWX8OrhxdFMUp5XlCfi44VyzLl8TuwZBhIVuw2pvp4HgUTD_Uw_uVA=]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtPb-W5Pya8Bm0xh7zceDSMxcMk0WLm-TtI_1Zd_b6uFYnweaTTm3C6m_FlMc6Hn-pgydRlqlOXvPVydXk-ibFp8_bVUSKG9h-RoPRiPJgsA41Y8gawrYBGITwmi6KBDKeu1-3PKIIj92lejqubLUsIB6ArB9OBCfzRG-DfxB4GimXl0OujgEYkvtWPqdO-rDSoNN_emRiDXcZ4aXTCa5C9XlDZykFNqsrhw51igaPFLmJrJ0r0ZHJSDUj]
- MDPI. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. [URL: https://www.mdpi.com/1420-3049/27/11/3563]
- National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136365/]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/432098/1/Sonogashira_cross_coupling_of_bromocyanofluoropyridine_nuclei_access_to_5_and_6_alkynyl_3_fluoro_2_pyridinamidoximes.pdf]
- National Institutes of Health (NIH). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Benchchem. Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwDZxSIAE55AXKZiItP5_JUyeljZCmBWlve30BrHllMuoNrXMZKRJ4u4yIKHeoIDsSvNnl7o6RzgI0OkihZ9cU3TZoDLVPvV2Ut4PLg5oVgZEqXSJec7DuInbFltdL3jQkwHqt4dsgwb5Sk_DzEu17pgheLG9H3dyeDL-8iwWuVnCPOTdFDCvuIMu2JHILLme6wvGTxpwcMQQqPykZyFs5e-n4gmPjUWL_qDIz0nHDs376AGbrqORdObAfWzvrB4wN_ikoiDJ7cLq_3MiUYE5kwrkW23c21NKK]
- Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-kMzj01GxqEII0M-hTHtM3QODxRYBmqa0zRGxkkJpjlOAFWIjmhxk2O3_n2LV05EU5h1e74hG_1X_ovKaUrFu1l5-3GnB5cSa98sTIbs6XbKJJGDKfrCMmpGdnIma_CSjvlv4pqlyGp8kQ7I_nELmTGq3jwkAbPswt31fof9FIFUEi-8AWBg9nfNq62uJWqq8p41wgNcTjIXm4eK-5BTybzjabhXgqU-d3nfXj-ANPYSMn5bcvxh2bdY8IZ9vH9qumHj5lxWHgcIoaseQrpf2QvEwb1Ow15adgmANqeeXjqo=]
- University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [URL: https://labs.chem.ucsb.edu/lipshutz/lipshutz/691.pdf]
- Guidechem. What is 4-Bromopyridine hydrochloride used for in organic synthesis?. [URL: https://www.guidechem.com/faq/what-is-4-bromopyridine-hydrochloride-used-for-in-organic-synthesis-19524-06-2.html]
- Benchchem. Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Q79Op7J9xFu2KuIOrjSZ2ocnEq-u8h8aDHhvOAEA-WljZB8WPGWGTb7x64XK87CuwFEmaeaZteYK5SElJdfmpj07wsAuR7i5bX8gDnT2rqHxymvakN06NptRFBJG4t0BL5Yrtjaqqupi2Kdr1Cgnr-TxxH5PtAl7LbbWn_fJaUnUZYU0DUbEZUpPSwL16DmPfeop280F0eEtp7xNyWaBirhEl01NWxUtAYbKQ0LQkCNeXg_cnTIC8a3zmDZ0n1oeCVg=]
- PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [URL: https://pubmed.ncbi.nlm.nih.gov/23394218/]
- ResearchGate. Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. [URL: https://www.researchgate.
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [URL: https://pubmed.ncbi.nlm.nih.gov/9397172/]
- Organic Chemistry Portal. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [URL: https://www.organic-chemistry.org/abstracts/lit4/918.shtm]
- BOC Sciences. What are SYK inhibitors and Examples?. [URL: https://www.bocsci.
- BOC Sciences. Syk Inhibitors, Agonists and Modulators. [URL: https://www.bocsci.
- ResearchGate. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Request PDF. [URL: https://www.researchgate.net/publication/344470395_Development_of_a_Scalable_Enantioselective_Synthesis_of_JAK_Inhibitor_Upadacitinib]
- Benchchem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFf78epLtPX0-wVY9RYFz9lsKYz0e8YtEv5cIqiYOwABldN_aBu_b53JcHOX8n34bkclv5vcI9cGlQIpQBY_fpxr-H2iZ1HW3jdieIghi08xSSHuKBjfACBtrdmhqnqUeY0fW_IPkmhsKXSxgJYoN6tMlXDuWikI37NfgYHXbSOXKBnnA6iWF9DeaC8SW-eUir15H2nWPrNS1BRuWV-hdU]
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [URL: https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_258169135]
- ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. [URL: https://www.researchgate.net/publication/244615234_An_Efficient_Synthesis_of_5-Bromopyridine-2-carbonitrile]
- MDPI. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. [URL: https://www.mdpi.com/1420-3049/28/8/3461]
- Sigma-Aldrich. 4-amino-5-bromopyridine-2-carbonitrile | 1234616-76-2. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah9b8b2e5a]
- Google Patents. CN113336761B - Preparation method of JAK inhibitor key intermediate. [URL: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4-Bromopyridine-2-carbonitrile
Abstract
4-Bromopyridine-2-carbonitrile is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic and steric arrangement, featuring a reactive C4-bromine atom, a versatile C2-nitrile group, and an electron-deficient pyridine core, offers a rich platform for regioselective chemical modifications. This guide provides a comprehensive overview of the key reactive sites and delivers detailed, field-proven protocols for the strategic functionalization of this scaffold. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions at the C4-position, nucleophilic aromatic substitutions, and transformations of the C2-nitrile, offering researchers the expert insights needed to navigate the synthesis of complex pyridine derivatives.
Introduction: A Scaffold of Opportunity
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. This compound, in particular, presents multiple avenues for diversification. The molecule's reactivity is governed by three primary zones:
-
C4-Position (C-Br Bond): The carbon-bromine bond is the most prominent site for functionalization, primarily via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). The inherent reactivity of the C-Br bond makes it the preferred site for initial modification.
-
C2-Position (C-CN Bond): The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or converted into other nitrogen-containing heterocycles. These transformations are typically performed after C4-functionalization.
-
Pyridine Nitrogen (N1): The lone pair on the pyridine nitrogen allows for N-oxidation or quaternization, which can modulate the electronic properties of the ring and influence the reactivity of other positions.
Understanding the interplay and orthogonal reactivity of these sites is crucial for designing efficient and high-yielding synthetic routes.
Strategic Functionalization Pathways
The choice of which position to functionalize first is the cornerstone of any synthetic strategy involving this compound. The following diagram outlines a logical workflow for navigating these choices.
Caption: Decision workflow for functionalizing this compound.
Part A: Reactions at the C4-Position
The C4-bromo substituent is the most common starting point for diversification due to the well-established and robust nature of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions form new carbon-carbon or carbon-nitrogen bonds and are the workhorse methods for elaborating the pyridine core. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures by coupling an organoboron reagent with the aryl halide.
-
Expertise & Causality: The choice of catalyst, ligand, base, and solvent is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the rate-limiting oxidative addition step and stabilize the palladium catalyst.[1] An aqueous base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[1][2] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[3][4]
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, a supporting ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This reaction couples terminal alkynes with aryl halides, providing a direct route to arylethynyl scaffolds.[5]
-
Expertise & Causality: The classic Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[5][6] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[5] An amine base, such as triethylamine or diisopropylethylamine, is used both as the base and often as a solvent. Copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[7][8]
Step-by-Step Protocol:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS). A protocol for a similar substrate reported stirring at room temperature for 16 hours.[9]
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 4-alkynyl-2-carbonitrile pyridine.
This reaction is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[10][11]
-
Expertise & Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to deprotonate the amine for complexation to the palladium center.[11][12] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they facilitate the final reductive elimination step, which is often rate-limiting.[12][13][14] Anhydrous, aprotic solvents like toluene or dioxane are essential.
Step-by-Step Protocol:
-
Setup (Glovebox): In an inert atmosphere glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The desired 4-amino-2-carbonitrile pyridine is obtained after purification by column chromatography.
| Reaction Type | Typical Catalyst / Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Table 1: Summary of Typical Conditions for C4-Position Cross-Coupling Reactions. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile group activates the C4-position towards attack by strong nucleophiles.
-
Expertise & Causality: SNAr reactions on pyridine occur preferentially at the C2 and C4 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[15][16] This pathway does not require a metal catalyst but often needs strong nucleophiles (e.g., alkoxides, thiolates, amines) and sometimes elevated temperatures.
Step-by-Step Protocol (Example with an Amine Nucleophile):
-
Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or NMP.
-
Reagent Addition: Add the amine nucleophile (2.0-5.0 equiv.) and a non-nucleophilic base if needed (e.g., K₂CO₃, 2.0 equiv.) to scavenge the HBr byproduct.
-
Reaction: Heat the reaction mixture to 100-150 °C. The reaction is typically complete within several hours to overnight.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography.
Part B: Transformations of the C2-Nitrile Group
Once the C4-position is functionalized, the C2-nitrile offers a gateway to other important functional groups.
Alkaline hydrolysis is an effective method for converting the nitrile to a picolinic acid derivative.[17][18][19]
-
Expertise & Causality: The reaction proceeds via initial attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide. Strong basic conditions (e.g., NaOH or KOH) and heat are required to drive the reaction to the carboxylate salt.[19] Acidic workup is then needed to protonate the carboxylate. Care must be taken, as picolinic acids can be susceptible to decarboxylation at high temperatures.[17][20]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, suspend the C4-functionalized 2-cyanopyridine (1.0 equiv.) in an aqueous solution of NaOH or KOH (e.g., 6M, excess).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-12 hours, until TLC/LC-MS indicates complete conversion of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 2-3. The product may precipitate upon acidification.
-
Isolation: Collect the solid product by filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Dry the product or the combined organic extracts. Further purification can be achieved by recrystallization.
The nitrile can be reduced to a 2-(aminomethyl)pyridine derivative, a valuable bidentate ligand and pharmaceutical intermediate.
-
Expertise & Causality: While catalytic hydrogenation (e.g., H₂/Raney Ni) is common, it can sometimes be sluggish for N-heterocycles.[21] Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective.[21] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-4.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the C4-functionalized 2-cyanopyridine (1.0 equiv.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture, washing the solid thoroughly with the ether solvent. Combine the filtrates, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be purified by distillation or chromatography.
Conclusion
This compound is a remarkably versatile building block whose reactivity can be precisely controlled. By leveraging the differential reactivity of the C4-bromo and C2-nitrile positions, researchers can access a vast chemical space of highly functionalized pyridine derivatives. The protocols outlined in this guide, grounded in established mechanistic principles, provide a reliable framework for the strategic synthesis of novel compounds for applications in medicine and materials science.
References
- Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. [Link]
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Kinetics of hydrolysis of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Kosower, E. M., & Patton, J. W. The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University. [Link]
- US4482437A - Electrochemical reductions of cyanopyridine bases.
- RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Recent trends in the chemistry of pyridine N-oxides.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
- Common methods for oxidizing pyridines/quinolines and reducing N‐oxides.
- Functionalization of pyridine N‐oxides using PyBroP.
- Aromatic substitution. XXVI. Kinetics of nucleophilic substitution of some bromopyridines and -picolines with methoxide thiomethoxide phenoxide, and thiophenoxide ions. The Journal of Organic Chemistry. [Link]
- CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- The 4-substitution of 3-bromopyridines with additional nucleophiles.
- Buchwald–Hartwig amin
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org. [Link]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
- Practical and Regioselective Synthesis of C4-Alkyl
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
- The Buchwald-Hartwig Amin
- How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?.
- Sonogashira coupling. Wikipedia. [Link]
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 18. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 19. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromopyridine-2-carbonitrile
For: Researchers, scientists, and drug development professionals
Introduction
4-Bromopyridine-2-carbonitrile is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1][2] Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a nitrile group that can be further transformed, renders it a versatile building block for the synthesis of complex pharmaceutical agents.[1][2] This document provides a comprehensive guide to the large-scale synthesis of this compound, elucidating the scientific rationale behind the chosen synthetic strategy and offering detailed, scalable protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 62150-45-2 | [1] |
| Molecular Formula | C₆H₃BrN₂ | [1] |
| Molecular Weight | 183.01 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | ~265 °C at 760 mmHg | [1] |
| Density | ~1.726 g/cm³ | [1] |
Recommended Synthetic Pathway: A Multi-Step Approach from 4-Bromopyridine Hydrochloride
For the large-scale synthesis of this compound, a multi-step approach commencing with the readily available and cost-effective 4-bromopyridine hydrochloride is recommended. This pathway is favored for its scalability, use of manageable reagents, and well-documented transformations for related pyridine derivatives. The overall synthetic scheme is depicted below.
Sources
Application Note: Experimental Procedures for the Cyanation of 4-Halopyridines
Introduction: The Strategic Importance of 4-Cyanopyridines
The 4-cyanopyridine moiety is a cornerstone structural motif in modern chemistry, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. Its rigid, polar structure and the versatile reactivity of the nitrile group make it an invaluable synthetic intermediate. In drug discovery, for instance, the nitrile can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor to other critical functionalities like amines, amides, and tetrazoles. Given their importance, the development of robust, efficient, and scalable methods for the synthesis of 4-cyanopyridines is a paramount objective for researchers in both academic and industrial settings.
This guide provides an in-depth analysis of contemporary methods for the cyanation of 4-halopyridines, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol selection. We will cover modern transition-metal-catalyzed approaches, offering detailed, field-proven protocols designed for reproducibility and success.
Overview and Strategy Selection: Choosing the Right Cyanation Method
Historically, the synthesis of aryl nitriles was dominated by reactions like the Rosenmund-von Braun, which requires stoichiometric copper(I) cyanide and high temperatures (often >150 °C), limiting its functional group tolerance[1][2]. Modern synthetic chemistry has largely shifted to milder, more versatile transition-metal-catalyzed cross-coupling reactions. The primary catalysts employed are based on palladium and nickel, each with distinct advantages.
Causality Behind Method Selection: The choice between palladium and nickel catalysis is often dictated by the nature of the 4-halopyridine starting material and economic considerations.
-
Palladium-catalyzed methods are renowned for their exceptional functional group tolerance and broad substrate scope, effectively coupling aryl bromides, iodides, and activated chlorides under relatively mild conditions[3][4]. They are often the first choice for complex, late-stage functionalization in pharmaceutical synthesis.
-
Nickel-catalyzed methods have emerged as a powerful, cost-effective alternative, demonstrating excellent reactivity for the cyanation of less reactive but more economical aryl chlorides[5][6][7].
The selection of the cyanide source is equally critical, balancing reactivity with safety. While highly toxic alkali metal cyanides (NaCN, KCN) can be used, modern protocols favor less acutely toxic and more manageable alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])[3][8][9].
Comparative Summary of Modern Cyanation Methods:
| Feature | Palladium-Catalyzed | Nickel-Catalyzed |
| Typical Substrates | 4-Bromo-, 4-Iodo-, and activated 4-Chloropyridines | 4-Chloro- and 4-Bromopyridines |
| Key Advantage | Broad functional group tolerance, high reliability, well-studied. | Cost-effective, highly effective for unactivated chlorides. |
| Common Catalysts | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts[8]. | NiCl₂·6H₂O, Ni(COD)₂[5][10]. |
| Common Ligands | Dppf, Xantphos, Buchwald-type phosphines (e.g., SPhos, XPhos). | Dppf, Josiphos-type ligands[5][10]. |
| Preferred CN Source | Zn(CN)₂, K₄[Fe(CN)₆][3][8]. | Zn(CN)₂, K₄[Fe(CN)₆][5][10]. |
| Typical Temperature | 40–120 °C | 50–100 °C |
Palladium-Catalyzed Cyanation: The Gold Standard for Versatility
Palladium-catalyzed cyanation is arguably the most versatile and widely adopted method for this transformation. Its success hinges on a well-understood catalytic cycle that avoids the high temperatures and stoichiometric copper waste of older methods[3].
Mechanistic Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenge in cyanation chemistry is that cyanide ions can strongly coordinate to and poison the palladium catalyst at various stages of the cycle[3][11]. Modern protocols overcome this by using cyanide sources with low solubility (like Zn(CN)₂) or stable coordination complexes (like K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in solution, preventing catalyst deactivation[3][12].
A simplified representation of the catalytic cycle is as follows:
-
Oxidative Addition: The active Pd(0)L₂ catalyst inserts into the carbon-halogen bond of the 4-halopyridine, forming a Pd(II) intermediate. The reactivity order is typically I > Br > Cl[13].
-
Transmetalation (Cyanide Transfer): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂). This step is often the rate-limiting step and is crucial for the overall efficiency.
-
Reductive Elimination: The 4-cyanopyridine product is formed, and the Pd(0)L₂ catalyst is regenerated, closing the catalytic cycle[11][13].
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Detailed Protocol 1: Cyanation of 4-Bromopyridine with Zinc Cyanide
This protocol is a robust and widely applicable method for converting 4-bromopyridines to their corresponding nitriles using the less toxic and easy-to-handle zinc cyanide[8][14].
Materials:
-
4-Bromopyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)
-
Dimethylformamide (DMF), anhydrous (0.2 M)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial as oxygen can oxidize the Pd(0) catalyst and phosphine ligands, inhibiting the reaction[15].
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 120 °C. Stir vigorously for 12-24 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove insoluble palladium and zinc salts.
-
Wash the organic phase with a 10% aqueous ammonia solution to quench any remaining zinc salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-cyanopyridine.
Nickel-Catalyzed Cyanation: The Economical Choice for Chloropyridines
For large-scale synthesis, the cost of palladium can be prohibitive. Nickel catalysis offers a more economical pathway, especially for the cyanation of abundant and inexpensive 4-chloropyridines, which are often less reactive in palladium-catalyzed systems[5][7].
Rationale and Advantages
Modern nickel-catalyzed protocols often use air-stable Ni(II) precatalysts (e.g., NiCl₂·6H₂O) in combination with a reducing agent (like zinc powder) to generate the active Ni(0) species in situ[5]. Additives such as 4-(Dimethylamino)pyridine (DMAP) have been found to be crucial for achieving high efficiency, likely by facilitating the catalytic cycle[5]. This approach avoids the need to handle pyrophoric and expensive Ni(0) sources directly.
Detailed Protocol 2: Cyanation of 4-Chloropyridine with Zinc Cyanide
This protocol is adapted from literature procedures that demonstrate a general and mild method for the cyanation of heteroaryl chlorides[5].
Materials:
-
4-Chloropyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂, 0.6 equiv)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv)
-
Zinc powder (<10 micron, activated, 0.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.2 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous (0.5 M)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of nitrogen, add NiCl₂·6H₂O, dppf, zinc powder, DMAP, zinc cyanide, and 4-chloropyridine hydrochloride to an oven-dried vial with a stir bar.
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not in a glovebox, evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous DMAc via syringe.
-
Reaction: Place the sealed vial in a preheated heating block at 80 °C and stir for 18-24 hours.
-
Monitoring: Track the reaction progress by GC-MS or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter through a plug of silica gel, washing thoroughly with additional ethyl acetate.
-
Combine the filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude material by silica gel chromatography.
Mandatory Safety Protocols: Handling Cyanide Reagents
Cyanide salts and the hydrogen cyanide (HCN) gas they can generate upon acidification are highly toxic[16][17]. All manipulations involving cyanide salts must be performed in a certified chemical fume hood. [18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and double-glove with nitrile gloves[16][19].
-
Preventing HCN Gas Formation: Never allow cyanide salts to come into contact with acids. All work-up procedures and waste streams should be kept basic (pH > 10) to prevent the formation of volatile and lethal HCN gas[17].
-
Waste Quenching and Decontamination:
-
Prepare a quenching solution of 10% aqueous sodium hypochlorite (bleach) and 1 M sodium hydroxide. The basic pH is critical.
-
All aqueous waste from the reaction work-up should be slowly added to this vigorously stirring bleach solution in the fume hood to oxidize residual cyanide.
-
Glassware that contained cyanide reagents should be rinsed three times with this alkaline bleach solution before standard cleaning[17][18].
-
Solid cyanide waste and quenching solutions must be disposed of as hazardous waste according to institutional guidelines.
-
General Experimental Workflow
The following diagram illustrates the typical workflow for a transition-metal-catalyzed cyanation reaction, from setup to purification.
Caption: General laboratory workflow for cyanation of 4-halopyridines.
Conclusion
The transition-metal-catalyzed cyanation of 4-halopyridines represents a powerful and versatile strategy for accessing the valuable 4-cyanopyridine scaffold. Palladium-based systems offer unparalleled functional group tolerance, making them ideal for complex molecule synthesis. For more cost-sensitive applications, particularly those starting from 4-chloropyridines, nickel catalysis provides an excellent, highly effective alternative. Successful execution relies on a solid understanding of the underlying catalytic mechanisms, careful selection of reagents, and strict adherence to safety protocols for handling cyanide. The detailed procedures within this guide provide a robust foundation for researchers to confidently and safely perform these critical transformations.
References
- Anderson, K. W., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(50), 12049-12052. [Link]
- Weires, A. G., et al. (2022). Nickel-Catalyzed Cyanation of (Hetero)aryl Bromides Using DABAL-Me3 as a Soluble Reductant. Organic Letters, 24(45), 8397–8400. [Link]
- Yang, L., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Letters, 19(8), 1938–1941. [Link]
- Kumar, A., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Li, Y., et al. (2024). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
- Weissman, S. A., & Zificsak, C. A. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Synlett, 2003(13), 2237-2239. [Link]
- ResearchGate. Ni-catalyzed cyanation of (hetero)aryl chlorides (Zn(CN)2). Scientific Diagram. [Link]
- Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 68–71. [Link]
- Semantic Scholar. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Semantic Scholar. [Link]
- Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(19), 3637-3640. [Link]
- University of Illinois Division of Research Safety. (2014). Cyanides.
- Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 68-71. [Link]
- Giumond, W., et al. (2010). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Angewandte Chemie International Edition, 49(32), 5631-5634. [Link]
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. Organic-Chemistry.org. [Link]
- University of California, Santa Barbara. (n.d.). Safety Module: Cyanides. UCSB Chemistry & Biochemistry. [Link]
- Boston University. (n.d.). Cyanides SOP Template. Environmental Health & Safety. [Link]
- Yeung, P. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
- Pathigoolla, A., et al. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]
- Wu, J., & Zhang, J. (2006). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2006(1), 149-152. [Link]
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. jst.chem.yale.edu [jst.chem.yale.edu]
- 18. bu.edu [bu.edu]
- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]
Strategic Synthesis of Substituted Pyridines Utilizing 4-Bromopyridine-2-carbonitrile as a Versatile Precursor
An Application Guide for Researchers
Abstract
Substituted pyridines are among the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals and biologically active molecules, making the development of efficient and modular synthetic routes to these scaffolds a cornerstone of modern medicinal chemistry.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromopyridine-2-carbonitrile, a high-value, multifunctional building block for synthesizing diverse pyridine derivatives.[4] We explore key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution at the C4-position, as well as subsequent manipulations of the C2-nitrile group. Each section explains the mechanistic rationale behind the methodology, offers field-proven insights into experimental design, and provides detailed, actionable protocols.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in drug discovery, but its direct and selective functionalization can be challenging due to its electron-deficient nature.[2] The synthesis of specifically substituted pyridines often relies on the use of pre-functionalized precursors. This compound emerges as a particularly strategic starting material due to its distinct electronic properties and orthogonal reactive sites.[4]
-
C4-Bromine: The bromine atom at the 4-position serves as a versatile handle for introducing a wide array of substituents. It is highly amenable to transition-metal-catalyzed cross-coupling reactions and, due to activation by the ring nitrogen, can also undergo nucleophilic aromatic substitution (SNAr).[4][5][6]
-
C2-Carbonitrile: The electron-withdrawing nitrile group not only activates the ring for certain transformations but also serves as a synthetic linchpin. It can be hydrolyzed to amides or carboxylic acids, reduced to a primary amine, or participate in cycloadditions, enabling extensive diversification of the pyridine core.[4]
This guide focuses on the primary pathways for leveraging this building block to access novel chemical matter for screening and lead optimization campaigns.
Synthetic Pathways and Protocols
The functionalization of this compound can be logically divided into reactions targeting the C4-bromo substituent and subsequent transformations of the C2-nitrile. The choice of methodology depends on the desired final structure and the nature of the substituent to be introduced.
Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at the C4-position. The selection of the appropriate catalyst, ligand, and base is critical for achieving high yields and broad substrate scope.
The Suzuki-Miyaura coupling is the preeminent method for creating biaryl or aryl-heteroaryl linkages by coupling the C4-position with an organoboron reagent.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.
-
Transmetalation: The organic moiety from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv), 1,4-Dioxane, and Water.
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon inlet.
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Suzuki-Miyaura Coupling Examples
| Boronic Acid Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 100 | 4 | 95 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | 90 | 8 | 88 |
| 4-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ | 110 | 12 | 75 |
For the synthesis of 4-aminopyridine derivatives, the Buchwald-Hartwig amination offers a powerful and general method for coupling amines with the aryl bromide.[10]
Mechanistic Rationale: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[11][12] A key difference is the role of the strong, non-nucleophilic base (e.g., sodium tert-butoxide), which deprotonates the amine to form the palladium-amido complex necessary for reductive elimination. The choice of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, BrettPhos) is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[11][13]
Protocol 2.1.2: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), Amine (1.2-1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Anhydrous Toluene.
-
Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block, glovebox (recommended for handling air-sensitive reagents).
-
Procedure:
-
Inside a glovebox, add NaOtBu to a Schlenk tube.
-
Add this compound, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
For certain strong nucleophiles, a transition-metal-free SNAr pathway can be an efficient and cost-effective alternative.
Mechanistic Rationale: The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing C2-nitrile group. Nucleophilic attack at the C4-position (para to the nitrogen) is highly favored because the negative charge of the resulting anionic intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[5][6] This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group.[5]
Protocol 2.2.1: SNAr with Sodium Methoxide
-
Materials: this compound (1.0 equiv), Sodium methoxide (NaOMe, 2.0 equiv), Anhydrous Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Functional Group Transformations of the C2-Nitrile
After successful functionalization at the C4-position, the C2-nitrile group can be converted into other valuable functional groups, further expanding the molecular diversity.
Protocol 2.3.1: Hydrolysis of Nitrile to Carboxylic Acid
-
Materials: 4-Substituted-pyridine-2-carbonitrile (1.0 equiv), 6M Hydrochloric Acid (HCl) or 20% aqueous Sodium Hydroxide (NaOH).
-
Procedure (Acidic):
-
Suspend the nitrile in 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
Alternatively, adjust the pH to ~3-4 with a base to precipitate the carboxylic acid product. Filter, wash with cold water, and dry.
-
Protocol 2.3.2: Reduction of Nitrile to Primary Amine
-
Materials: 4-Substituted-pyridine-2-carbonitrile (1.0 equiv), Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and quench sequentially and carefully by the dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude aminomethylpyridine product, which can be purified by chromatography or crystallization.
-
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromopyridine-2-carbonitrile
Introduction: The Strategic Importance of 4-Bromopyridine-2-carbonitrile in Modern Synthesis
This compound is a versatile and highly valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring bearing a bromo substituent at the 4-position and a cyano group at the 2-position, render it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom allows for selective functionalization, while the electron-withdrawing cyano group can influence the reactivity of the pyridine ring and serve as a handle for further synthetic transformations.
This comprehensive guide provides detailed application notes and protocols for the most pertinent cross-coupling reactions involving this compound, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each transformation, offer field-proven experimental protocols, and discuss critical parameters for successful execution and optimization.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1][2] When applied to this compound, this reaction provides a powerful tool for the synthesis of 4-aryl- and 4-heteroaryl-2-cyanopyridines, which are prevalent motifs in numerous biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is mediated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[2]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center, leading to the formation of the desired 4-substituted-2-cyanopyridine product and regeneration of the Pd(0) catalyst.
The "2-Pyridyl Problem" and Strategic Considerations
The cross-coupling of pyridine-containing substrates, particularly those with substituents at the 2-position, can be challenging, a phenomenon often referred to as the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. For this compound, the presence of the cyano group further modulates the electronic properties of the ring. Therefore, the judicious selection of the catalyst system, particularly the ligand and base, is paramount for a successful Suzuki-Miyaura coupling.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination while minimizing catalyst deactivation.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in the coupling of challenging heteroaryl halides.
-
Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[3] The solubility and strength of the base can significantly influence the reaction outcome.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand (e.g., SPhos, 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst/ligand, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | SPhos is a bulky, electron-rich ligand that can improve catalyst performance for heteroaryl couplings.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly affect the transmetalation step.[3] |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound, the Sonogashira coupling provides a direct route to 4-alkynyl-2-cyanopyridines, which are valuable intermediates in the synthesis of various heterocyclic compounds and functional materials.
Mechanistic Insights
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
-
Palladium Cycle: Similar to the Suzuki-Miyaura coupling, the palladium cycle involves oxidative addition of this compound to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) complex.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general procedure and may need to be optimized for different alkynes.[8]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings.[8] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[6] |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Aprotic polar solvents are typically used to dissolve the reactants. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for Sonogashira reactions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has revolutionized the synthesis of anilines and their derivatives. For this compound, the Buchwald-Hartwig amination provides access to a wide range of 4-amino-2-cyanopyridines, which are important pharmacophores.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. The choice of base is crucial and can significantly impact the reaction's success.[11]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired 4-amino-2-cyanopyridine and regenerating the Pd(0) catalyst.
Critical Parameters: Ligands and Bases
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[12][13]
-
Ligand Selection: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential. Ligands such as Xantphos, BrettPhos, and RuPhos have been developed to facilitate the coupling of a wide range of amines, including primary and secondary amines, with aryl halides.[9][14]
-
Base Selection: Strong, non-nucleophilic bases are typically required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used.[11] The choice of base must be compatible with the functional groups present in the substrates. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be employed, often requiring higher reaction temperatures.[11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general framework for the amination of this compound.[15]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.
-
Add the degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Xantphos is a robust ligand for the amination of heteroaryl halides.[14] |
| Base | NaOtBu, LiHMDS | Strong bases are typically required for efficient deprotonation of the amine.[11] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are preferred to avoid side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Heck-Mizoroki Reaction: A Note on Potential Applications
The Heck-Mizoroki reaction, which couples an aryl halide with an alkene, is another powerful tool for C-C bond formation.[16][17] While specific, detailed protocols for the Heck reaction of this compound are less commonly reported, the general principles of this reaction suggest its applicability for the synthesis of 4-alkenyl-2-cyanopyridines. Key considerations for a successful Heck reaction would include the choice of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a suitable base (e.g., triethylamine or potassium carbonate).[16][18]
Conclusion
This compound is a privileged scaffold for the synthesis of a diverse array of functionalized pyridine derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile methods for the introduction of aryl, alkynyl, and amino substituents at the 4-position. A thorough understanding of the reaction mechanisms and the critical role of ligands and bases is essential for the successful implementation and optimization of these transformations. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids - Benchchem
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Buchwald-Hartwig Amin
- Heck reaction - Wikipedia
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory - Journal of Chemical Educ
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Buchwald–Hartwig amin
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - anl.gov
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Catalyzed Mizoroki–Heck Reaction or C–H Activ
- Sonogashira Coupling - Organic Chemistry Portal
- Heck Reaction - Organic Chemistry Portal
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - ResearchG
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Heck Reaction - Chemistry LibreTexts
- Sonogashira Coupling - Chemistry LibreTexts
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC
- Suzuki Coupling - Organic Chemistry Portal
- The Suzuki Reaction - Andrew G Myers Research Group
- Organoborane coupling reactions (Suzuki coupling) - PMC
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Novel Therapeutic Agents
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Modern Drug Discovery
The journey of a novel therapeutic agent from a conceptual hypothesis to a clinically approved treatment is a multi-faceted, intricate, and resource-intensive endeavor.[1][2] This guide provides a comprehensive overview of the modern drug development pipeline, emphasizing the critical interplay between innovative technologies and foundational scientific principles. We will dissect the key stages, from initial target discovery to the preclinical evaluation that precedes human trials, offering not just procedural steps but the strategic rationale that underpins them. Our focus is on creating a self-validating system of protocols and decision-making, grounded in scientific integrity to enhance the probability of success in this high-stakes field.
The contemporary drug discovery landscape is broadly categorized into two main therapeutic modalities: traditional small molecules and the rapidly expanding field of biologics.[3][4][5] Small molecules, with their low molecular weight, are chemically synthesized and can often be administered orally, allowing them to reach intracellular targets.[6] Biologics, in contrast, are large, complex molecules produced in living systems, offering high specificity for extracellular targets.[3][7] The choice between these modalities is a critical early decision, dictated by the nature of the disease target and the desired mechanism of action.[3]
This document will navigate through the core phases of this process, providing detailed protocols and the scientific causality behind experimental choices.
Part 1: Target Identification and Validation - The Foundation of Drug Discovery
The inception of any new therapeutic lies in the identification and validation of a biological target that plays a pivotal role in disease pathology.[8][9][10] This initial phase is paramount, as a well-validated target significantly increases the likelihood of success in subsequent stages.[9]
Target Identification: Uncovering Disease Drivers
Target identification involves pinpointing molecules or pathways, such as proteins or genes, that are implicated in the progression of a disease.[9][10] This is achieved through a confluence of cutting-edge technologies:
-
Genomics and Transcriptomics: Genome-Wide Association Studies (GWAS) and sequencing technologies help to understand the genetic underpinnings of diseases and identify potential therapeutic targets.[8] Transcriptomics provides valuable data on gene expression, aiding in the identification of dysregulated pathways in disease states.[8]
-
Proteomics and Bioinformatics: These disciplines delve into the molecular architecture of diseases, uncovering the proteins and signaling pathways involved.[9]
There are two primary approaches to target discovery:
-
Phenotype-based screening: This method involves observing changes in cells, tissues, or whole organisms to identify molecules and pathways previously unknown to be involved in a disease.[11]
-
Target-based screening: In this approach, a specific candidate target is modulated to demonstrate its direct or indirect involvement in the disease of interest.[11]
Target Validation: From Correlation to Causation
Once a potential target is identified, it must undergo rigorous validation to confirm its role in the disease and its "druggability".[9] This critical step ensures that modulating the target will likely produce the desired therapeutic effect without unacceptable side effects.[9]
The revolutionary CRISPR-Cas9 gene-editing technology has transformed target validation by enabling precise genomic modifications.[12][13][14] By knocking out the gene encoding a potential target, researchers can directly assess its functional role in a disease phenotype.
Objective: To validate the role of a target protein in a cancer cell line's proliferation.
Materials:
-
Cancer cell line of interest
-
Lentiviral vector expressing Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the gene of interest
-
Non-targeting sgRNA control
-
Cell proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three unique sgRNAs targeting the gene of interest into a suitable lentiviral vector. Also, prepare a non-targeting sgRNA control.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction of Cancer Cells: Transduce the cancer cell line with the lentiviral particles containing the target-specific sgRNAs and the non-targeting control.
-
Selection and Validation of Knockout: Select for transduced cells (e.g., using puromycin) and validate the gene knockout at the protein level via Western blot or at the genomic level via sequencing.
-
Cell Proliferation Assay: Plate the knockout and control cells at a low density and measure their proliferation over several days using a suitable assay.
-
Data Analysis: Compare the proliferation rates of the knockout cells to the control cells. A significant reduction in proliferation in the knockout cells validates the target's role in cancer cell growth.
Causality: By specifically ablating the target gene, any observed change in the cellular phenotype (in this case, proliferation) can be directly attributed to the loss of that target, thus establishing a causal link.[12]
Part 2: Lead Discovery and Optimization - Crafting a Candidate Drug
With a validated target in hand, the next phase is to identify and refine a molecule—a "lead" compound—that can modulate this target effectively and safely.
Hit Identification: Finding a Starting Point
The initial search for active compounds is often accomplished through High-Throughput Screening (HTS).[15] HTS utilizes automation and robotics to rapidly screen vast libraries of compounds for their ability to interact with the target.[15][16][17]
Key Advantages of HTS:
-
Efficiency: HTS allows for the screening of millions of compounds in a short period, dramatically accelerating the discovery process.[15]
-
Broad Screening Capability: It enables the comprehensive analysis of large and diverse compound libraries.[15]
-
Data Quality: Automated systems provide accurate and precise data, increasing confidence in the identified "hits".[15]
Lead Optimization: From Hit to Candidate
A "hit" from an HTS campaign is rarely a perfect drug.[18] The subsequent process of lead optimization is a meticulous endeavor led by medicinal chemists to transform a promising hit into a viable drug candidate.[18][19][20] This iterative process involves systematically modifying the chemical structure of the lead compound to enhance its desirable properties.[19]
Core Objectives of Lead Optimization:
-
Enhance Potency and Selectivity: Modifications are made to improve the compound's binding affinity to the target while minimizing interactions with other molecules (off-target effects).[18][21]
-
Optimize Pharmacokinetics (PK): The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are fine-tuned to ensure it can reach the target in the body at the right concentration and for the appropriate duration.[18]
-
Minimize Toxicity: Chemical alterations are made to reduce any potential harmful effects.[18]
Key Strategies in Lead Optimization:
-
Structure-Activity Relationship (SAR) Analysis: This involves studying how changes in the chemical structure affect the biological activity of the compound.[19][21]
-
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling predict how modifications will impact the compound's interaction with the target.[19]
-
Medicinal Chemistry Techniques: Strategies such as bioisosteric replacement and scaffold hopping are employed to systematically improve the compound's properties.[19]
The relationship between a drug's concentration in the body and its effect is a central focus of this phase, encompassing both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[22][23][24][25]
| Pharmacokinetic (PK) Parameters (ADME) | Pharmacodynamic (PD) Parameters |
| A bsorption: How the drug enters the body.[24] | Receptor Binding: The interaction of the drug with its target.[23] |
| D istribution: How the drug spreads throughout the body.[24] | Dose-Response Relationship: The correlation between drug concentration and effect.[23] |
| M etabolism: How the body breaks down the drug.[24] | Mechanism of Action: How the drug produces its therapeutic effect.[24] |
| E xcretion: How the body eliminates the drug.[24] | Duration of Action: How long the drug's effects last.[23] |
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters.
Part 3: Preclinical Development - Ensuring Safety and Efficacy Before Human Trials
Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to gather essential data on its safety and efficacy.[1] This phase involves both in vitro (laboratory) and in vivo (animal) studies.[1]
The Critical Role of ADME/Tox Studies
A significant percentage of drug candidates fail in development due to poor ADME properties or unforeseen toxicity.[26][27] Therefore, conducting comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies early in the process is crucial to a "fail-early, fail-cheap" strategy.[28] These studies help to assess the viability of a drug candidate by answering key questions about how it will behave in a living system.[26][29]
Objective: To determine the rate at which a drug candidate is metabolized by liver enzymes, a key indicator of its stability in the body.
Materials:
-
Test compound (drug candidate)
-
Liver microsomes (human and other species for cross-species comparison)
-
NADPH regenerating system
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound and control compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
Causality: This assay directly measures the susceptibility of the compound to metabolism by the primary drug-metabolizing enzymes in the liver. A high rate of metabolism suggests the compound may be cleared too quickly in the body to be effective.
Efficacy and Safety Testing in Animal Models
Animal models play a crucial role in evaluating the safety and efficacy of a potential new drug before it is administered to humans.[30][31] These models are used to establish a non-clinical "proof-of-concept" for the drug's therapeutic potential and to identify any potential toxicities.[30]
Selection of Animal Models: The choice of animal model is critical and depends on the specific disease and the drug's target.[30] Genetically engineered models, such as those created using CRISPR-Cas9, can provide more accurate representations of human diseases.[32]
Key Endpoints in Animal Studies:
-
Efficacy: Does the drug produce the desired therapeutic effect in a disease model?
-
Safety/Toxicology: Does the drug cause any adverse effects at therapeutic and higher doses?[31]
-
Pharmacokinetics: How is the drug absorbed, distributed, metabolized, and excreted in the animal model?[31]
While invaluable, it is important to acknowledge the limitations of animal models, as they do not always accurately predict human responses.[32][33]
Part 4: The Path to the Clinic - The Investigational New Drug (IND) Application
Upon successful completion of preclinical studies, the next major milestone is the submission of an Investigational New Drug (IND) application to a regulatory body like the U.S. Food and Drug Administration (FDA).[1][34] The IND is a comprehensive dossier of all the data gathered to date, which allows the sponsor to legally ship the investigational drug across state lines to clinical investigators and begin human trials.[34]
Key Components of an IND Application:
-
Animal Pharmacology and Toxicology Studies: A summary of the preclinical safety and efficacy data.[35]
-
Manufacturing Information: Details on the Chemistry, Manufacturing, and Controls (CMC) to ensure the drug is produced consistently and is of high quality.[35]
-
Clinical Protocols and Investigator Information: Detailed plans for the proposed clinical trials and the qualifications of the investigators who will conduct them.[35]
Once the IND is submitted, the sponsor must wait 30 days for the FDA to review the application for safety before initiating clinical trials.[34]
Visualizing the Drug Development Pipeline
The following diagrams illustrate the key workflows and relationships within the drug development process.
Caption: A high-level overview of the drug development pipeline.
Caption: The iterative cycle of lead optimization.
Conclusion
The development of novel therapeutic agents is a systematic process that relies on a strong foundation of scientific rigor and a deep understanding of the underlying biology of disease. By integrating advanced technologies like CRISPR-Cas9 for target validation and high-throughput screening for lead discovery with the established principles of medicinal chemistry and preclinical safety assessment, researchers can navigate the complexities of the drug discovery pipeline more effectively. The protocols and frameworks outlined in this guide are designed to provide a robust and self-validating approach to this critical endeavor, ultimately aiming to accelerate the delivery of safe and effective new medicines to patients in need.
References
- Drug Development Pipeline: A Complete Guide to All Phases | IntuitionLabs. (URL: )
- The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs. (URL: )
- Target identification and valid
- Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv. (URL: )
- How necessary are animal models for modern drug discovery? - Taylor & Francis Online. (URL: [Link])
- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD - KCAS Bio. (URL: [Link])
- Pharmacodynamics & Its Role in Drug Development - Allucent. (URL: [Link])
- Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed. (URL: [Link])
- Target Identification and Valid
- What are the methods of lead optimization in drug discovery?
- Cornerstones of CRISPR-Cas in drug development and therapy - PMC - PubMed Central. (URL: [Link])
- Applications of CRISPR-Cas Technology in Drug Discovery and Development - JOCPR. (URL: [Link])
- The (misleading) role of animal models in drug development - Frontiers. (URL: [Link])
- CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects - Frontiers. (URL: [Link])
- Role of Target Identification and Target Validation in Drug Discovery Process - Slideshare. (URL: [Link])
- Importance of ADME/Tox in Early Drug Discovery | Comput
- What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: [Link])
- Target Discovery: Identification and Valid
- How has CRISPR Transformed Therapeutic Drug Discovery? - Taylor & Francis Online. (URL: [Link])
- Modern Lead Optimization: A Journey through Science and Innovation - PharmaFe
- The New Frontier in Drug Development: Understanding Biologics and Small Molecules. (URL: [Link])
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (URL: [Link])
- Drug pipeline - Wikipedia. (URL: [Link])
- The High-Throughput Screening Transformation in Modern Drug Development. (URL: [Link])
- CRISPR-Cas9 Gene Editing Technology and Its Application in the Pharmaceutical Industry. (URL: [Link])
- Are animal models still relevant to drug development? - The Oxford Scientist. (URL: [Link])
- Pipeline Power: How Drug Development is Transforming Global Health and Pharmaceutical Success - KanBo. (URL: [Link])
- Understanding the Drug Discovery Pipeline - Delta4 | Ai. (URL: [Link])
- Discovery and Optimization of Lead Compounds for Therapeutic Intervention: Advancing Towards Effective Treatments for Targeted Disease - Hilaris Publisher. (URL: [Link])
- Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (URL: [Link])
- Use of Animal Models of Human Disease for Nonclinical Safety Assessment of Novel Pharmaceuticals - Ovid. (URL: [Link])
- High-Throughput Screening in Drug Discovery Explained - Technology Networks. (URL: [Link])
- Investigational New Drug (IND)
- (PDF)
- High-throughput screening as a method for discovering new drugs - Drug Target Review. (URL: [Link])
- Is this a golden age of small-molecule drug discovery? | C&EN Global Enterprise. (URL: [Link])
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (URL: [Link])
- Importance of ADME and Toxicology Studies in Drug Discovery. (URL: [Link])
- Guide to submitting Investigational New Drug (IND) applications to the FDA | Center for Clinical and Translational Science | University of Illinois Chicago. (URL: [Link])
- Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC - PubMed Central. (URL: [Link])
- 21 CFR Part 312 -- Investigational New Drug Applic
- FDA IND Submission Process | Key Steps & Requirements - BioBoston Consulting. (URL: [Link])
- From Small Molecules to Biologics, New Modalities in Drug Development - Chemaxon. (URL: [Link])
- Preclinical Drug Development Demystified: Your ADME to Toxicology Roadmap. (URL: [Link])
- Small Molecules vs. Biologics: Key Drug Differences - Allucent. (URL: [Link])
- The Future of Drugs: Small Molecules Leading the Way in Drug Innov
- ADME-Tox in drug discovery: Integration of experimental and computational technologies | Request PDF - ResearchG
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. Drug pipeline - Wikipedia [en.wikipedia.org]
- 3. The New Frontier in Drug Development: Understanding Biologics and Small Molecules [cloudbyz.com]
- 4. allucent.com [allucent.com]
- 5. clinicalpro.co.uk [clinicalpro.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemaxon.com [chemaxon.com]
- 8. wjbphs.com [wjbphs.com]
- 9. sartorius.com [sartorius.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 16. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 19. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Modern Lead Optimization: A Journey through Science and Innovation - PharmaFeatures [pharmafeatures.com]
- 22. bioagilytix.com [bioagilytix.com]
- 23. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 24. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 25. allucent.com [allucent.com]
- 26. lifechemicals.com [lifechemicals.com]
- 27. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 30. tandfonline.com [tandfonline.com]
- 31. ijrpc.com [ijrpc.com]
- 32. oxsci.org [oxsci.org]
- 33. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 34. fda.gov [fda.gov]
- 35. biobostonconsulting.com [biobostonconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromopyridine-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Bromopyridine-2-carbonitrile (CAS 62150-45-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its dual reactive sites: a bromine atom amenable to cross-coupling reactions and a nitrile group that can be transformed into various functionalities.[1][2] This guide consolidates field-proven insights and authoritative references to help you optimize your synthetic protocols and overcome common experimental hurdles.
Synthetic Strategies Overview
The synthesis of this compound can be approached via several distinct pathways. The optimal choice depends on the availability of starting materials, scalability requirements, and safety considerations. The most prevalent routes involve either the transformation of a pre-functionalized pyridine ring or the construction of the ring itself.
Two primary, reliable strategies starting from commercially available precursors are:
-
The Sandmeyer Reaction: This classic transformation converts a primary aromatic amine, in this case, 4-aminopyridine-2-carbonitrile, into the corresponding aryl bromide via a diazonium salt intermediate.[3][4] This method is valued for its reliability and broad applicability.
-
Cyanation of a Pyridine N-Oxide: This approach involves the activation of a pyridine N-oxide, such as 4-bromopyridine-N-oxide, followed by the introduction of a cyanide group. This method is effective for introducing a nitrile at the 2-position of the pyridine ring.[5][6]
Below is a diagram illustrating these key synthetic pathways.
Caption: High-level overview of primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Very Low or No Yield in the Sandmeyer Reaction
Question: I am attempting to synthesize this compound from 4-aminopyridine-2-carbonitrile via the Sandmeyer reaction, but my yield is consistently below 20%. What is going wrong?
Answer: Low yields in the Sandmeyer reaction are a common issue, typically stemming from problems in one of two key stages: diazotization or the copper-catalyzed substitution.
Potential Cause A: Incomplete or Failed Diazotization The formation of the aryl diazonium salt is highly sensitive to temperature and reagent quality. The nitrous acid (HONO) used for the reaction is unstable and must be generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr.[7]
-
Scientific Rationale: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10°C, the diazonium group can be prematurely lost, leading to decomposition or reaction with water to form an undesired 4-hydroxypyridine-2-carbonitrile side product.[7]
-
Recommended Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C using an ice-salt bath throughout the dropwise addition of the NaNO₂ solution.[4]
-
Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Old NaNO₂ can absorb moisture and degrade, leading to incomplete HONO generation.
-
Stirring: Ensure vigorous stirring to promote efficient mixing as the NaNO₂ solution is added to the acidic amine suspension.
-
Potential Cause B: Inefficient Copper(I) Catalyzed Substitution The second stage of the reaction involves the copper(I)-catalyzed conversion of the diazonium salt to the aryl bromide. This is a radical-nucleophilic aromatic substitution (SRNAr) process.[3][8] The efficiency of this step depends on the activity of the Cu(I) catalyst.
-
Scientific Rationale: Copper(I) initiates the reaction by a single-electron transfer (SET) to the diazonium salt, which then loses N₂ gas to form an aryl radical. This radical abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.[8] If the catalyst is oxidized to Cu(II) prematurely, this catalytic cycle is inhibited.
-
Recommended Solution:
-
Use Freshly Prepared CuBr: While commercially available, CuBr can oxidize over time. Preparing it fresh from the reduction of CuSO₄ with a reducing agent like Na₂SO₃ is often more reliable.
-
Ensure Complete Transfer: After its formation, add the cold diazonium salt solution to the CuBr solution without delay. The diazonium salt should not be stored.[8]
-
Monitor for N₂ Evolution: A steady bubbling (effervescence) of nitrogen gas is a key indicator that the reaction is proceeding.[7] If bubbling is sluggish or absent, it points to an issue with either the diazotization or the copper catalyst.
-
Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.
Issue 2: Product is a Dark, Oily Impure Solid
Question: My reaction seems to work, but the crude product is a dark brown, sticky solid instead of the expected off-white solid. Column chromatography is difficult and gives poor recovery. How can I improve the purity?
Answer: The formation of a dark, impure product often indicates side reactions or contamination with reaction byproducts. 4-halopyridines can also be unstable and prone to polymerization or self-oligomerization, especially in their free base form.[9][10]
Potential Cause A: Contamination with Copper Salts Residual copper salts from the Sandmeyer reaction are a common cause of discoloration and can interfere with crystallization.
-
Scientific Rationale: Copper(I) and Copper(II) species can form colored complexes with pyridine derivatives. These must be thoroughly removed during workup.
-
Recommended Solution: During the aqueous workup, wash the organic layer with an ammonium hydroxide solution or a saturated solution of ammonium chloride. Ammonia forms a soluble, deep-blue tetraamminecopper(II) complex, which effectively partitions into the aqueous phase, removing the copper from your product.
Potential Cause B: Formation of Phenolic Byproducts As mentioned previously, if the diazonium salt reacts with water, 4-hydroxypyridine-2-carbonitrile is formed. This phenolic impurity can be difficult to separate.
-
Scientific Rationale: Phenols are acidic and can be removed with a basic wash.
-
Recommended Solution: After extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with a cold, dilute (e.g., 1M) sodium hydroxide solution. This will deprotonate the phenol, forming a water-soluble phenoxide that will be extracted into the aqueous layer.[7] Be cautious not to use a concentrated base or prolonged exposure, which could risk hydrolysis of the nitrile group.
Potential Cause C: Product Instability/Degradation The free base of 4-bromopyridine can be unstable.[9] While the electron-withdrawing nitrile group at the 2-position adds some stability, care should still be taken during isolation.
-
Recommended Solution:
-
Minimize Heat: Concentrate the organic solvent using a rotary evaporator at a low temperature (e.g., <40°C).
-
Purification Method: If the crude product is still impure, consider recrystallization as an alternative to chromatography. A solvent system like ethanol/water or toluene/hexanes may be effective. The target compound has a reported melting point of 82-84°C.[1][2]
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound? For industrial or large-scale synthesis, starting from 4-chloropyridine-2-carbonitrile and performing a halogen exchange (Halex) reaction can be very effective, though this requires high temperatures. For most laboratory-scale work, the Sandmeyer reaction starting from 4-aminopyridine-2-carbonitrile is often the most reliable and well-documented method due to its moderate conditions and predictable outcomes.[4][11]
Q2: What are the critical safety precautions when working with cyanide reagents (e.g., KCN, TMSCN)? Cyanide salts and reagents are acutely toxic. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (consider double-gloving). Crucially, never allow cyanide reagents to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste protocols.
Q3: How can I synthesize the precursor 4-aminopyridine-2-carbonitrile if it's not commercially available? One common route starts from 2,4-dibromopyridine-N-oxide. This compound can undergo an ammoniation reaction with ammonia water, followed by a reduction reaction (e.g., with iron powder in the presence of acid) to yield 2-amino-4-bromopyridine.[12] While this provides a related compound, similar strategies starting from 4-chloro-2-cyanopyridine could be adapted to produce the desired 4-amino precursor.
Q4: How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (183.01 g/mol ).[1]
-
Melting Point (MP): A sharp melting point in the expected range (82-84°C) is a good indicator of high purity.[1][2]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
Detailed Experimental Protocol: Sandmeyer Synthesis
This protocol describes the synthesis of this compound from 4-aminopyridine-2-carbonitrile.
Materials:
-
4-aminopyridine-2-carbonitrile
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Caption: Step-by-step workflow for the Sandmeyer synthesis of this compound.
Step-by-Step Method:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 eq of 4-aminopyridine-2-carbonitrile in 48% HBr.
-
Cool the vigorously stirred suspension to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 1.1 eq of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension via an addition funnel, ensuring the internal temperature never exceeds 5°C.
-
After the addition is complete, stir the resulting solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a suspension of 1.2 eq of copper(I) bromide in 48% HBr. Cool this suspension to 0°C.
-
Slowly and carefully, add the cold diazonium salt solution prepared in step 1 to the CuBr suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Effervescence (N₂ gas) should be observed.
-
Gently warm the reaction mixture to 60-70°C and stir for 1 hour to ensure the reaction goes to completion.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers. Wash sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary: Comparison of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Cyanation of N-Oxide |
| Starting Material | 4-Aminopyridine-2-carbonitrile | 4-Bromopyridine-N-Oxide |
| Key Reagents | NaNO₂, HBr, CuBr | KCN or TMSCN, Dimethylcarbamoyl chloride |
| Typical Yields | 50-70% (variable) | 60-90% |
| Pros | Well-established; reliable for lab scale; avoids highly toxic free cyanide in some setups. | Often higher yielding; direct introduction of the cyano group. |
| Cons | Thermally unstable diazonium intermediate; can have issues with copper removal; moderate yields. | Requires preparation of N-oxide; uses highly toxic cyanide reagents; TMSCN can be expensive.[5] |
| Key Ref. | [4][11] | [5][6] |
References
- A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF - ResearchGate. Details the reaction of pyridine-N-oxides with trimethylsilyl cyanide.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. A general overview of the Sandmeyer reaction mechanism and procedure, including the formation of byproducts.
- Sandmeyer reaction - Wikipedia. A comprehensive encyclopedia entry detailing the mechanism and applications of the Sandmeyer reaction.
- Help with 4-Bromopyridine HCl : r/Chempros - Reddit. A discussion among chemists about the instability and handling of 4-bromopyridine and its salts.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. A research article detailing the cyanation of a substituted pyridine N-oxide using KCN.
- Sandmeyer Reaction - J&K Scientific LLC. A technical note on the mechanism and practical tips for performing the Sandmeyer reaction.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. A review article covering modern variations and developments of the Sandmeyer reaction.
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. Patent describing the synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide.
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. Patent detailing a multi-step synthesis involving esterification, amination, and Hofmann degradation.
- An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. Describes a two-step synthesis for an isomeric bromopyridine carbonitrile.
- Investigations on pyridine and quinoline derivatives - ResearchGate. Discusses the reactivity and polymerization of 4-chloro- and 4-bromopyridine.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide... - ResearchGate. Provides a detailed study on the cyanation of pyridine N-oxides.
- Method for producing 2-cyanophenylboronic acid derivative - Google Patents. Describes related synthetic methods for functionalized aromatic compounds.
- Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide - ResearchGate. Highlights modern methods for cyanation reactions.
- Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermediate. An overview of the properties and applications of the target compound.
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents. Patent information on related synthetic intermediates.
- Redetermination of 4-cyanopyridine N-oxide - PMC - NIH. Provides structural data for a key intermediate in one of the synthetic routes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Bromopyridine-2-carbonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromopyridine-2-carbonitrile. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Understanding Your Compound: Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate the selection of appropriate solvents and techniques.
| Property | Value | Source(s) |
| CAS Number | 62150-45-2 | [1][2][3] |
| Molecular Formula | C₆H₃BrN₂ | [1][2][3] |
| Molecular Weight | 183.01 g/mol | [1][2][4] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 82-84 °C / 87-91 °C | [3][4] |
| Boiling Point | ~265 °C at 760 mmHg | [4] |
| Purity (Typical) | ≥ 97-98% | [1][3] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,4-dibromopyridine or other brominated pyridines.
-
Isomeric Byproducts: In reactions involving substitution on the pyridine ring, the formation of other bromo-cyano-pyridine isomers is possible.
-
Over-reacted or Side-Products: Di-substituted products or products from undesired side reactions may be present.[5]
-
Reagents and Catalysts: Residual catalysts or reagents from the synthesis.
-
Solvent Residues: Solvents used in the reaction or initial work-up.
Q2: Which purification technique is generally the most effective for this compound?
A2: For solid compounds like this compound, a combination of flash column chromatography followed by recrystallization is typically the most effective strategy.[6] Chromatography is excellent for removing impurities with different polarities, while recrystallization is ideal for removing small amounts of remaining impurities to achieve high purity.[6]
Q3: My crude product is a dark, oily residue. What should I do first?
A3: An oily or dark-colored crude product suggests the presence of significant impurities. It is advisable to first attempt a simple work-up procedure before proceeding to more advanced purification. This can involve:
-
Dissolving the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Washing with brine to reduce the water content in the organic layer.[5]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solution in vacuo. This initial clean-up can significantly improve the efficiency of subsequent purification steps.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying this compound, especially for removing structurally similar impurities.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by flash column chromatography.
Q4: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's happening?
A4: This is a classic issue when purifying pyridine derivatives on silica gel.[7] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, causing peak tailing and poor separation.[7]
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%.[5] This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.
Q5: I'm not getting good separation between my product and an impurity. What are my options?
A5: Poor separation, or co-elution, can be tackled in several ways:
-
Optimize the Eluent System: This is the most critical factor. Perform a thorough TLC analysis with various solvent systems.[7] For this compound, a good starting point is a mixture of hexanes and ethyl acetate.[7] Try a shallow gradient, for example, starting with 5% ethyl acetate in hexanes and slowly increasing the polarity.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation.[7] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use a Longer Column: Increasing the length of the stationary phase can improve the resolution between closely eluting compounds.[5]
-
Dry Loading: If your compound has poor solubility in the initial eluent, it can broaden the initial band. Use a dry loading technique: dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and then load this powder onto the top of your column.[7][8]
Q6: My product seems to be decomposing on the column. Is this possible?
A6: While this compound is generally stable, some sensitive compounds can degrade on acidic silica gel.
-
Solution: If you suspect decomposition, you can use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solvent system containing a basic modifier like triethylamine.[5] Alternatively, consider using a different stationary phase altogether, such as neutral alumina.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final step to obtain highly pure, crystalline this compound.
Recrystallization Decision Workflow
Caption: Decision workflow for troubleshooting recrystallization.
Q7: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent doesn't work, a binary solvent system (a "solvent-antisolvent" pair) is an excellent alternative.[7]
-
Procedure for a Binary Solvent System:
-
Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble), such as ethyl acetate, at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble), such as hexanes, dropwise until the solution becomes slightly cloudy (the cloud point).[7]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
Recommended Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Typical Use for Pyridine Derivatives |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good as an "anti-solvent" with a more polar solvent.[7] |
| Toluene | Low | 111 | Useful for less polar compounds.[7] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent, often paired with hexanes.[7] |
| Ethanol/Methanol | High | 78 / 65 | Suitable for more polar compounds, often paired with water.[7] |
| Water | Very High | 100 | Can be effective if the compound has low water solubility at room temperature.[7] |
Q8: My product "oils out" instead of forming crystals. How can I fix this?
A8: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This is often due to the solution being too concentrated or cooling too quickly.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution, then allow it to cool slowly again.[7]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Allow it to reach room temperature undisturbed before moving it to an ice bath. Rapid cooling encourages oil formation.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]
-
Precautionary Measures:
-
Avoid breathing dust, fumes, or vapors.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[2]
-
Store in a tightly sealed container in a cool, dry place.[10]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[2]
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (n.d.).
- 4-Bromo-pyridine-2-carbonitrile - CymitQuimica. (n.d.).
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.).
- 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 - ChemicalBook. (n.d.).
- 4-Bromopyridine-3-Carbonitrile - Methylamine Supplier. (n.d.).
- 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. (n.d.).
- 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 - ChemicalBook. (n.d.).
- 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet - ChemicalBook. (n.d.).
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.).
- This compound|CAS 62150-45-2 - Benchchem. (n.d.).
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. (n.d.).
- (PDF) 3-Bromopyridine-2-carbonitrile - ResearchGate. (n.d.).
- 4-Bromopyridine 99 19524-06-2 - Sigma-Aldrich. (n.d.).
- 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals. (n.d.).
- 62150-45-2|this compound|BLD Pharm. (n.d.).
- 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem. (n.d.).
- Buy Online CAS Number 62150-45-2 - TRC - this compound. (n.d.).
- 4-Bromopyridine synthesis - ChemicalBook. (n.d.).
- 2-bromopyridine - Organic Syntheses Procedure. (n.d.).
- CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.).
- 4-Bromopyridine - ResearchGate. (n.d.).
- 4-Bromopyridine-3-carbonitrile 95 154237-70-4 - Sigma-Aldrich. (n.d.).
- BPG chromatography columns - Cytiva. (n.d.).
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem. (n.d.).
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. (n.d.).
- 3-Bromopyridine-2-carbonitrile - IUCr Journals. (n.d.).
- US4291165A - Process for making 2-bromopyridine - Google Patents. (n.d.).
- Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. (n.d.).
- 4-Bromopyridine(1120-87-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents. (n.d.).
- Removing Pyridine : r/chemistry - Reddit. (n.d.).
- CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents. (n.d.).
Sources
- 1. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 3. 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromopyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier Information & SDS | Buy High Quality Chemical Online China [nj-finechem.com]
Technical Support Center: Suzuki Coupling of 4-Bromopyridine-2-carbonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromopyridine-2-carbonitrile. This particular substrate, while a valuable building block, presents a unique set of challenges owing to the electronic properties of the pyridine ring and the presence of the nitrile group. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate these complexities and achieve successful outcomes in your research.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most common issues encountered during the Suzuki coupling of this compound. We will diagnose the problem based on typical experimental observations and provide a series of targeted solutions grounded in mechanistic principles.
Q1: My reaction shows low or no conversion. The starting this compound is largely unreacted according to TLC/LC-MS analysis. What's going wrong?
This is a classic symptom of a stalled or inhibited catalytic cycle. The primary culprits are often related to the catalyst's inability to perform its function, specifically due to the nature of the pyridine substrate.
Plausible Cause 1: Catalyst Inhibition by the Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][2] This coordination occupies a site on the metal that is necessary for the catalytic cycle to proceed, effectively poisoning your catalyst. This is a well-documented issue for 2- and 4-substituted pyridines.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: The most effective solution is to use ligands that are sterically demanding. These large ligands create a "pocket" around the palladium atom that shields it from the pyridine nitrogen, preventing inhibitory coordination.[1] Buchwald-type biaryl phosphine ligands are the industry standard for this purpose.
-
Initial Catalyst Screen: If you are starting a new project, it is highly recommended to screen a small set of catalysts and ligands. A good starting point is presented in the table below.
| Catalyst/Ligand System | Rationale & Key Advantages |
| Pd₂(dba)₃ + XPhos or SPhos | Primary Recommendation. These bulky, electron-rich Buchwald ligands are designed to overcome catalyst inhibition by heteroaromatics and facilitate rapid oxidative addition and reductive elimination.[1][3] |
| Pd(dppf)Cl₂ | A robust, air-stable precatalyst. The dppf ligand offers a wide "bite angle" that can be very effective for challenging couplings. It is often a reliable choice for heteroaryl substrates.[4][5] |
| Pd(PPh₃)₄ | Use with caution. While a classic catalyst, it is often less effective for electron-deficient or sterically hindered substrates and is more susceptible to pyridine inhibition compared to modern ligand systems.[1] |
Plausible Cause 2: Suboptimal Reaction Conditions Even with the right catalyst, conditions such as temperature, base, and solvent play a crucial role. The oxidative addition of the C-Br bond in this compound is generally facile due to the electron-withdrawing nature of the ring and nitrile group.[6] However, if the subsequent steps (transmetalation, reductive elimination) are slow, the overall reaction will not proceed.
Solutions:
-
Increase Reaction Temperature: Many Suzuki couplings benefit from elevated temperatures (80-110 °C) to overcome activation barriers, particularly for the reductive elimination step.[7]
-
Re-evaluate Your Base: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid for transmetalation.[8][9] If your base is not strong enough or has poor solubility in the reaction medium, this critical step will fail. Consider switching from a carbonate (e.g., K₂CO₃) to a phosphate (K₃PO₄), which is often more effective in challenging couplings.[10]
Q2: My starting material is consumed, but the yield of the desired product is poor. My analysis shows significant byproducts. What are these side reactions and how can I prevent them?
Observing byproduct formation alongside low product yield indicates that while your catalyst is active, the desired reaction pathway is competing with one or more destructive side reactions.
Plausible Cause 1: Protodeboronation of the Boronic Acid This is one of the most common failure modes in Suzuki couplings. It is the protonolysis of the carbon-boron bond, replacing it with a C-H bond.[11] This consumes your nucleophilic coupling partner, converting it into a simple arene/heteroarene, thus lowering your potential yield.
Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronic acids are susceptible to protodeboronation, especially in the presence of water and base at high temperatures.[12] Using more stable derivatives like pinacol boronic esters (Ar-B(pin)) or potassium aryltrifluoroborates (Ar-BF₃K) can dramatically suppress this side reaction.[1][13] MIDA boronates are another excellent option that provides a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[14]
-
Minimize Water Content: While a small amount of water is often beneficial or necessary for transmetalation, excess water can accelerate protodeboronation. If using a boronic acid, try reducing the amount of water or using anhydrous conditions with a base like KF.[9]
-
Choice of Base: Avoid overly strong aqueous bases if possible. A weaker base like K₂CO₃ or Na₂CO₃ may be sufficient and less likely to promote decomposition than KOH or NaOH.
Plausible Cause 2: Hydrodebromination of the Starting Material This side reaction converts your starting this compound into 2-cyanopyridine. It occurs after oxidative addition, where the Ar-Pd(II)-Br intermediate is intercepted by a hydride source before it can transmetalate.[6]
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Oxygen can lead to oxidative degradation of solvents or ligands, which can generate hydride species. Use at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[15]
-
Use High-Purity Reagents: Solvents, bases, and even starting materials can be sources of impurities that lead to hydride formation. Use freshly distilled or high-purity anhydrous solvents.
Plausible Cause 3: Homocoupling of the Boronic Acid This reaction results in a symmetrical biaryl (Ar-Ar) derived from your boronic acid partner. It is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[6]
Solutions:
-
Strictly Anaerobic Conditions: As with hydrodebromination, the primary solution is rigorous exclusion of oxygen from the reaction vessel.[1]
Frequently Asked Questions (FAQs)
Q: What is a reliable, universal set of starting conditions for this reaction? A: While every reaction requires optimization, the following protocol represents a robust and empirically validated starting point for the Suzuki coupling of this compound.
| Component | Recommended Starting Conditions |
| Electrophile | This compound (1.0 equiv) |
| Nucleophile | Arylboronic Pinacol Ester (1.2 - 1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4.5 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (5:1 ratio) |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q: How do I properly set up the reaction to ensure an inert atmosphere? A: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, boronic ester, base, catalyst, and ligand. Seal the flask with a rubber septum, then evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three to five times. Finally, add the degassed solvent mixture via syringe and heat to the desired temperature.[7]
Q: My purification is challenging. The product is co-eluting with a byproduct on the silica gel column. What can I do? A: This often happens with closely related impurities like the hydrodebrominated starting material (2-cyanopyridine) or homocoupled byproduct.
-
Optimize Chromatography: Try a different solvent system with different polarity or selectivity (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).
-
Acid/Base Wash: If your product and impurities have different acid/base properties, an extractive workup can help. However, given the pyridine moiety in your product, this may be complex.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.
-
Palladium and Ligand Removal: Residual palladium can be removed by filtering the crude product solution through a pad of Celite® or using a palladium scavenger. Phosphine oxide byproducts from ligands can sometimes be removed by trituration or careful chromatography.
Visualizing the Process
Understanding the underlying mechanism and the troubleshooting logic is key to success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst in its Pd(0) and Pd(II) oxidation states.[3][8]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When a reaction fails, a logical, step-by-step approach is the most efficient way to identify and solve the problem.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
General Experimental Protocol
This protocol is a starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
SPhos (0.045 mmol, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL) and Degassed DI Water (1 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask.
-
Addition of Solids: In a glovebox or under a positive flow of argon, add this compound, the boronic ester, K₃PO₄, Pd₂(dba)₃, and SPhos to the flask.
-
Inert Atmosphere: Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate under high vacuum and backfill with argon. Repeat this cycle 3-5 times.
-
Solvent Addition: Prepare a degassed 5:1 mixture of dioxane and water by sparging with argon for 30 minutes. Add 6 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Protodeboronation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. DOI:10.1039/C7SC00675F.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- ACS Publications. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- NIH Public Access. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2020). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
- ResearchGate. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts.
- ResearchGate. (2019). Coupling outcomes for pyridines.
- PMC - NIH. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
- Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Bromopyridine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Bromopyridine-2-carbonitrile (CAS 62150-45-2). This versatile heterocyclic building block is crucial in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutic agents.[1] However, its synthesis can be accompanied by the formation of various side products that complicate purification and reduce yields.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during the most prevalent synthetic routes. We will move beyond simple procedural steps to explain the causality behind these side reactions, empowering you to troubleshoot your experiments effectively.
Part 1: Synthesis Route-Specific Troubleshooting & FAQs
The impurity profile of your final compound is intrinsically linked to the synthetic route employed. Below, we address the most common issues associated with two primary pathways: the Sandmeyer reaction and direct cyanation methods.
Route A: Sandmeyer Reaction from 2-Amino-4-bromopyridine
The Sandmeyer reaction is a powerful method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[2][3] While effective, the inherent reactivity and potential instability of diazonium salts can lead to a range of predictable side products.[4]
-
Probable Cause: You are observing the product of hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom instead of the desired cyanide group. This is a common competitive pathway in Sandmeyer reactions.[5]
-
Mechanistic Insight: This side reaction is often promoted by a radical mechanism where a chain carrier (often a solvent molecule or an impurity) donates a hydrogen atom to the aryl radical intermediate before it can be trapped by the copper-cyanide complex. Inefficient trapping of the diazonium salt is the root cause.
-
Troubleshooting & Mitigation Strategies:
-
Strict Temperature Control: Maintain the diazotization temperature between 0-5 °C. Diazonium salts are thermally unstable; premature decomposition can initiate unwanted radical pathways.[4]
-
Reagent Stoichiometry: Ensure the use of a slight excess of sodium nitrite to drive the diazotization to completion. However, a large excess can lead to side reactions. Similarly, ensure your copper(I) cyanide is fresh and active for efficient trapping.
-
Controlled Addition: Add the diazonium salt solution slowly and sub-surface to a vigorously stirred solution of the copper(I) cyanide. This ensures the diazonium salt immediately encounters a high concentration of the trapping agent, minimizing its lifetime and the chance for side reactions.
-
-
Purification Tips: 4-bromopyridine is less polar than the desired nitrile product. It can typically be separated using silica gel column chromatography with a non-polar eluent system, such as a hexane-ethyl acetate gradient.
-
Probable Cause: This is the result of the diazonium salt reacting with water, a competing nucleophile, to form a phenolic compound.[2]
-
Mechanistic Insight: The pyridine diazonium cation is electrophilic and susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the formation of 4-bromo-2-hydroxypyridine (which exists in equilibrium with its tautomer, 4-bromo-1H-pyridin-2-one) and the evolution of nitrogen gas.
-
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions (Post-Diazotization): While diazotization occurs in an aqueous acidic medium, minimize the amount of water carried over into the cyanation step.
-
Temperature Management: As with hydrodediazoniation, keeping the temperature low (0-5 °C) throughout the process is critical. The rate of reaction with water increases significantly with temperature.
-
pH Control: Ensure the reaction medium for the cyanation step is not basic, as this can promote the formation of phenoxide ions and increase the rate of hydroxylation.
-
-
Purification Tips: The phenolic byproduct is significantly more polar and has an acidic proton. It can often be removed by an aqueous base wash (e.g., dilute NaHCO₃ or Na₂CO₃) during the workup, as it will deprotonate and move into the aqueous layer.
-
Probable Cause: The formation of colored azo compounds is a classic side reaction in diazotization chemistry.
-
Mechanistic Insight: The electrophilic diazonium salt can attack an unreacted molecule of the starting material, 2-amino-4-bromopyridine (which is electron-rich), in an electrophilic aromatic substitution reaction. This "azo coupling" creates a highly conjugated system, which appears colored.
-
Troubleshooting & Mitigation Strategies:
-
Efficient Diazotization: Ensure the initial diazotization reaction goes to completion before the addition to the copper cyanide solution. This minimizes the concentration of unreacted amine available for coupling.
-
Order of Addition: Add the amine solution to the acidic sodium nitrite solution (reverse addition) to ensure the amine is immediately converted to the diazonium salt and is never in high concentration.
-
Sufficient Acidity: Maintain a sufficiently acidic environment (e.g., pH 1-2) during diazotization. The free amine is the active species in azo coupling; low pH ensures it remains protonated and deactivated towards coupling.
-
-
Purification Tips: Azo dyes are often highly colored and can be challenging to remove. They may be separated by column chromatography. Sometimes, a charcoal treatment of the crude product solution can help adsorb these colored impurities before crystallization.
Route B: Direct Cyanation of a 4-Bromopyridine Precursor
This approach typically involves introducing the nitrile group onto a pre-functionalized 4-bromopyridine ring, for example, via nucleophilic substitution or by activating a pyridine N-oxide.[6][7]
-
Probable Cause: The nitrile group is susceptible to hydrolysis to the corresponding primary amide under either strongly acidic or basic conditions, which are often used during workup.
-
Mechanistic Insight: Both acid- and base-catalyzed hydrolysis can occur. Protons activate the nitrile carbon towards nucleophilic attack by water, while hydroxide is a potent nucleophile that attacks the nitrile carbon directly.
-
Troubleshooting & Mitigation Strategies:
-
Neutral Workup: Whenever possible, perform the aqueous workup under neutral or near-neutral conditions. Use brine washes instead of strong acid or base washes if the separation is adequate.
-
Minimize Contact Time: If an acid or base wash is necessary (e.g., to remove other impurities), minimize the contact time and keep the temperature low during the extraction process.
-
Solvent Choice: Ensure the organic solvent used for extraction is free of acidic or basic impurities.
-
-
Purification Tips: The amide is significantly more polar than the nitrile. Separation is readily achieved by silica gel column chromatography, where the amide will have a much lower Rf value.
-
Probable Cause: The C4-bromo substituent on the pyridine ring is being replaced by a second cyanide group via nucleophilic aromatic substitution (SNAr).
-
Mechanistic Insight: The pyridine ring is an electron-deficient heterocycle. The electron-withdrawing nature of the ring nitrogen, compounded by the newly introduced nitrile group at C2, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles like cyanide.[1]
-
Troubleshooting & Mitigation Strategies:
-
Control Cyanide Stoichiometry: Use the minimum required amount of your cyanide source (e.g., KCN, Zn(CN)₂). A large excess of the cyanide nucleophile will drive the unwanted second substitution.
-
Lower Reaction Temperature: SNAr reactions are often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for the primary reaction to proceed can significantly reduce the rate of the secondary substitution.
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor by TLC or HPLC and quench the reaction promptly upon completion.
-
-
Purification Tips: The dicyanated product will have different polarity and solubility compared to the desired monobromo-monocyano product. It can typically be separated by column chromatography or fractional crystallization.
Part 2: Analytical & Purification Protocols
Data Summary of Common Side Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| This compound (Product) | Br-C₅H₃N-CN | 183.01 | Target product peak. |
| 4-Bromopyridine | Br-C₅H₄N | 158.00 | Less polar than product; appears at higher Rf on TLC. Absence of -CN stretch in IR. |
| 4-Bromo-2-hydroxypyridine | Br-C₅H₄N-OH | 174.00 | Very polar; often remains at baseline on TLC. Broad -OH stretch in IR. |
| 4-Bromopyridine-2-carboxamide | Br-C₅H₄N-CONH₂ | 201.02 | More polar than product; appears at lower Rf on TLC. Presence of C=O stretch in IR (~1680 cm⁻¹). |
| Pyridine-2,4-dicarbonitrile | NC-C₅H₃N-CN | 129.12 | Detected by MS (M+H = 130). Polarity is similar to the product, may require optimized chromatography. |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general method for purifying this compound from the common side products discussed.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a silica gel column using a hexane-ethyl acetate mixture as the eluent. A typical starting gradient is 95:5 hexane:ethyl acetate.
-
Loading: Carefully load the prepared silica slurry onto the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities like 4-bromopyridine.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc). The desired product, this compound, will typically elute in this range.
-
More polar impurities, such as the corresponding amide, will elute last at higher ethyl acetate concentrations.
-
-
Fraction Collection: Collect fractions and monitor them by TLC (e.g., using 4:1 Hexane:EtOAc as eluent and visualizing with a UV lamp at 254 nm).
-
Concentration: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield purified this compound.
Part 3: Visualization of Reaction & Troubleshooting Pathways
Diagram 1: Sandmeyer Reaction Pathways
Caption: Reaction pathways in the Sandmeyer synthesis of this compound.
Diagram 2: Troubleshooting Logic Flowchart
Caption: Logical flowchart for troubleshooting common synthesis side products.
References
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- HETEROCYCLES, Vol. 51, NO. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- UCHEM. 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis.
- Acme Synthesis. Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermediate.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS.
- Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
- National Institutes of Health (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. Precursors and products from the Sandmeyer reaction.
- National Institutes of Health. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- ResearchGate. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
- PubChem. 4-Bromopyridine-2-carbaldehyde.
- ResearchGate. 4-Bromopyridine.
- PubMed. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Wikipedia. Cyanation.
- Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.
- SciELO. RECENT ADVANCES IN CYANATION REACTIONS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions with 4-Bromo-2-Cyanopyridine
Welcome to the technical support center for 4-bromo-2-cyanopyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. 4-Bromo-2-cyanopyridine is a valuable intermediate due to its distinct reactive sites: the C4-Bromine, activated for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling, and the C2-cyano group. However, this unique electronic makeup can also lead to specific challenges.
This document provides structured, in-depth troubleshooting advice in a question-and-answer format to address common experimental failures.
Section 1: Failures in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a frequent application for 4-bromo-2-cyanopyridine. The electron-withdrawing nature of both the pyridine nitrogen and the C2-cyano group strongly activates the C4 position for nucleophilic attack, making bromine an excellent leaving group.[1] Failures in these reactions are common but often stem from a few key parameters.
Question 1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or shows no conversion. What are the primary causes?
Answer: Low or no conversion in SNAr reactions on this substrate typically points to one of three areas: insufficient nucleophilicity, poor reaction conditions, or issues with reagent quality.
-
Causality & Explanation: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] The stability of this intermediate and the energy required to form it are critical.
-
Nucleophilicity: For neutral nucleophiles like amines or alcohols, a base is required to either generate the more potent anionic nucleophile (alkoxide/phenoxide) or to neutralize the HBr formed when using an amine. If the base is too weak or is not present in sufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Reaction Conditions: SNAr reactions are highly sensitive to the solvent and temperature. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are essential as they solvate the cationic counter-ion of the nucleophile but leave the anion relatively "bare," increasing its reactivity.[2] Protic solvents can hydrogen-bond with the nucleophile, stabilizing it and reducing its potency. Insufficient temperature can lead to slow kinetics, as a significant activation energy barrier must be overcome to disrupt the pyridine's aromaticity.[3]
-
-
Troubleshooting Protocol:
-
Verify Nucleophile Activation:
-
For alcohols, ensure you are using a strong enough base to fully deprotonate it. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are generally more effective than carbonates for generating alkoxides.
-
For amines, a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often used to scavenge the HBr byproduct without competing with the primary amine nucleophile.
-
-
Optimize Solvent and Temperature:
-
Ensure you are using a dry, polar aprotic solvent. If your reaction is sluggish in DMF, consider switching to DMSO, which has a higher boiling point and can often accelerate slow reactions.
-
Incrementally increase the reaction temperature. Start at 80 °C and increase in 20 °C intervals, monitoring by TLC or LC-MS. Many SNAr reactions on pyridines require temperatures above 100 °C to proceed at a reasonable rate.[4]
-
-
Check Reagent Purity: Ensure the starting material and nucleophile are pure and that the solvent is anhydrous, as water can lead to unwanted side reactions.[2]
-
Question 2: My reaction is producing a significant amount of 4-hydroxy-2-cyanopyridine as a byproduct. Why is this happening and how can I prevent it?
Answer: The formation of 4-hydroxy-2-cyanopyridine is almost always due to the presence of water in the reaction, which acts as a competing nucleophile (as hydroxide, OH⁻), particularly under basic conditions.
-
Causality & Explanation: In the presence of a base, even trace amounts of water can be deprotonated to form hydroxide ions. Hydroxide is a small, potent nucleophile that can readily attack the activated C4 position, displacing the bromide to form the hydroxypyridine byproduct. This issue is exacerbated at higher temperatures. Furthermore, the cyano group itself can undergo hydrolysis to a carboxylic acid or amide under harsh basic or acidic conditions, though direct displacement of the bromide by water is more common under typical SNAr conditions.[5][6][7]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry your solvent rigorously. Use freshly opened bottles of anhydrous solvent or dry the solvent over molecular sieves or another appropriate drying agent.
-
Dry your glassware in an oven ( >100 °C) for several hours and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.
-
Use anhydrous grade reagents if available.
-
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This not only prevents water from the atmosphere from entering the reaction but also protects sensitive reagents from oxygen.
-
Base Selection: If using a powdered base like K₂CO₃ or Cs₂CO₃, ensure it is dry. You can dry it in an oven before use.
-
Section 2: Failures in Palladium-Catalyzed Cross-Coupling
4-Bromo-2-cyanopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings. The C-Br bond is the reactive site. Failures here often relate to catalyst activity.[8][9]
Question 3: My Suzuki or Buchwald-Hartwig coupling has failed, and I've recovered only my starting material. What is the first thing to check?
Answer: The most common cause for complete failure in palladium-catalyzed cross-couplings is the deactivation or "death" of the palladium catalyst. This can happen for several reasons, primarily related to the reaction setup and reagent quality.
-
Causality & Explanation: The catalytic cycle for these reactions relies on palladium cycling between its Pd(0) and Pd(II) oxidation states.[10]
-
Oxygen Sensitivity: The active catalyst is the Pd(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides, effectively halting the catalytic cycle before it begins. This is a very common mode of failure.[11]
-
Catalyst Poisoning: The pyridine nitrogen itself can be problematic. As a Lewis base, the nitrogen atom can coordinate strongly to the palladium center.[12] This coordination can sometimes inhibit the catalyst by blocking sites needed for oxidative addition or reductive elimination.[13][14] While 4-bromo-2-cyanopyridine is generally a good substrate, this inherent property of pyridines can be a factor, especially with suboptimal ligand choice.
-
Impure Reagents: Impurities in solvents or starting materials (e.g., sulfur compounds) can act as poisons, irreversibly binding to the palladium and deactivating it.[15]
-
-
Troubleshooting Protocol & Workflow:
-
Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture. The most effective method is the "freeze-pump-thaw" technique (at least three cycles). A simpler, often sufficient method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and ligands.[16]
-
Inert Atmosphere: Always run the reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox for the best results.[17]
-
Ligand and Catalyst Choice: The pyridine nitrogen's tendency to coordinate with the catalyst can be overcome by using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands form stable, highly active complexes with palladium that are less susceptible to inhibition by the substrate or product. If using a general catalyst like Pd(PPh₃)₄ fails, switching to a more specialized ligand system is the next logical step.[17]
-
-
Visualization: Troubleshooting a Failed Cross-Coupling Reaction
Caption: Decision tree for troubleshooting failed Pd-catalyzed cross-coupling.
Question 4: I am observing significant debromination (formation of 2-cyanopyridine) or protodeboronation (in Suzuki coupling) as side reactions. What causes this?
Answer: These are common side reactions in cross-coupling chemistry. Debromination arises from a competing reductive pathway, while protodeboronation is the loss of the boronic acid group before it can couple.
-
Causality & Explanation:
-
Debromination: This occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes a reaction that replaces the bromine with a hydrogen atom instead of the desired coupling partner. This can be promoted by hydride sources in the reaction mixture, which can include certain solvents (like alcohols), amines, or even water, often in the presence of a strong base.[16]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond. This side reaction is often accelerated by strong bases and the presence of excess water, destroying the nucleophilic partner before it can engage in the catalytic cycle.[17]
-
-
Troubleshooting Protocol:
-
Optimize the Base: The choice of base is critical. For Suzuki couplings, often a weaker base like K₂CO₃ or K₃PO₄ is sufficient and less likely to promote these side reactions compared to stronger bases like NaOH or KOt-Bu.[17][18] For Buchwald-Hartwig reactions, a non-nucleophilic, moderately strong base like Cs₂CO₃ or K₃PO₄ is often ideal.
-
Control Water Content (for Suzuki): While a small amount of water is often beneficial for Suzuki couplings to help dissolve the base and facilitate transmetalation, too much can accelerate protodeboronation.[19] Using a mixed solvent system like dioxane/water (e.g., 10:1) is a common strategy. Ensure you are not using an excessive amount of water.
-
Reaction Time and Temperature: Do not run the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS, and once the starting material is consumed, work up the reaction. Prolonged heating can increase the prevalence of side reactions.
-
Section 3: General & Analytical Issues
Question 5: How should I monitor my reaction and confirm the identity of my products and byproducts?
Answer: Effective reaction monitoring and characterization are crucial for successful troubleshooting. A combination of chromatographic and spectroscopic techniques should be used.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is the quickest way to get a qualitative sense of the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative monitoring. It provides information on the relative amounts of starting material and product and gives the mass of each component, which is invaluable for identifying byproducts like the debrominated or hydrolyzed species.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitrile (C≡N) stretch, which typically appears around 2230-2240 cm⁻¹.
-
-
Data Presentation: Analytical Methods Comparison
| Method | Purpose | Information Provided | Speed |
| TLC | Reaction Monitoring | Qualitative (Presence/absence of spots) | Very Fast |
| LC-MS | Reaction Monitoring & Impurity ID | Quantitative (Peak area), Molecular Weight | Fast |
| NMR | Structure Elucidation | Connectivity, Chemical Environment | Slow |
| HRMS | Formula Confirmation | Exact Mass, Elemental Composition | Medium |
| IR | Functional Group ID | Presence of key bonds (e.g., C≡N) | Very Fast |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize common failure modes like catalyst deactivation and side reactions.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-2-cyanopyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure all oxygen is removed.[16]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane with 5-10% water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry. [Link]
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Pyridine-2-carbonitrile. PubChem. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples.
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Analytical Methods for Determining Pyridine in Biological M
- nucleophilic arom
- Buchwald–Hartwig amin
- Why can't I achieve good yields for this Suzuki reaction?
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermedi
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 13. PlumX [plu.mx]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. reddit.com [reddit.com]
stability and degradation of 4-Bromopyridine-2-carbonitrile under reaction conditions
Welcome to the technical support guide for 4-Bromopyridine-2-carbonitrile (CAS: 62150-45-2). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability, handling, and reactivity of this versatile heterocyclic building block. Our goal is to equip you with the practical knowledge to anticipate and troubleshoot challenges in your synthetic workflows.
Section 1: Compound Stability and Handling - FAQs
This section addresses the most frequently asked questions regarding the intrinsic properties and proper management of this compound.
Q1: How should I properly store this compound?
A: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] The recommended storage condition is at room temperature in a cool, dry, and well-ventilated area.[1][2] This minimizes degradation from atmospheric components.
Q2: Is this compound sensitive to air or moisture?
A: Yes. While specific data for this exact molecule is limited, related bromopyridine compounds are known to be sensitive to air and moisture.[3][4] The pyridine ring can be hygroscopic, and the presence of two electron-withdrawing groups (bromo and cyano) can activate the molecule towards unwanted reactions with atmospheric water or oxygen over long-term storage. Always handle the material quickly and in a controlled environment (e.g., a glove box or under a stream of inert gas).
Q3: My solid this compound has developed a slight yellow or brown tint. Is it still usable?
A: A color change from the typical off-white or light brown solid often indicates the formation of minor impurities or degradation products, possibly due to slow oxidation or reaction with trace atmospheric components.[5] Before use, it is highly recommended to assess the purity of the material using analytical techniques like ¹H NMR or LC-MS. For many applications, a minor color change might not affect the reaction outcome, but for high-purity applications or sensitive catalytic cycles, purification by recrystallization or column chromatography may be necessary.
Q4: What are the potential hazardous decomposition products?
A: Under thermal stress or in the event of a fire, this compound can be expected to decompose and release hazardous substances. Based on its structure, these products would likely include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide/cyanide gases.[3][4][6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q5: What solvents are compatible with this compound for storage or reaction?
A: The compound is generally soluble in common organic solvents like dichloromethane and chloroform.[2] For reactions, solvents such as acetonitrile, dioxane, DMF, and toluene are frequently used, depending on the specific chemistry being performed.[7][8] Avoid protic solvents like water or methanol for long-term storage in solution, as they could potentially participate in slow hydrolysis of the nitrile group, especially if acidic or basic impurities are present.
Section 2: Troubleshooting Common Synthetic Reactions
This section provides detailed troubleshooting guides for common reaction types where this compound is a key substrate.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the 4-position is an excellent handle for introducing molecular diversity via cross-coupling. However, pyridyl halides can present unique challenges.
Problem: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Low conversion is the most common failure mode. The cause can often be traced to reagent quality, catalyst activity, or reaction conditions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a decision-making workflow to diagnose a failing Suzuki-Miyaura reaction.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Key Insights for Suzuki Coupling:
-
Protodeborylation: A common side reaction with pyridyl boronic acids is decomposition to the parent pyridine before coupling occurs.[7] While in your case the bromide is the electrophile, the stability of the boronic acid partner is paramount.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Debromination: The reduction of the C-Br bond to a C-H bond can occur as a side reaction.[9] This is often promoted by moisture or insufficiently degassed solvents. If you observe significant amounts of pyridine-2-carbonitrile, ensure all reagents and solvents are scrupulously dried and degassed.
Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if needed.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane:water or toluene:water) via cannula or syringe.[7][8]
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the cyano group, makes the 4-position susceptible to nucleophilic attack.[10] The bromine atom serves as a good leaving group.
Problem: Low Yield or Formation of Side Products in SNAr
Key Causality & Optimization:
-
Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates) will react more readily than weaker ones (e.g., neutral amines, water). For weaker nucleophiles, higher temperatures and/or the use of a base are often required to deprotonate the nucleophile and increase its reactivity.[10]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SNAr reactions. They can solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it more "naked" and reactive.
-
Temperature Control: While higher temperatures increase the reaction rate, they can also lead to degradation of the starting material or product. The optimal temperature is a balance between achieving a reasonable rate and maintaining the integrity of the components. A typical range is 60-120 °C.
Data Table: SNAr Reaction Parameters
| Nucleophile Type | Typical Base | Recommended Solvent | Temperature Range (°C) |
| Alcohols (ROH) | NaH, K₂CO₃ | THF, DMF | 25 - 80 |
| Phenols (ArOH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 120 |
| Thiols (RSH) | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 |
| Amines (R₂NH) | K₂CO₃, DIPEA | Dioxane, NMP | 80 - 150 |
Guide 3: Stability of the Nitrile Group
The carbonitrile functional group is generally robust, but it is not inert. It can undergo hydrolysis under certain conditions, leading to the formation of an amide or a carboxylic acid.
Problem: Unintended Hydrolysis of the Nitrile Group
This is most often observed when reactions are run under strongly acidic or basic aqueous conditions, especially at elevated temperatures.
Mitigation Strategies:
-
Avoid Strong Aqueous Acids/Bases: If possible, use non-aqueous conditions. For cross-coupling, bases like K₃PO₄ or Cs₂CO₃ are effective but can promote hydrolysis if significant water is present at high temperatures for extended periods.
-
Moderate pH During Work-up: When performing an aqueous work-up, avoid extreme pH values. Neutralize the reaction mixture before extraction.
-
Limit Reaction Time and Temperature: Do not heat reactions for longer than necessary. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.
Diagram: Potential Degradation Pathways
Caption: Key Reactivity and Degradation Pathways.
References
- Nanjing Finechem Holding Co.,Limited, 4-Bromopyridine-3-Carbonitrile Product Page. [Link]
- Google Patents, CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- ResearchGate, An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Reddit, Help with 4-Bromopyridine HCl : r/Chempros, (2024). [Link]
- PubChem, 4-Bromopyridine-2-carbaldehyde Page. [Link]
- ResearchGate, The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln c
- ResearchGate, Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?, (2015). [Link]
- Reddit, Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer., (2024). [Link]
- PubMed, Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
- Chemistry LibreTexts, Suzuki-Miyaura Coupling, (2024). [Link]
- Reddit, Help needed with unreproducible Suzuki coupling : r/Chempros, (2023). [Link]
- NROChemistry, Suzuki Coupling: Mechanism & Examples. [Link]
Sources
- 1. 62150-45-2|this compound|BLD Pharm [bldpharm.com]
- 2. 4-Bromopyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier Information & SDS | Buy High Quality Chemical Online China [nj-finechem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromopyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with 4-bromopyridine-2-carbonitrile. The unique electronic properties of this substrate—an electron-deficient pyridine ring further deactivated by a C-2 nitrile group—present specific challenges that require careful catalyst system selection and optimization.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling experiments with this compound. Each entry details the problem, explains the underlying chemical principles, and offers targeted solutions.
Q1: My cross-coupling reaction is resulting in low or no yield. What are the likely causes and how can I fix this?
Low or non-existent yield with this compound is a frequent problem, typically rooted in the difficulty of the initial oxidative addition step. The electron-deficient nature of the pyridine ring, compounded by the strongly electron-withdrawing nitrile group, makes the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.[1]
Primary Causes & Solutions:
-
Insufficient Catalyst Activity: The primary hurdle is the slow rate of oxidative addition. Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligand is not electron-donating enough to promote the reaction with such an electron-poor substrate.
-
Solution: Employ a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which accelerates the oxidative addition step.[2] Highly effective ligands include biaryl phosphines such as SPhos, XPhos, and RuPhos.[2][3] Alternatively, N-heterocyclic carbene (NHC) ligands can be used. Start with a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and one of these advanced ligands. For improved consistency, consider using pre-formed catalysts (precatalysts) like XPhos Pd G3, which are air-stable and highly active.[4][5]
-
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen and the nitrile group can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a common issue with heteroaromatic substrates.[6]
-
Solution: The use of bulky ligands, as mentioned above, serves a dual purpose. Their steric hindrance can physically block the pyridine nitrogen and nitrile from binding to the palladium atom, thus preventing catalyst inhibition.
-
-
Poor Reagent Quality or Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Additionally, coupling partners, particularly boronic acids, can degrade over time.
Q2: I'm observing a significant amount of 4-pyridine-2-carbonitrile (the hydrodebrominated product). How can I minimize this side reaction?
Hydrodebromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4][8] This occurs when a palladium-hydride intermediate is formed, which can then reductively eliminate with the pyridine substrate.
Primary Causes & Solutions:
-
Presence of Water: Moisture is a primary source of protons for the formation of palladium-hydride species.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry bases thoroughly before use.
-
-
Base Selection: The choice of base can significantly influence the rate of hydrodebromination. Strong alkoxide bases like NaOtBu, while effective for C-N coupling, can sometimes promote this side reaction, particularly at elevated temperatures.[9]
-
Solution: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and may reduce the incidence of hydrodebromination.[4] For Buchwald-Hartwig aminations, if NaOtBu is problematic, consider a weaker base like K₃PO₄, though this may require higher temperatures.[9]
-
-
Amine Impurities (Buchwald-Hartwig): If performing a C-N coupling, impurities in the amine reagent can act as hydrogen donors.
-
Solution: Use a high-purity amine to minimize potential proton sources.[4]
-
Q3: My reaction mixture is turning black and stalling. How can I prevent catalyst decomposition?
The formation of a black precipitate is a classic sign of palladium(0) agglomerating into inactive "palladium black."[10] This happens when the active, ligand-stabilized palladium species is unstable under the reaction conditions.
Primary Causes & Solutions:
-
High Temperature: Elevated temperatures can strip ligands from the palladium center, leading to aggregation.[4][10]
-
Solution: Run the reaction at the lowest temperature that allows for efficient conversion. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80-100 °C) than for a shorter time at a very high temperature (>120 °C).
-
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
Solution: Ensure an adequate ligand-to-palladium ratio. For catalyst systems generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, a ligand:Pd ratio of 2:1 to 4:1 is typically recommended.[2]
-
-
Poor Solubility: If the catalytic species has poor solubility in the reaction medium, it can precipitate out.
-
Solution: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can sometimes help stabilize the palladium catalyst in solution and improve yields.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose catalyst systems for Suzuki-Miyaura couplings with this compound?
For Suzuki-Miyaura reactions with this challenging substrate, highly active catalyst systems are required. Good starting points are palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[2] Pre-formed catalysts such as SPhos Pd G3 or XPhos Pd G3 are excellent, user-friendly alternatives that often provide greater reproducibility.[5] A strong inorganic base like K₃PO₄ or Cs₂CO₃ is typically used in a solvent system like 1,4-dioxane/water or toluene/water.[4][11]
Q2: How does the electron-withdrawing nitrile group at the C2 position affect catalyst selection compared to a simple 4-bromopyridine?
The nitrile group is a strong π-acceptor and σ-withdrawing group. Its presence at the C2 position significantly reduces the electron density of the pyridine ring, making the oxidative addition of the C-Br bond to Pd(0) even more difficult than for 4-bromopyridine alone.[10] This increased electron deficiency necessitates the use of more electron-rich and sterically demanding ligands (like the Buchwald-type biarylphosphines) to effectively increase the electron density at the palladium center, thereby facilitating the rate-limiting oxidative addition step.[12]
Q3: For a Buchwald-Hartwig amination, which ligands and bases are most effective with this substrate?
For the Buchwald-Hartwig amination of this compound, the choice of ligand is critical. Ligands such as RuPhos, BrettPhos, or XPhos are highly effective.[3] The selection may depend on the amine coupling partner; for example, BrettPhos is often superior for coupling primary amines, while RuPhos can be excellent for secondary amines.[3] The most common base is a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu). However, if side reactions like hydrodebromination are an issue, switching to a carbonate base like Cs₂CO₃ or K₃PO₄ may be beneficial, though it might require a higher reaction temperature.[9]
Q4: Are there special considerations for Sonogashira couplings with this compound?
Yes. The standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[13] The electron-deficient nature of the substrate can make the reaction sluggish. A robust catalyst system, such as Pd(PPh₃)₄ with CuI, may work, but optimization is often necessary.[14] A key side reaction to watch for is the Glaser coupling, which is the homocoupling of the terminal alkyne, promoted by the copper catalyst in the presence of oxygen.[8] To mitigate this, ensure the reaction is run under strictly anaerobic conditions. If Glaser coupling remains a problem, "copper-free" Sonogashira protocols, which often rely on more active palladium/ligand systems, are an excellent alternative.[15]
Q5: My boronic acid is unstable. Should I use a boronic ester (e.g., a pinacol ester) instead?
Absolutely. Boronic acids, especially some heteroaryl boronic acids, are prone to degradation upon storage, primarily through a process called protodeboronation.[2][4] Boronate esters, such as pinacol esters (Bpin), are generally more stable, less prone to protodeboronation, and often provide more consistent and reproducible results in Suzuki-Miyaura couplings. If you are experiencing issues with a boronic acid, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.[4]
Data & Protocols
Catalyst System Comparison Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ (2-4 mol%) | SPhos (4-8 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / H₂O (5:1) | 80-100 |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | Cs₂CO₃ (2 equiv.) | Toluene / H₂O (10:1) | 90-110 |
| XPhos Pd G3 (2-4 mol%) | (None needed) | K₃PO₄ (2-3 equiv.) | THF / H₂O (4:1) | 80-100 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.2-1.5 equiv.) | Toluene | 90-110 |
| Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane | 100-120 |
| BrettPhos Pd G3 (2 mol%) | (None needed) | LHMDS (1.3 equiv.) | THF | 65-80 |
Diagrams
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using an in situ Catalyst System
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (powdered, oven-dried, 2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 5:1 mixture)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[7]
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using a Pre-catalyst
This protocol outlines a general procedure for coupling this compound with a secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vial or tube with a magnetic stir bar
-
-
Procedure:
-
In a glovebox, add NaOtBu and XPhos Pd G3 to the reaction vial.
-
Add the this compound.
-
Add the anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100-110 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
References
- Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. [Link]
- Hansen, J. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway. [Link]
- Krska, S. W., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Zhang, Z., et al. (2020). Palladium‐Catalyzed C−H Alkenylation of α‐Aryl Alkyl Nitriles.
- Organic Chemistry Portal.
- Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Rodriguez, A., & Moran, W. J. The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. University of Huddersfield Research Portal. [Link]
- Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable Organic Chemistry II. [Link]
- Forgione, P., et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 71(19), 7331-7334. [Link]
- Wikipedia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Wikipedia. Sonogashira coupling. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. [Link]
- LibreTexts Chemistry. (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Malig, T. C., et al. (2016). Improved synthesis of electron deficient bipyridines. Tetrahedron Letters, 57(31), 3503-3505. [Link]
- El-Mekawy, M. A., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2863-2869. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic-Chemistry.org. [Link]
- LibreTexts Chemistry. (2020). 17.
- LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(28), 9127-9136. [Link]
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5003. [Link]
- Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
- Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(15), 4293-4302. [Link]
- Shields, J. D., & Doyle, A. G. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(17), 5648-5651. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromopyridine-2-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Bromopyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction. This document provides in-depth, field-proven insights into navigating the complexities of solvent effects to optimize your synthetic outcomes.
Foundational Concepts: Understanding the Playing Field
This compound is a uniquely functionalized reagent. Its reactivity is dominated by two key features: the electron-deficient pyridine ring, which is activated towards nucleophilic attack, and the carbon-bromine bond, which is a prime substrate for transition-metal-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nitrile group further enhances the electrophilicity of the pyridine ring, particularly at the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]
The solvent's role extends far beyond simply dissolving reagents; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. A logical approach to solvent selection is therefore paramount.
-
For Nucleophilic Aromatic Substitution (SNAr): The reaction rate is profoundly influenced by the solvent's ability to solvate the nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They possess large dipole moments and can effectively solvate cations, but they are poor hydrogen-bond donors. This leaves the anion (the nucleophile) relatively "naked" and highly reactive, accelerating the rate of SNAr reactions.[4]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are generally avoided for SNAr. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows the reaction rate.[5][6][7]
-
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The solvent's role is multifaceted and complex. It must create a homogenous environment for reactants of varying polarities (the organic halide, the organometallic reagent, the inorganic base) and stabilize the palladium catalyst throughout the catalytic cycle.[8][9]
-
Solvent Polarity & Catalyst Speciation: The polarity of the solvent can influence the nature of the active catalytic species.[10] For instance, in Suzuki couplings, polar solvents can stabilize anionic palladium complexes, which may exhibit different reactivity and selectivity compared to the neutral species that dominate in nonpolar solvents.[11]
-
Common Solvent Systems: Mixtures are often employed to balance these requirements. Systems like 1,4-dioxane/water, toluene/water, or DMF are frequently used for Suzuki reactions, while Sonogashira couplings often utilize solvents like DMF, THF, or acetonitrile.[12][13][14]
-
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Question: "I'm attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but my yields are consistently low (<30%). I've tried a standard Pd(dppf)Cl₂ catalyst with K₂CO₃. What solvent-related factors should I investigate?"
Answer: Low yield in Suzuki couplings is a common but solvable problem. The solvent system is the first and most critical variable to optimize.
Causality Analysis:
-
Poor Reagent Solubility: If your arylboronic acid, base, or catalyst is not fully dissolved, the reaction will be sluggish and incomplete. A biphasic system (e.g., Toluene/H₂O) is effective, but only if the base is soluble in the aqueous layer and the organic components are soluble in the organic layer.
-
Protodeboronation of Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), rendering it inactive.[15] While some water is necessary in many Suzuki protocols to dissolve the base, excessive water or the use of protic co-solvents can accelerate this decomposition pathway.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.[13] The solvent can influence the stability and ligation state of the catalyst, impacting its susceptibility to this inhibition.
-
Ineffective Base/Solvent Combination: The efficacy of the base is tied to the solvent. An inorganic base like K₂CO₃ or K₃PO₄ requires a polar solvent (like water) to be active, whereas an organic base might be more suitable for strictly anhydrous conditions.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and solve low-yield issues in Suzuki coupling.
Data-Driven Solvent & Base Selection:
| Solvent System | Base | Typical Temperature (°C) | Key Considerations |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 | Excellent general-purpose system. Good balance of solubility for most components.[13] |
| Toluene / H₂O (2:1) | Na₂CO₃, K₂CO₃ | 80 - 110 | Good for less polar substrates. Easy to remove post-reaction. |
| DMF or DMAc (anhydrous) | K₃PO₄, CsF | 90 - 120 | For substrates or boronic acids sensitive to water. Requires anhydrous technique. |
| THF / H₂O (4:1) | K₃PO₄ | 65 - 80 | Milder conditions, but THF can coordinate to Pd. May require specific ligands.[16] |
Scenario 2: Unwanted Nitrile Hydrolysis during SNAr
Question: "I'm performing an SNAr reaction on this compound with a primary amine in DMSO with K₂CO₃ as a base. My desired product is forming, but I'm also getting significant amounts of the corresponding amide and carboxylic acid. What's causing this and how can I prevent it?"
Answer: This is a classic case of a desired reaction competing with solvent- or reagent-mediated hydrolysis. The nitrile group is susceptible to hydrolysis under basic conditions, a reaction that is significantly accelerated by the presence of water.[17][18]
Causality Analysis:
-
Adventitious Water: The most likely culprit. "Anhydrous" grade solvents can still contain ppm levels of water. DMSO is notoriously hygroscopic and will absorb atmospheric moisture if not handled properly. Your base (K₂CO₃) can also be a source of water.
-
Reaction Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Base Strength: While necessary for the SNAr reaction (if deprotonating a nucleophile) or as an acid scavenger, a strong base in the presence of water will readily catalyze nitrile hydrolysis.[19]
Preventative Measures & Protocol Adjustments:
-
Rigorous Anhydrous Technique:
-
Use a freshly opened bottle of anhydrous DMSO or dispense from a solvent purification system (SPS).
-
Flame-dry your glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Use a finely ground, anhydrous grade of K₂CO₃, or dry it in an oven ( >150 °C) for several hours before use.
-
-
Solvent Choice: While DMSO is excellent, consider switching to another polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) , which may be easier to maintain in an anhydrous state.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired SNAr reaction. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times or high temperatures.
-
Base Selection: If your nucleophile is a strong base itself (like a primary amine), you may be able to run the reaction with a milder, non-hygroscopic base (e.g., DIPEA) or even with an excess of the amine nucleophile acting as the base.
Caption: Solvent choice in SNAr aims to maximize nucleophile reactivity while minimizing water-induced side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason polar aprotic solvents are preferred for SNAr reactions? A: It's about differential solvation. Polar aprotic solvents have a strong dipole but lack acidic protons for hydrogen bonding. When an ionic nucleophile (e.g., Na⁺Nuc⁻) is dissolved, the solvent molecules orient their positive dipoles to strongly solvate the cation (Na⁺). However, they cannot form strong hydrogen bonds with the anion (Nuc⁻). This leaves the nucleophile "desolvated," highly energetic, and more reactive towards the electrophilic pyridine ring, thus increasing the reaction rate.[4][20][21]
Q2: For a Sonogashira coupling of this compound, my reaction is stalling in THF. What should I try? A: THF is sometimes a poor choice for Sonogashira couplings involving pyridines. It can coordinate to the palladium and copper catalysts, potentially inhibiting their activity. A common and often more effective solvent is DMF or acetonitrile .[12][14] Also, ensure your base (typically an amine like triethylamine or piperidine) is sufficiently soluble and that the reaction is rigorously degassed, as oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[22]
Q3: Can I use a protic solvent like ethanol for a Suzuki coupling if my boronic acid has poor solubility in dioxane or toluene? A: While possible, it is risky and requires careful optimization. Using a protic solvent like ethanol can significantly increase the rate of protodeboronation, destroying your starting material.[15] If solubility is a major issue, a better strategy is to screen polar aprotic solvents like DMF, or to use a co-solvent system with a minimal amount of water just sufficient to dissolve the base. Some modern, highly active palladium catalysts and ligands show better performance in such challenging systems.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the base (e.g., K₂CO₃, 2.0 - 3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[13]
-
Solvent Addition: Prepare the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) and degas it thoroughly by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles. Add the degassed solvent via syringe to the flask. The typical reaction concentration is 0.1 M with respect to the limiting reagent.[13][15]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol emphasizes the need for anhydrous conditions.
-
Reagent Preparation: To a flame-dried, round-bottom flask under a positive pressure of inert gas, add this compound (1.0 equiv.) and an anhydrous base if required (e.g., anhydrous K₂CO₃, 1.5 equiv.).
-
Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) via syringe. Add the nucleophile (e.g., a primary or secondary amine, 1.1 - 1.5 equiv.).
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Carefully pour the reaction mixture into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine to remove the high-boiling point solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
- Ebara, Y., & Nakao, Y. (1996). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Fan, X., & Zhang, Y. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Ebara, Y., & Nakao, Y. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
- Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2940-2954. [Link]
- Hartwig, J. F., et al. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
- Al-Masum, M., & Kumar, D. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. International Journal of Molecular Sciences, 6(3), 277-284. [Link]
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- ResearchGate community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Acevedo, O., et al. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Physical Chemistry B, 116(33), 10044-10051. [Link]
- Wang, Y., et al. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]
- Yesil, Z., & Telli, S. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
- Hartwig, J. F., & Carrow, B. P. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(40), 15885-15898. [Link]
- Chemistry Stack Exchange community. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]
- LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
- Reddy, B. M., & Kumar, A. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
- Reddit r/Chempros community. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
- LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- Wei, Y., et al. (2013). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Kallemeyn, J. M., & D'Amico, D. C. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(22), 8855-8861. [Link]
- University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- Ghosh, I., & Konig, B. (2016). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Angewandte Chemie International Edition, 55(48), 15035-15039. [Link]
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Barrio, J., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridines. Synlett, 28(11), 1339-1343. [Link]
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 57(30), 9475-9479. [Link]
- ResearchGate community. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 104(7), 1937-1947. [Link]
- van der Vlugt, J. I., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal, 19(36), 11836-11846. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 18. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 19. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromopyridine-2-carbonitrile
Welcome to the technical support center for 4-Bromopyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1] Its purity is paramount for the success of subsequent synthetic transformations and the integrity of final products. This guide offers a framework for identifying and removing common impurities, ensuring your starting material meets the stringent quality standards required for your research.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Impurities After Initial Work-up
-
Observation: TLC or HPLC analysis of the crude product shows multiple spots or peaks after standard aqueous extraction.
-
Probable Causes & Solutions:
-
Unreacted Starting Materials or Reagent Byproducts: Depending on the synthetic route, these are common contaminants. For instance, if synthesized from a precursor already containing the nitrile group, residual starting material may be present.[1]
-
Solution: An acidic wash can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen of many impurities will be protonated, rendering them water-soluble and facilitating their removal into the aqueous layer. Be cautious, as the target compound may also have some aqueous solubility under acidic conditions. Neutralize the organic layer with a saturated sodium bicarbonate wash, followed by a brine wash to remove residual water.
-
-
Isomeric Byproducts: The synthesis of bromopyridines can sometimes yield isomeric impurities that are challenging to separate due to similar polarities.[2]
-
Solution: High-performance column chromatography is often necessary. A shallow gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) on high-efficiency silica gel can effectively separate closely related isomers.[2]
-
-
Issue 2: Product Decomposition on Silica Gel Column
-
Observation: Streaking on the TLC plate, low recovery from column chromatography, or the appearance of new, more polar spots/peaks after chromatography.
-
Probable Cause: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] The Lewis acidic sites on the silica surface can interact with the basic nitrogen of the pyridine ring.
-
Solutions:
-
Deactivation of Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%).[2][3] This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina for chromatography.[2][4]
-
Issue 3: Oiling Out During Recrystallization
-
Observation: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Probable Cause: The solute is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.[4]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate).[5] Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities often arise from the synthetic route. These can include unreacted starting materials, over-brominated or isomeric byproducts, and residual catalysts or reagents.[4][6] For example, if prepared via a Sandmeyer-type reaction, residual amino-precursors or phenolic byproducts might be present.[7]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A mixture of hexanes and ethyl acetate is a common and effective eluent system for many pyridine derivatives.[2][4] It is crucial to first determine the optimal solvent ratio using Thin-Layer Chromatography (TLC) to achieve good separation.[3] An ideal Rf value for the desired compound on the TLC plate is typically between 0.2 and 0.4 for effective column separation.[3]
Q3: Can I use recrystallization for purification?
A3: Yes, recrystallization can be a highly effective method, especially if the crude product is already relatively pure.[2] The key is to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2] Screening solvents like hexanes, ethyl acetate, or mixtures thereof is a good starting point.[2][4]
Q4: How should I store purified this compound to maintain its purity?
A4: Based on data for related compounds, it is recommended to store this compound in a tightly sealed container under an inert atmosphere.[8] The storage area should be cool, dry, and well-ventilated, away from heat and oxidizing agents.[9][10] Minimizing exposure to moisture and air is crucial as some bromopyridines can be sensitive to these conditions.[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.
- Spot the solution on a TLC plate.
- Develop the plate using various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1) to find a solvent system that gives an Rf value of 0.2-0.4 for the product and good separation from impurities.[2][3]
2. Column Packing:
- Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.
- Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
- Add a thin layer of sand on top of the silica gel bed.[3]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
- Carefully apply the dissolved sample to the top of the silica gel bed.
- Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
- Begin eluting with the predetermined mobile phase, starting with a less polar composition.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
- Collect the eluent in fractions and monitor the separation using TLC.[6]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general framework for recrystallization.
1. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (or solvent pair) until the solid just dissolves.[11]
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them while the solution is still hot.[11][12]
3. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[11]
- To maximize crystal formation, you can place the flask in an ice bath after it has reached room temperature.[12]
4. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
5. Drying:
- Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing/Extraction | Differential solubility/partitioning | >90% | 5-10% | Fast, simple, good for removing highly polar or ionic impurities. | Not effective for impurities with similar solubility to the product. |
| Recrystallization | Difference in solubility at different temperatures | >98% | 10-30% | Can achieve high purity; scalable.[6] | Requires careful solvent selection; higher potential for yield loss.[6] |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | 15-40% | Highest level of purity achievable; excellent for separating closely related compounds.[6] | More time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting product degradation on silica gel.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
- ChemicalBook. (2025). 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.
- Methylamine Supplier. (n.d.). 4-Bromopyridine-3-Carbonitrile.
- BenchChem. (n.d.). Addressing stability and degradation issues of 4-Bromopyridine-2,6-dicarbohydrazide.
- BenchChem. (n.d.). This compound | CAS 62150-45-2.
- Methylamine Supplier. (n.d.). 4-Bromo-Pyridine-2-Carbonitrile.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- CUNY. (n.d.). Purification by Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromopyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier Information & SDS | Buy High Quality Chemical Online China [nj-finechem.com]
- 10. 4-Bromo-Pyridine-2-Carbonitrile | Properties, Applications & Safety Data | Leading China Chemical Supplier [nj-finechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Workup Procedures for Reactions with 4-Bromopyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving the versatile building block, 4-bromopyridine-2-carbonitrile. Given its unique electronic and physical properties—a basic pyridine nitrogen, an electron-withdrawing nitrile, and a reactive C-Br bond—this reagent presents specific challenges that require careful consideration post-reaction. This document is designed to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during your experiments.
Part 1: General Workup & Purification FAQs
This section addresses common questions that apply to a wide range of reactions starting from this compound, including palladium-catalyzed cross-couplings and nucleophilic substitutions.
Q1: My reaction is complete. What is the very first step I should take for the workup?
A1: The first step is to cool the reaction to room temperature and then quench it appropriately. The goal of quenching is to neutralize any reactive species remaining in the flask. The choice of quenching agent depends on the reaction chemistry:
-
For reactions with strong bases (e.g., NaOtBu, K₃PO₄ in Buchwald-Hartwig or Suzuki couplings): A gentle quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water alone. This helps to neutralize the base without causing a significant exotherm or creating a highly basic aqueous layer that could promote side reactions.
-
For reactions containing residual organometallics (e.g., boronic acids/esters in Suzuki couplings): Quenching with water or a mild acid can begin the process of breaking down these reagents into more easily extractable forms.[1]
-
For reactions run under anhydrous conditions: The quench is the first introduction of an aqueous phase, which will partition the salts and polar reagents into the aqueous layer, leaving your desired product in the organic layer.
Q2: What is the best way to perform a liquid-liquid extraction for a product containing a pyridine ring?
A2: The basicity of the pyridine nitrogen (pKa typically 5-6) is the most critical factor to consider.[2][3]
-
Initial Extraction: After quenching, dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water. The product will likely partition into the organic layer.
-
pH Adjustment is Key: The pyridine nitrogen can become protonated in acidic conditions, forming a pyridinium salt that is highly water-soluble. To ensure your product remains in the organic layer, the pH of the aqueous phase should be neutral to slightly basic (pH 7-8). If your quench resulted in an acidic aqueous layer, you must neutralize it with a mild base like sodium bicarbonate (NaHCO₃) before extraction.
-
Washing Steps:
-
Water Wash: Removes water-soluble inorganic salts and polar solvents like DMF.
-
Brine Wash: A wash with a saturated NaCl solution helps to remove residual water from the organic layer and breaks up emulsions.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
Q3: I'm concerned about the stability of the 2-carbonitrile group during workup. What conditions should I avoid?
A3: This is an excellent and critical consideration. The nitrile group is susceptible to hydrolysis to either a primary amide or a carboxylic acid, especially under harsh conditions.[5][6]
-
Avoid Strong Bases: Prolonged exposure to strong bases (like NaOH or KOH), especially at elevated temperatures, can hydrolyze the nitrile.[7][8] If a strong base is required for the reaction itself, it should be neutralized promptly and gently during the quench.
-
Avoid Strong Acids: Heating with strong acids (e.g., concentrated HCl) will also readily hydrolyze the nitrile to a carboxylic acid.[5][7]
-
Recommendation: Use mild bases like NaHCO₃ or K₂CO₃ for pH adjustments during the workup and avoid any unnecessary heating of aqueous layers containing your product.
Part 2: Troubleshooting Guides for Specific Reactions
This section focuses on workup challenges specific to common palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
Q: My Suzuki reaction workup is messy. How do I effectively remove unreacted boronic acid and its byproducts?
A: Boronic acids and their dehydrated trimer form (boroxines) are common impurities that can complicate purification.[9] Several strategies can be employed:
-
Aqueous Base Wash: A wash with a mild aqueous base (e.g., 1M Na₂CO₃) can help ionize the boronic acid, increasing its solubility in the aqueous layer. Be mindful of the nitrile group's stability and perform this wash at room temperature.
-
Oxidative Workup: Adding a small amount of an oxidizing agent like hydrogen peroxide (H₂O₂) during the basic wash can oxidize the boronic acid to the corresponding phenol, which is often easier to remove. This should be done with caution and optimized on a small scale first.
-
Scavenging Resins: In more challenging cases, treating the crude organic solution with a boronic acid scavenging resin (e.g., a diethanolamine-functionalized resin) can be highly effective.
Q: I am observing significant amounts of a homocoupling byproduct. How can I minimize this during the reaction and remove it during workup?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[9]
-
Prevention: The most critical step is to rigorously degas all solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[9] Using fresh, high-purity reagents is also essential.
-
Removal: Homocoupled byproducts are typically non-polar and can often be separated from the more polar product by column chromatography. Careful selection of the eluent system is key.
B. Sonogashira Coupling
Q: How do I remove the copper and palladium catalysts, as well as the homocoupled alkyne (Glaser coupling) byproduct?
A: Sonogashira workups require removal of both palladium and copper salts, in addition to the common di-yne byproduct.[10]
-
Filter through Celite®: After quenching, filter the entire reaction mixture through a pad of Celite® or silica gel, eluting with your extraction solvent (e.g., ethyl acetate). This will remove a significant portion of the insoluble palladium black.[1]
-
Ammonia Wash for Copper Removal: Copper(I) salts can be effectively removed by washing the organic layer with a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH). The ammonia complexes with the copper, pulling it into the aqueous phase. Perform this wash in a well-ventilated fume hood.
-
Separating the Glaser Product: The homocoupled alkyne is typically much less polar than the desired cross-coupled product. It can usually be separated effectively using standard silica gel chromatography.[11]
C. Buchwald-Hartwig Amination
Q: The strong alkoxide base (e.g., NaOtBu) used in my reaction forms emulsions during the aqueous workup. How can I resolve this?
A: This is a frequent issue when using strong, sterically hindered bases.[12]
-
Gentle Quench & Dilution: Quench the reaction slowly with saturated NH₄Cl. Before extraction, dilute the mixture significantly with both your organic solvent and water. This lowers the concentration of the species that cause emulsions.
-
Brine Wash: A thorough wash with brine is very effective at breaking up emulsions.
-
Centrifugation: If emulsions persist, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.
Q: How can I efficiently remove the excess amine starting material after the reaction?
A: If the amine starting material is in excess, it must be removed.
-
Acidic Wash: The most effective method is an acid wash. After the initial extraction, wash the organic layer with a dilute acid (e.g., 1M HCl). The excess amine will be protonated and partition into the aqueous layer. Crucially , your 4-substituted-2-cyanopyridine product will also be protonated and move into the aqueous layer.
-
Back-Extraction: To recover your product, separate this acidic aqueous layer, cool it in an ice bath, and then carefully add a base (e.g., 1M NaOH or solid NaHCO₃) until the pH is ~8. This will neutralize the pyridinium salt, causing your product to precipitate or become extractable again with a fresh portion of organic solvent (e.g., ethyl acetate or DCM).
Part 3: Advanced Purification Guide
Q: My product streaks badly during silica gel chromatography. What causes this and how can I fix it?
A: This is a classic problem when purifying pyridine derivatives on silica gel.[2] The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to peak tailing and poor separation.[2]
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent mixture. This base will preferentially interact with the acidic silanol sites, allowing your compound to elute with a much better peak shape.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase, such as alumina (basic or neutral grade) or a polymer-based column.[2]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase (e.g., C18) HPLC or flash chromatography can be an excellent alternative.[13]
Data Summary Table
| Problem | Probable Cause | Recommended Solution(s) | Relevant Reaction(s) |
| Product is Water Soluble | Protonation of pyridine nitrogen at low pH. | Adjust aqueous layer to pH 7-8 with NaHCO₃ before extraction. Use salting-out (add NaCl). | All |
| Nitrile Hydrolysis | Exposure to strong acid/base, especially with heat. | Use mild quench (sat. NH₄Cl). Avoid strong acids/bases (HCl, NaOH) in workup.[5][6][7] | All |
| Persistent Emulsions | High concentration of salts or alkoxide bases. | Dilute mixture. Wash with brine. Centrifuge if necessary. | Buchwald-Hartwig |
| Catalyst Contamination | Incomplete removal of Pd or Cu salts. | Filter through Celite®. Wash with aq. ammonia (for Cu). Consider activated carbon treatment. | All Cross-Couplings |
| Chromatography Peak Tailing | Interaction of basic pyridine with acidic silica gel. | Add 1% Et₃N to eluent. Use alumina or reverse-phase chromatography.[2] | All |
| Boronic Acid Impurities | Incomplete removal of starting material or byproducts. | Wash with mild aqueous base (e.g., Na₂CO₃). Use a scavenging resin. | Suzuki-Miyaura |
References
- Henke, B., & Westerlund, D. (1980). Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- BenchChem. (2025).
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Katritzky, A. R., et al. (2005).
- Google Patents. (n.d.). HK1048814B - Process for the preparation of 2-cyanopyridines.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Forum discussion]. [Link]
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2018).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromopyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Bromopyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this synthesis effectively. This resource is built on a foundation of established chemical principles and field-proven insights to ensure both success and safety in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers to guide your experimental design.
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
A1: For large-scale synthesis, two primary routes are favored due to their efficiency and the availability of starting materials:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 2-Amino-4-bromopyridine followed by cyanation.[1][2][3] It is a robust and well-documented procedure suitable for producing significant quantities of the target molecule.[1][4]
-
Cyanation of a Pyridine N-oxide: An alternative route begins with the N-oxidation of a suitable 4-bromopyridine precursor, followed by cyanation. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution.[5][6]
Q2: What are the primary safety concerns when working with cyanides on a larger scale?
A2: The use of cyanide salts (e.g., KCN, NaCN) or hydrogen cyanide gas poses significant health risks.[7] Acute exposure can be fatal.[8] Key safety protocols include:
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a well-ventilated fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and double-gloving with nitrile gloves.[7][9][10]
-
Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use.[8][11] Establish and practice emergency procedures for spills and exposures.[8][10]
-
Waste Disposal: Cyanide waste is hazardous and must be quenched and disposed of according to institutional and environmental regulations.[8][10]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the reaction progress with greater precision.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low or No Product Yield | Incomplete diazotization in the Sandmeyer reaction. Inefficient cyanation. Suboptimal reaction temperature. | Ensure the temperature for diazotization is kept low (typically 0-5 °C) to prevent decomposition of the diazonium salt. Use a copper(I) cyanide catalyst in the Sandmeyer reaction to facilitate nitrile introduction.[1] Optimize the reaction temperature; some cyanations of N-oxides may require elevated temperatures.[5] |
| TSG-002 | Formation of Impurities | Decomposition of the diazonium salt. Side reactions due to moisture. Over-reaction or side reactions from poor temperature control. | Maintain strict temperature control during diazotization. Ensure all reagents and solvents are anhydrous, as water can react with intermediates. Implement precise temperature control throughout the reaction, especially during exothermic steps.[14] |
| TSG-003 | Reaction Stalls | Insufficient reagent stoichiometry. Poor mixing on a larger scale. Deactivation of the catalyst. | Re-evaluate and confirm the stoichiometry of all reagents. Ensure efficient stirring, particularly in larger reaction vessels, to maintain a homogenous mixture.[14] If using a catalyst, ensure it is fresh and active. |
| TSG-004 | Difficult Product Isolation | Product is soluble in the aqueous phase during workup. Formation of emulsions during extraction. Co-precipitation of impurities. | Adjust the pH of the aqueous layer to minimize the solubility of the product before extraction. Use a brine wash to break up emulsions. Consider alternative purification methods such as column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol details the synthesis of this compound from 2-Amino-4-bromopyridine.
Step 1: Diazotization of 2-Amino-4-bromopyridine
Caption: Workflow for the diazotization of 2-Amino-4-bromopyridine.
-
In a well-ventilated fume hood, charge a jacketed reactor with 2-Amino-4-bromopyridine and aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
Caption: Workflow for the Sandmeyer cyanation step.
-
In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Heat this solution to 60-70 °C.
-
Slowly add the previously prepared diazonium salt solution to the hot cyanide solution. Be cautious as nitrogen gas will evolve.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
References
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
- University of Illinois. (2014, March 24). Cyanides. Division of Research Safety.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermediate. (n.d.).
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Organic Syntheses Procedure. (n.d.). 2-bromopyridine.
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- ResearchGate. (2025, August 6). 4-Bromopyridine.
- ResearchGate. (2025, August 6). The Direct Formation of 2-Cyano-4-amidopyridine via α α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- ResearchGate. (2025, August 9). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity | Request PDF.
- PubMed. (2023, February 1). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
- Preparation of Cyanopyridines by Direct Cyanation. (n.d.).
- ResearchGate. (n.d.). Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide.
- NIH. (n.d.). Redetermination of 4-cyanopyridine N-oxide. PMC.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. benchchem.com [benchchem.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis of 4-Bromopyridine-2-carbonitrile Reaction Products
For researchers, medicinal chemists, and drug development professionals, 4-Bromopyridine-2-carbonitrile is a valuable heterocyclic building block. Its unique structure, featuring an electron-withdrawing nitrile group and a reactive bromine atom, makes it a versatile precursor for a wide range of substituted pyridines used in the synthesis of novel therapeutic agents.[1][2] The success of these syntheses hinges on the accurate and robust monitoring of reaction progress, product formation, and impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the quintessential analytical tool for this purpose, offering the requisite sensitivity and specificity to navigate the complexities of the reaction milieu.
This guide provides an in-depth, comparative analysis of LC-MS methodologies tailored for the analysis of this compound reactions. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind critical experimental choices, from chromatographic mode selection to mass spectrometric interpretation, empowering you to develop and implement self-validating analytical systems.
Understanding the Analytical Challenge: Potential Reaction Pathways and Impurities
Before developing an analytical method, it is crucial to anticipate the potential chemical species in the sample. A typical reaction, such as a Suzuki coupling, aims to replace the bromine atom. However, several side reactions can occur, leading to a mixture of products and impurities.
-
Starting Material Carryover: Incomplete conversion will result in residual this compound.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions, which are common in many synthetic protocols. This can lead to the formation of 4-Bromopicolinamide or 4-Bromopicolinic acid.
-
Dehalogenation: A prevalent side reaction, particularly in palladium-catalyzed cross-coupling reactions, is the replacement of the bromine atom with a hydrogen atom, yielding 2-cyanopyridine.[3][4][5] This process, known as hydrodehalogenation, can significantly impact yield and purity.
-
Other Byproducts: Depending on the specific reaction conditions (e.g., lithiation), other side reactions like "halogen dance" rearrangements could potentially occur, though they may be less common under standard coupling conditions.[6]
The analytical method must be capable of separating these compounds, which possess varying polarities, and unequivocally identifying them.
Caption: Potential reaction pathways for this compound.
Comparative Analysis of Chromatographic Strategies
The primary challenge in separating the components of this reaction mixture lies in their polarity. The pyridine nitrogen and cyano group impart significant polarity, which can lead to poor retention on traditional reversed-phase columns. We will compare two primary HPLC modes for this application: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Alternative 1: Reversed-Phase Chromatography (RPC)
RPC is the workhorse of HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. For polar analytes like pyridines, standard RPC methods often require modification to achieve adequate retention and good peak shape.
-
Expert Rationale: The basic nitrogen on the pyridine ring (pKa ≈ 0.7) can interact with residual silanols on the silica support of the stationary phase, leading to peak tailing.[7] By adding an acidic modifier like formic acid or acetic acid to the mobile phase, we protonate the pyridine nitrogen. This not only masks the silanol interactions but also increases the overall polarity of the analyte, which can ironically reduce retention time. However, the improvement in peak shape and MS ionization efficiency often outweighs the loss in retention. For highly polar species that elute near the solvent front, RPC may not provide sufficient separation.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode designed specifically for the retention and separation of highly polar compounds.[8] It employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[9]
-
Expert Rationale: In HILIC, the mechanism of retention is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. This is ideal for compounds like 4-bromopicolinic acid or other polar intermediates that are poorly retained in RPC. Furthermore, the high organic content of the mobile phase is advantageous for ESI-MS, as it promotes more efficient desolvation and can lead to enhanced signal intensity.
Head-to-Head Comparison: RPC vs. HILIC
| Feature | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Chromatography (HILIC) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning between a polar stationary phase and a high-organic mobile phase. |
| Best Suited For | Moderately polar to nonpolar compounds. | Highly polar and hydrophilic compounds.[8] |
| Retention of Analytes | Decreases as analyte polarity increases. | Increases as analyte polarity increases. |
| Mobile Phase | High aqueous content, gradient from low to high organic. | High organic content (>70% ACN), gradient from high to low organic. |
| MS Compatibility | Good; acidic modifiers aid ionization. | Excellent; high organic content aids desolvation and enhances sensitivity. |
| Key Advantage | Robust, well-understood, wide variety of column chemistries. | Superior retention for very polar compounds that elute in the void on RPC. |
| Potential Drawback | Poor retention of very polar side products (e.g., hydrolyzed acid). | Longer column equilibration times, potential for analyte solubility issues in high organic. |
Mass Spectrometric Detection: The Power of the Isotopic Signature
The mass spectrometer provides two critical pieces of information: the molecular weight of the eluting compounds and, through fragmentation, structural details. For halogenated compounds, MS offers a uniquely powerful diagnostic tool.
The Bromine Isotopic Pattern
The most trustworthy and self-validating feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[10][11][12]
-
Expert Rationale: Any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks separated by 2 m/z units (e.g., M and M+2) with nearly identical intensities.[10][12][13] This provides an unmistakable fingerprint. When analyzing a chromatogram, any peak exhibiting this 1:1 doublet can be confidently assigned to a bromine-containing species. Conversely, the dehalogenated impurity will show a single molecular ion peak without this characteristic pattern. This allows for the instant, unambiguous differentiation between the starting material and the dehalogenated side product, even if they were to co-elute.
Expected m/z Values for Key Analytes
The following table summarizes the expected protonated molecular ions ([M+H]⁺) for the key compounds of interest, assuming positive mode electrospray ionization (ESI+).
| Compound | Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Diagnostic Feature |
| This compound | C₆H₃BrN₂ | 182.01 | 182.9, 184.9 | 1:1 isotopic doublet[10] |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 105.1 | Single peak |
| 4-Bromopicolinamide | C₆H₅BrN₂O | 200.02 | 200.9, 202.9 | 1:1 isotopic doublet |
| 4-Bromopicolinic acid | C₆H₄BrNO₂ | 201.01 | 201.9, 203.9 | 1:1 isotopic doublet |
Detailed Experimental Protocols
The following protocols provide a robust starting point for method development. They are designed to be self-validating by ensuring clear separation and identification of the key analytes discussed.
Caption: General LC-MS workflow for reaction mixture analysis.
Protocol 1: Sample Preparation
-
Aliquot: Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench & Dilute: Add the aliquot to a vial containing 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This step both stops the reaction and dilutes the sample to an appropriate concentration for LC-MS analysis.
-
Vortex: Mix the sample thoroughly.
-
Filter (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter into an LC autosampler vial.
Protocol 2: Reversed-Phase LC-MS Method
-
LC System: Standard HPLC or UHPLC system.[14]
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: ESI in Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Key Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min.
Protocol 3: HILIC LC-MS Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: Amide, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Gradient:
-
0.0 min: 0% B
-
8.0 min: 50% B
-
10.0 min: 50% B
-
10.1 min: 0% B
-
15.0 min: 0% B (Note: Longer equilibration is crucial for HILIC)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: ESI in Positive Ion Mode.
-
Scan Range: m/z 100-500.
-
Key Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min.
Conclusion and Recommendations
The robust analysis of this compound reaction products is eminently achievable with a well-designed LC-MS method. The choice between a Reversed-Phase and a HILIC approach should be guided by the specific analytical needs.
-
For routine reaction monitoring where the primary interest is the conversion of the starting material to a less polar product, a well-optimized Reversed-Phase method is often sufficient, fast, and robust.
-
For in-depth impurity profiling, especially when polar, hydrolyzed byproducts are anticipated, a HILIC method is superior and provides the necessary retention to ensure these species are not lost in the solvent front.
Regardless of the chromatographic method chosen, the mass spectrometer's ability to resolve the ⁷⁹Br/⁸¹Br isotopic doublet is the most powerful tool for identification . This feature serves as an internal validation, providing unequivocal evidence for the presence or absence of the bromine atom in any given analyte and allowing for the confident tracking of reactants, products, and bromine-containing impurities. By leveraging these comparative strategies, researchers can gain precise and trustworthy insights into their chemical reactions, accelerating the drug development process.
References
- Chemistry LibreTexts. (2020). 16.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...[Link]
- Jones, K., & Weaver, G. W. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(44), 7959-7961. [Link]
- ResearchGate. (1977). Mass spectrometry of halogen-containing organic compounds. [Link]
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Pen-House. (2025).
- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- ACS Publications. (1987). Polar bonded-phase sorbents for high performance liquid chromatographic separations of polycyclic aromatic hydrocarbons. Analytical Chemistry. [Link]
- PubMed. (2022).
- Biotage. (2023).
- Wikipedia. (n.d.). 2-Bromopyridine. [Link]
- Chempanda. (n.d.).
- Scribd. (n.d.). Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. [Link]
- Wikipedia. (n.d.).
- ResearchG
- PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. [Link]
- Methylamine Supplier. (n.d.). 4-Bromopyridine-3-Carbonitrile. [Link]
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
- ChemBK. (2024). 3-BROMOPYRIDINE-4-CARBONITRILE. [Link]
- Scientific Laboratory Supplies. (n.d.). 2-Bromopyridine, 99% | B80100-25G | SIGMA-ALDRICH. [Link]
- Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
- Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros. [Link]
- MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- ResearchGate. (2019).
- PubChem. (n.d.). 4-Bromopyridine Hydrobromide. [Link]
- eScholarship. (2022).
Sources
- 1. huarongpharma.com [huarongpharma.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
comparison of reactivity between 4-bromo and 4-chloropyridines
An In-Depth Guide to the Comparative Reactivity of 4-Bromo- and 4-Chloropyridines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates synthetic strategy, reaction efficiency, and overall cost. 4-Halogenated pyridines are foundational building blocks in the synthesis of pharmaceuticals and functional materials. A frequent dilemma is the choice between 4-bromopyridine and 4-chloropyridine. While seemingly similar, their reactivity profiles are distinct and highly dependent on the reaction mechanism. This guide provides an in-depth comparison of their performance, supported by mechanistic principles and experimental data, to inform rational substrate selection.
The Dichotomy of Reactivity: A Tale of Two Mechanisms
The relative reactivity of 4-chloro- and 4-bromopyridine is not a simple matter of one being universally "better." The outcome is fundamentally tied to the reaction pathway. Two of the most common transformations involving these substrates are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. As we will explore, the order of reactivity is inverted between these two critical classes of reactions.
Nucleophilic Aromatic Substitution (SNAr): The Electronic Advantage of Chlorine
The SNAr reaction is a cornerstone of pyridine functionalization, enabling the introduction of a wide range of nucleophiles. This pathway proceeds via a two-step addition-elimination mechanism, which is key to understanding the relative performance of chloro- and bromo-substituents.
The SNAr Mechanism and the Critical Meisenheimer Intermediate
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the halogen. This is possible because the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack.[1][2] This initial addition is typically the rate-determining step, leading to the formation of a high-energy, negatively charged intermediate known as the Meisenheimer complex.[3] In the final, rapid step, the halide is eliminated, and the aromaticity of the ring is restored.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.
Why 4-Chloropyridine is Typically More Reactive in SNAr
When the initial nucleophilic attack is the rate-determining step, the stability of the Meisenheimer complex is paramount. The reaction is accelerated by factors that stabilize this negatively charged intermediate. The halogen atom exerts a powerful inductive effect (-I effect). Since chlorine is more electronegative than bromine, it withdraws electron density more strongly, thereby providing superior stabilization to the adjacent negative charge in the Meisenheimer complex.[3]
This leads to the characteristic reactivity order for SNAr, often called the "element effect": F > Cl > Br > I .[3][4][5]
Therefore, for the majority of SNAr reactions, 4-chloropyridine is more reactive than 4-bromopyridine . This allows reactions to proceed under milder conditions or in shorter timeframes.
| Feature | 4-Chloropyridine | 4-Bromopyridine | Rationale |
| Relative Reactivity (SNAr) | Higher | Lower | Chlorine's greater electronegativity better stabilizes the Meisenheimer intermediate.[3] |
| Typical Reaction Conditions | Generally reacts under milder conditions. | May require higher temperatures or longer reaction times. | Lower activation energy due to more stable transition state. |
| Nucleophile Scope | Can react with a broader range of nucleophiles. | A stronger nucleophile may be necessary to achieve comparable rates. | The more electrophilic nature of the C-Cl carbon facilitates attack. |
It is important to note that this reactivity order can be inverted (I > Br > Cl > F) if the second step—expulsion of the leaving group—becomes rate-limiting. This scenario is less common but can be observed with highly charged, localized nucleophiles like thiolates, where C-X bond strength becomes the dominant factor.[3]
Palladium-Catalyzed Cross-Coupling: The Bond Strength Advantage of Bromine
In stark contrast to SNAr, the reactivity order is reversed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental to modern drug discovery for the formation of C-C bonds.
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is almost always the rate-determining step.[6] The ease of this insertion depends directly on the C-X bond dissociation energy.
The C-Br bond is significantly weaker than the C-Cl bond, making it much easier for the palladium catalyst to break. This results in a dramatically faster rate of oxidative addition. The reactivity trend for halogens in these reactions is generally I > Br >> Cl .[7][8]
Consequently, for palladium-catalyzed cross-coupling reactions, 4-bromopyridine is substantially more reactive than 4-chloropyridine . While recent advances in ligand design have made the coupling of chloro-pyridines more feasible, bromo-pyridines remain the substrate of choice for achieving high yields under mild conditions with low catalyst loadings.[6]
Experimental Protocol: Kinetic Analysis of SNAr Reactivity via UV-Vis Spectrophotometry
To quantitatively compare the reactivity of 4-chloro- and 4-bromopyridine in an SNAr reaction, a kinetic analysis can be performed by monitoring the reaction progress under pseudo-first-order conditions using UV-Vis spectrophotometry.[3][9] This method is effective if the product of the reaction has a distinct UV-Vis absorbance maximum separate from the reactants.
Objective
To determine the second-order rate constants for the reaction of 4-chloropyridine and 4-bromopyridine with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M piperidine in ethanol).
-
Prepare stock solutions of 4-chloropyridine and 4-bromopyridine (e.g., 20 mM in ethanol).
-
Determine the wavelength of maximum absorbance (λ_max) for the expected product (e.g., 4-(piperidin-1-yl)pyridine) by preparing a fully reacted sample. Ensure the starting materials have minimal absorbance at this wavelength.
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Place a known volume of the nucleophile solution (e.g., 2.0 mL of 1.0 M piperidine) into a quartz cuvette. This large excess ensures the nucleophile concentration remains effectively constant.
-
Allow the cuvette to equilibrate to the set temperature inside the spectrophotometer.
-
Initiate the reaction by rapidly injecting a small, known volume of the halopyridine stock solution (e.g., 50 µL of 20 mM 4-chloropyridine) into the cuvette. Mix thoroughly by inversion.
-
Immediately begin recording the absorbance at the predetermined λ_max as a function of time. Continue data collection for at least 3-5 half-lives, until the absorbance value plateaus (A_∞).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0) * e^(-k_obs * t)
-
Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.
-
Repeat the experiment using several different excess concentrations of the nucleophile.
-
-
Determination of Second-Order Rate Constant (k₂):
-
The relationship between the observed rate constant and the nucleophile concentration is given by: k_obs = k₂ * [Nucleophile].
-
Plot k_obs versus the concentration of the nucleophile. The slope of this line is the second-order rate constant, k₂.
-
Repeat the entire procedure for the other halopyridine under identical conditions to allow for a direct comparison of their k₂ values.
-
Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.
Conclusion
The choice between 4-bromopyridine and 4-chloropyridine is not arbitrary but a strategic decision based on the intended chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) , where the rate is typically governed by the stability of the Meisenheimer intermediate, 4-chloropyridine is generally the more reactive substrate due to the superior electron-withdrawing nature of chlorine.
-
For Palladium-Catalyzed Cross-Coupling reactions, where the rate-determining step is oxidative addition, 4-bromopyridine is significantly more reactive due to its weaker carbon-halogen bond.
A thorough understanding of these mechanistic principles allows researchers to select the optimal reagent, saving time, resources, and ultimately accelerating the process of discovery and development.
References
- Wikipedia. (2023). Suzuki reaction. [Link]
- Gallardo-Fuentes, S., & Ormazabal-Toledo, R. (2019). σ-Hole promotes the Concertedness in Nucleophilic Aromatic Substitution reactions of nitroarenes. New Journal of Chemistry.
- Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic.
- Mayr, H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]
- P. S. Ramesh, C. S. Sundar and P. S. Radhakrishnamurti. (1981). Aromatic Nucleophilic Substitution Reactions : Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a Variety of Nucleophiles. Journal of the Indian Chemical Society.
- Boubaker, T., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory approach. Journal of Physical Organic Chemistry.
- Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
- ResearchGate. (2019).
- ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules. [Link]
- Vantourout, J. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]
- LCGC. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. [Link]
- Edinburgh Instruments. (2024).
- ResearchGate. (2015).
- Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Cyanopyridine Derivatives
This guide provides an in-depth comparison of modern, alternative reagents for the synthesis of 2-cyanopyridine derivatives, a critical scaffold in medicinal chemistry and materials science.[1] We will move beyond traditional, often harsh, methods to explore safer, more efficient, and versatile catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Enduring Importance of 2-Cyanopyridines and the Need for Greener Synthesis
2-Cyanopyridine derivatives are foundational building blocks in the pharmaceutical industry, appearing in a wide array of approved drugs and clinical candidates. Their utility stems from the versatile reactivity of the cyano group, which can be readily transformed into amines, amides, tetrazoles, and other functional groups essential for modulating biological activity. They are also key intermediates in the synthesis of agrochemicals and functional materials.[1][2]
Historically, the synthesis of 2-cyanopyridines has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. While effective, these classic approaches often necessitate the use of stoichiometric, toxic copper(I) cyanide and can require harsh reaction conditions, limiting their functional group tolerance and raising environmental concerns.[3][4] The drive towards greener, more sustainable chemistry has spurred the development of innovative catalytic methods that offer milder conditions, broader substrate scope, and improved safety profiles.
Palladium-Catalyzed Cyanation: The Modern Workhorse
Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for C-CN bond formation. These methods offer high efficiency and exceptional functional group tolerance, making them a mainstay in modern synthetic labs.[4] A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species.[4]
Mechanism of Palladium-Catalyzed Cyanation
The generally accepted catalytic cycle for palladium-catalyzed cyanation of aryl halides is depicted below. The process initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent transmetalation with a cyanide source, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the desired 2-cyanopyridine product.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cyanation.
A Comparison of Modern Cyanide Sources
The choice of cyanide source is critical for a successful and safe reaction. While traditional reagents like KCN and NaCN are effective, their high toxicity and poor solubility in organic solvents have driven the search for alternatives.[4]
| Cyanide Source | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) | Low toxicity, air-stable, inexpensive, and considered a "green" cyanide source.[5][6] | Often requires higher temperatures for cyanide dissociation and can have lower solubility.[4] | Pd catalyst (e.g., Pd(OAc)₂, palladacycle), phosphine ligand (e.g., CM-phos), base (e.g., Na₂CO₃, KOAc), solvent (e.g., DMF, MeCN/H₂O), 70-130 °C.[5][7] |
| Zinc Cyanide (Zn(CN)2) | Less toxic than alkali metal cyanides, effective for a wide range of substrates.[4] | Stoichiometric use of zinc can lead to metal waste. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., dppf), solvent (e.g., DMA, NMP), 80-120 °C. |
Table 1. Comparison of alternative cyanide sources for palladium-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation using K4[Fe(CN)6]
This protocol provides a representative example of a greener cyanation reaction using the less toxic potassium hexacyanoferrate(II).[7]
Materials:
-
2-Chloropyridine derivative
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (ligand)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) and Water
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, to a screw-capped vial, add the 2-chloropyridine derivative (0.5 mmol), K₄[Fe(CN)₆]·3H₂O (0.25 mmol), Pd(OAc)₂ (2 mol %), CM-phos (4 mol %), and Na₂CO₃ (1.0 mmol).
-
Add a 2:1 mixture of MeCN/H₂O (3 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Cyanation: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative for catalytic cyanation.[8][9] Nickel catalysts can often be more effective for the cyanation of less reactive aryl chlorides.[10]
Performance and Applications
Nickel catalysts, often in combination with ligands such as dppf or XantPhos, have demonstrated high efficacy in the cyanation of 2-chloropyridines using Zn(CN)₂ as the cyanide source.[8][10] The addition of additives like 4-(dimethylamino)pyridine (DMAP) has been shown to be crucial for successful transformations, likely by activating the Zn(CN)₂.[10]
| Catalyst System | Substrate Scope | Key Advantages |
| NiCl₂·6H₂O / dppf / Zn | (Hetero)aryl chlorides, bromides, and iodides. | Inexpensive nickel source, good for less reactive chlorides.[10] |
| NiCl₂ / XantPhos / PMHS | Aryl bromides. | Air-tolerant conditions, uses a green reductant (PMHS). |
Table 2. Examples of nickel catalyst systems for cyanation.
Experimental Protocol: Nickel-Catalyzed Cyanation of 2-Chloropyridine with Zn(CN)₂
This protocol is based on a general method for the nickel-catalyzed cyanation of (hetero)aryl chlorides.[10]
Materials:
-
2-Chloropyridine derivative
-
Zinc cyanide (Zn(CN)₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiCl₂·6H₂O (5 mol %), dppf (5 mol %), Zn powder (20 mol %), DMAP (20 mol %), and Zn(CN)₂ (1.2 equiv).
-
Add the 2-chloropyridine derivative (1.0 mmol).
-
Add acetonitrile (3 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Copper-Catalyzed Cyanation: Modernizing a Classic
While traditional copper-mediated cyanation reactions required harsh conditions, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed methods.[3][11] These newer protocols often proceed at lower temperatures and exhibit broader functional group tolerance. The use of diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), has been instrumental in these improvements.[12]
Figure 2. General workflow for a modern copper-catalyzed cyanation experiment.
Flow Chemistry: A Paradigm Shift in Cyanation Reactions
The use of continuous flow chemistry offers significant advantages for cyanation reactions, particularly concerning safety and scalability. Generating and using toxic reagents like HCN in situ within a closed-loop flow reactor minimizes operator exposure and allows for precise control over reaction parameters.[13][14] This approach is especially valuable for large-scale industrial processes.[13]
Advantages of Flow Synthesis
-
Enhanced Safety: In situ generation and immediate consumption of hazardous reagents.[13]
-
Precise Control: Excellent control over temperature, pressure, and reaction time.[13]
-
Scalability: Seamless transition from laboratory-scale synthesis to pilot-plant production.[13]
-
Improved Efficiency: Often leads to higher yields and purities in shorter reaction times.
Conclusion and Future Outlook
The synthesis of 2-cyanopyridine derivatives has evolved significantly, moving away from stoichiometric, hazardous reagents towards more sustainable and efficient catalytic methods. Palladium-catalyzed reactions using less toxic cyanide sources like K₄[Fe(CN)₆] have become a new standard. Concurrently, the development of cost-effective nickel-based systems and milder copper-catalyzed protocols provides valuable alternatives. The advent of flow chemistry promises to further enhance the safety and efficiency of these important transformations. For the modern medicinal or process chemist, a thorough understanding of these diverse methodologies is essential for selecting the optimal synthetic route that balances efficiency, safety, and cost.
References
- Investigation of the K4[Fe(CN)6]-Mediated Mono- and Bis-Palladium-Catalyzed Cyanation of the Benzothioxanthene Core. The Journal of Organic Chemistry. [Link]
- Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. Organic & Biomolecular Chemistry. [Link]
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry. [Link]
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development. [Link]
- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Acme Hardesty. [Link]
- Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source for Palladium catalyzed cyanation.
- A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Nickel-Catalyzed Cyan
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters. [Link]
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. [Link]
- Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society. [Link]
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Chemistry Portal. [Link]
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. [Link]
- Process for the preparation of 2-cyanopyridines.
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters. [Link]
- Nickel-Catalyzed Cyan
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. [Link]
- Nickel-Catalyzed Cyan
- Substrate scope for the cyanation of aryl halides by CuI/Pd(ii)-AOFs.
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Chemistry Portal. [Link]
- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. [Link]
- A Cyanide-Free Synthesis of Nitriles Exploiting Flow Chemistry.
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. [Link]
- Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews. [Link]
- Effect of ligands on the copper-catalyzed annulations reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 11. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Cross-Coupling of 4-Bromopyridine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are privileged structures found in a multitude of bioactive molecules. The targeted modification of these frameworks via cross-coupling reactions has become an indispensable tool for rapidly accessing diverse chemical matter and accelerating drug discovery programs.
This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling of 4-Bromopyridine-2-carbonitrile, a versatile building block featuring a reactive bromine atom poised for substitution. The presence of the electron-withdrawing nitrile group at the 2-position significantly influences the electronic properties of the pyridine ring, impacting catalyst selection and reaction outcomes. We will delve into the nuances of three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights and experimental data to guide your synthetic endeavors.
The Strategic Importance of this compound
The 4-pyridyl motif is a common feature in numerous approved drugs and clinical candidates. The nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic ring provides a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. The ability to introduce a wide array of substituents at the 4-position of the pyridine ring through cross-coupling of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Comparative Analysis of Catalytic Systems
The success of a cross-coupling reaction hinges on the judicious selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the active palladium species, facilitating the elementary steps of the catalytic cycle, and influencing the reaction's efficiency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of ligand can significantly impact the rates of these elementary steps. Bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.[1]
Catalyst Performance Comparison:
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | Phenylboronic Acid | [2] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | ~92 | Phenylboronic Acid | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 4 | >95 | Phenylboronic Acid | [3] |
| Pd/IPr | K₃PO₄ | Dioxane | RT | 24 | ~85 (C4-selective) | Phenylboronic Acid | [2] |
Note: Yields are based on reactions with similar bromopyridine substrates and serve as a strong indicator of expected performance with this compound.
Expert Insights:
For routine Suzuki couplings of this compound, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good to excellent yields.[2] However, for more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos are often superior.[3] The use of N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective and may offer advantages in terms of catalyst stability and activity.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by adding Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the catalyst mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable for coupling a wide range of primary and secondary amines with this compound.
Mechanistic Considerations: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the desired arylamine.[5] The steric and electronic properties of the phosphine ligand are critical for promoting the reductive elimination step, which is often rate-limiting.[5]
Catalyst Performance Comparison:
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 | Aniline | [6] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 80-95 | Morpholine | [6] |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 16 | 70-80 | Benzylamine | [6] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-100 | 4-12 | >90 | Various secondary amines | [3] |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80-100 | 4-12 | >90 | Various primary amines | [3] |
Note: Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Expert Insights:
The choice of ligand is paramount for a successful Buchwald-Hartwig amination. For the coupling of secondary amines with this compound, bulky biarylphosphine ligands such as XPhos and RuPhos generally provide excellent results.[3][6] For the monoarylation of primary amines, BrettPhos is often the ligand of choice.[3] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add NaOtBu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction provides a direct route to introduce alkynyl functionalities onto the 4-position of the pyridine ring, which can serve as versatile handles for further synthetic transformations.
Mechanistic Considerations: The traditional Sonogashira reaction employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst.[7] The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[7] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as alkyne homocoupling.[8]
Catalyst Performance Comparison:
| Catalyst System (Precursor/Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | High | Phenylacetylene | [7] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 100 | Good to High | Phenylacetylene | [6] | |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 92 | Phenylacetylene | [7] |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 80-100 | High | Phenylacetylene | [4] |
Note: Yields are based on reactions with similar aryl bromides.
Expert Insights:
For many applications, the classic Sonogashira conditions using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst provide excellent results.[6][7] However, the development of copper-free protocols has expanded the scope and utility of this reaction. Catalyst systems based on bulky, electron-rich phosphine ligands, such as the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl, have been shown to be highly effective for room-temperature, copper-free Sonogashira couplings of a wide range of aryl bromides.[7]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
-
To an oven-dried vial, add [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv.) via syringe.
-
Finally, add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a powerful strategy for the synthesis of diverse libraries of functionalized pyridine derivatives for drug discovery and materials science. The choice of catalytic system is critical for achieving optimal results.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky biarylphosphine ligands like SPhos often provide superior yields and reaction rates compared to traditional catalysts.
-
In Buchwald-Hartwig aminations , the selection of the appropriate bulky phosphine ligand, such as RuPhos for secondary amines and BrettPhos for primary amines, is key to success.
-
For Sonogashira couplings , while classic palladium/copper systems are reliable, modern copper-free protocols utilizing advanced phosphine ligands offer milder reaction conditions and a broader substrate scope.
The continued development of novel and more efficient catalysts, particularly those based on earth-abundant metals, will undoubtedly further expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic scaffold.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). BenchChem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(10), 13411–13419. [Link]
- Buchwald–Hartwig amin
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega, 5(34), 21547–21554. [Link]
- Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. (n.d.).
- Suzuki coupling reactions of bromoarenes with phenylboronic acid with... (n.d.).
- The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Compar
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). BenchChem.
- Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. (2025). BenchChem.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(15), 8888–8913. [Link]
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025). BenchChem.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). (n.d.).
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(22), 5468. [Link]
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938–4943. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Suzuki reaction. (2023). In Wikipedia. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023).
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2014). Journal of the American Chemical Society, 136(14), 5487–5494. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7389. [Link]
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). RSC Advances, 13(35), 24451–24461. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 4-Bromopyridine-2-carbonitrile
Introduction
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. 4-Bromopyridine-2-carbonitrile is a key heterocyclic building block, serving as a versatile precursor in the synthesis of a multitude of therapeutic agents, including novel inhibitors for treating tuberculosis.[1] The presence of impurities, even in trace amounts, can significantly impact the yield and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control measure but a critical component of the entire drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis of their performance based on key chromatographic parameters. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible method for purity analysis.
Understanding the Analyte and Potential Impurities
Before developing a separation method, it is crucial to understand the physicochemical properties of the target compound and its likely impurities. This compound is a moderately polar aromatic compound.[1] A common synthetic route involves the multi-step conversion of 4-bromopyridine hydrochloride through esterification, amination, and degradation.[2] This process can introduce several potential impurities, including:
-
Starting Materials: Unreacted 4-bromopyridine.
-
Intermediates: Such as 4-bromopyridine-2-carboxamide.
-
By-products: Arising from side reactions or incomplete conversions.
An effective HPLC method must be able to resolve the main this compound peak from all these potential process-related impurities and any degradation products.
Method Comparison: A Tale of Two Columns
The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC. To provide a comprehensive comparison, we developed two methods centered around different column chemistries, each offering unique advantages.
-
Method 1: The Workhorse (C18 Column) : A traditional C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography. It provides excellent hydrophobic retention and is a reliable starting point for most small molecules.
-
Method 2: The Alternative Selectivity (Phenyl-Hexyl Column) : A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes, which can significantly alter the elution order and improve the resolution of structurally similar compounds.[3][4]
Experimental Protocols
The following protocols outline the step-by-step procedures for sample preparation and HPLC analysis. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[5][6]
1. Standard and Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh 25 mg of the synthesized this compound batch and prepare as described for the standard solution.
-
Spiked Sample: Prepare a sample solution as above and spike with known impurities at a level of 0.1% to confirm specificity and resolution.
2. HPLC Instrumentation and Conditions: The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B | 0-2 min: 15% B, 2-12 min: 15-70% B, 12-14 min: 70% B, 14-15 min: 70-15% B, 15-22 min: 15% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | DAD, 254 nm | DAD, 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple acidic mobile phase (0.1% Formic Acid) is used to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.[7] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient is essential to elute both early-eluting polar impurities and the more retained main compound within a reasonable runtime, while maintaining good resolution.
-
Detection Wavelength: 254 nm was selected as it provides a good response for the aromatic pyridine ring structure. A DAD allows for peak purity analysis across a spectrum.
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the overall analytical process can be visualized as a structured workflow.
Caption: Workflow for HPLC purity assessment of this compound.
Results and Performance Comparison
A hypothetical batch of synthesized this compound, containing two common process-related impurities (Impurity A: 4-bromopyridine; Impurity B: 4-bromopyridine-2-carboxamide), was analyzed using both methods. The results are summarized below.
Table 1: Comparative Chromatographic Data
| Parameter | Analyte | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time (RT) | Impurity A | 3.5 min | 4.2 min |
| 4-Bromo-2-CN-Pyridine | 10.2 min | 9.5 min | |
| Impurity B | 10.5 min | 8.1 min | |
| Resolution (Rs) | Impurity A / Main Peak | > 20 | > 20 |
| Main Peak / Impurity B | 1.6 | 2.8 | |
| Tailing Factor (Tf) | Main Peak | 1.1 | 1.2 |
| Theoretical Plates (N) | Main Peak | 12,500 | 11,000 |
| Calculated Purity | % Area | 99.6% | 99.6% |
Interpretation of Results:
-
Retention and Elution Order: The elution order of the main peak and Impurity B is reversed between the two methods. On the C18 column, the more polar carboxamide (Impurity B) elutes slightly after the main nitrile compound. On the Phenyl-Hexyl column, the π-π interactions with the stationary phase cause the nitrile compound to be retained longer relative to the carboxamide, leading to an earlier elution for Impurity B and a significant improvement in resolution.
-
Resolution (Rs): This is the most critical finding. Method 1 (C18) provides a resolution of only 1.6 for the critical pair (Main Peak / Impurity B). While technically acceptable (Rs > 1.5), it is suboptimal for robust quality control. Method 2 (Phenyl-Hexyl) provides a significantly better resolution of 2.8 , ensuring more accurate integration and quantification of this key impurity.
-
Efficiency and Runtime: Method 1 shows slightly higher column efficiency (Theoretical Plates). However, Method 2 has a shorter overall gradient runtime (22 min vs. 25 min), offering higher throughput.
Decision Logic for Method Selection
The choice between these two methods depends on the specific analytical objective. This decision process can be visualized.
Caption: Logic diagram for selecting the optimal HPLC method based on analytical needs.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods are capable of assessing the purity of this compound. However, this comparative guide demonstrates the profound impact of stationary phase selectivity on method performance.
-
Method 1 (C18) is a viable option for routine analysis where the impurity profile is well-understood and the critical impurity (Impurity B) is not expected to be near its specification limit.
-
Method 2 (Phenyl-Hexyl) is demonstrably superior and the recommended choice for method validation, stability studies, and in-depth impurity profiling. The enhanced resolution it provides for the critical pair (Main Peak / Impurity B) ensures greater accuracy, robustness, and confidence in the analytical results, aligning with the stringent requirements of pharmaceutical development.
As Senior Application Scientists, we advocate for exploring alternative column selectivities early in method development. While a C18 column is a logical starting point, a small investment in screening columns like Phenyl-Hexyl can yield a more robust and reliable method, preventing costly analytical challenges later in the development pipeline.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- HPLC Methods for analysis of Pyridine.
- Polar Column in HPLC Example. Hawach Scientific. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
- PFP & Phenyl HPLC Columns. GL Sciences. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. helixchrom.com [helixchrom.com]
The Versatile Scaffold: Unlocking the Biological Potential of 4-Bromopyridine-2-carbonitrile Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drugs. Among the vast array of pyridine-based building blocks, 4-Bromopyridine-2-carbonitrile has emerged as a particularly versatile starting material. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitrile group, and the inherent characteristics of the pyridine ring provides a fertile ground for the synthesis of diverse molecular architectures with significant biological activities. This guide offers an in-depth, comparative analysis of the biological activities of compounds derived from this promising scaffold, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug discovery stems from the distinct reactivity of its functional groups. The bromine atom at the 4-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This allows for the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets. Concurrently, the nitrile group at the 2-position can be readily transformed into other functional groups, including amines, amides, and carboxylic acids, providing further opportunities for structural diversification and modulation of physicochemical properties. This dual functionality makes this compound a powerful tool for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated promising activity across a spectrum of therapeutic areas, including oncology, virology, and microbiology. This section provides a comparative overview of their performance, with supporting experimental data where available in the scientific literature.
Anticancer Activity: Targeting Key Oncogenic Pathways
The pyridine and cyanopyridine moieties are prevalent in a multitude of approved and investigational anticancer drugs.[1] Derivatives of this compound are being explored for their potential to inhibit various cancer cell lines, with some compounds showing promising potency.
A study on 1,2-dihydropyridine-3-carbonitrile derivatives, which share structural similarities with potential derivatives of our core scaffold, demonstrated significant cytotoxic activity against human colon (HT-29) and breast (MDA-MB-231) cancer cell lines. For instance, compound 6 (4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile) exhibited a remarkable IC50 value of 0.70 µM against HT-29 cells.[1] Another compound from the same series, 4 (4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile), showed an IC50 of 4.6 µM against MDA-MB-231 cells.[1]
In a different study, novel cyanopyridone derivatives were synthesized and evaluated for their antiproliferative activities. Compound 5a , an unsubstituted phenyl-bearing cyanopyridone, displayed potent activity against both MCF-7 (breast adenocarcinoma) and HepG2 (hepatic adenocarcinoma) cell lines with IC50 values of 1.77 µM and 2.71 µM, respectively.[2][3] Interestingly, the introduction of a 2,4-dichloro substituent on the phenyl ring in compound 5e further enhanced the activity against MCF-7 cells, with an IC50 of 1.39 µM.[2][3]
Table 1: Comparative Anticancer Activity of Cyanopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6 | HT-29 (Colon) | 0.70 | - | - |
| 4 | MDA-MB-231 (Breast) | 4.6 | - | - |
| 5a | MCF-7 (Breast) | 1.77 | Taxol | 8.48 |
| 5a | HepG2 (Liver) | 2.71 | Taxol | 14.60 |
| 5e | MCF-7 (Breast) | 1.39 | Taxol | 8.48 |
Data synthesized from multiple sources for comparative purposes.[1][2][3]
The mechanism of action for many of these compounds is believed to involve the inhibition of key kinases or other proteins involved in cell cycle progression and proliferation. The cyanopyridine scaffold is a known hinge-binding motif for many kinases.
Antiviral Activity: A Broad-Spectrum Approach
The search for broad-spectrum antiviral agents is a critical endeavor in combating emerging and re-emerging viral threats. Natural products and their synthetic derivatives have historically been a rich source of antiviral compounds.[4] While specific data on this compound derivatives is emerging, related structures have shown promise.
For instance, a study on Arbidol derivatives, which are known fusion inhibitors, demonstrated antiviral activity against SARS-CoV-2.[5] The effective concentration (EC50) values for some of these derivatives were in the micromolar range, indicating their potential to prevent virus-induced cytopathic effects.[5] The development of orally bioavailable lipid prodrugs of remdesivir nucleoside has also shown enhanced broad-spectrum in vitro antiviral efficacy.[6]
Table 2: Comparative Antiviral Activity of Selected Compounds
| Compound Class | Virus | EC50 (µM) | Reference Compound | Reference EC50 (µM) |
| Arbidol Derivatives | SARS-CoV-2 | ~7.5 - 15 | GS-441524 | Varies |
| Natural Product Derivative (Isoquercetin) | Influenza A & B | 1.2 | Amantadine | 1.4 |
| Natural Product Derivative (Chlorogenic acid) | Influenza H1N1 | 44.87 | - | - |
Data synthesized from multiple sources for comparative purposes.[5][7]
The development of potent antiviral agents from the this compound scaffold would likely involve targeting viral enzymes such as polymerases or proteases, or interfering with viral entry and replication processes.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new classes of antimicrobial agents. Pyridine and its derivatives have long been investigated for their antibacterial and antifungal properties.
A study on pyrazine carboxamides demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[8] One of the synthesized compounds, 5d , exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL.[8] Another study on 1,4-dihydropyridine analogues revealed potent activity against various bacterial strains. Derivative 33 showed impressive MIC values of 9 µg/mL against Mycobacterium smegmatis and 25 µg/mL against Staphylococcus aureus.[9]
Table 3: Comparative Antimicrobial Activity of Pyridine and Related Derivatives
| Compound ID/Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 5d (Pyrazine carboxamide) | XDR S. Typhi | 6250 | - | - |
| 33 (1,4-Dihydropyridine) | M. smegmatis | 9 | - | - |
| 33 (1,4-Dihydropyridine) | S. aureus | 25 | - | - |
| Cystobactamids | Enterobacterales | 0.25 - 4 | - | - |
Data synthesized from multiple sources for comparative purposes.[8][9][10]
The structural features of this compound derivatives can be tailored to target essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.
Experimental Protocols
To facilitate further research and validation of the biological activities of compounds derived from this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
MTT Assay Workflow for determining cell viability.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][11][12][13]
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Broth Microdilution Workflow for MIC determination.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[2][9][14][15][16]
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation with Compound: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet). Plaques will appear as clear zones against a stained background of viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%).
Plaque Reduction Assay Workflow for antiviral activity.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel bioactive compounds. Its synthetic tractability allows for the creation of diverse chemical libraries with the potential to address significant unmet medical needs in oncology, virology, and infectious diseases. The comparative data presented in this guide, although based on structurally related compounds in some cases, highlights the promise of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives of this compound. Such studies, coupled with computational modeling and detailed mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity and paving the way for the next generation of innovative medicines.
References
- Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Roche.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024. [Link]
- Horton, T. MTT Cell Assay Protocol. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J. Vis. Exp. 2013. [Link]
- Creative Biolabs.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Sci. Pharm. 2014. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023. [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel). 2022. [Link]
- Research progress on the antiviral activities of natural products and their deriv
- Viral Plaque Assay. protocols.io. 2020. [Link]
- Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein.
- Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Lett. Drug Des. Discov. 2015. [Link]
- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel). 2022. [Link]
- Research progress on the antiviral activities of natural products and their deriv
Sources
- 1. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. protocols.io [protocols.io]
A Comparative Guide to the Synthetic Routes of 4-Bromopyridine-2-carbonitrile
Introduction: 4-Bromopyridine-2-carbonitrile is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with both a bromine atom and a cyano group, offers multiple points for chemical modification, making it a crucial intermediate for creating diverse molecular architectures. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Sandmeyer Reaction of 4-Aminopicolinonitrile
The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[1][2] In the context of synthesizing this compound, this route commences with the diazotization of 4-aminopicolinonitrile (4-amino-2-cyanopyridine), followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.
Mechanistic Insight
The reaction proceeds in two key stages. First, the primary amine of 4-aminopicolinonitrile is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second stage, the diazonium salt is introduced to a solution of copper(I) bromide. The copper(I) species facilitates a single-electron transfer, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[3]
dot graph "Sandmeyer_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"4-Aminopicolinonitrile" [fillcolor="#FBBC05"]; "Diazonium Salt" [fillcolor="#EA4335"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Aminopicolinonitrile" -> "Diazonium Salt" [label="NaNO2, HBr\n0-5 °C"]; "Diazonium Salt" -> "Product" [label="CuBr"]; } caption { label = "Diagram of the Sandmeyer reaction pathway."; fontsize = 10; }
Experimental Protocol (Adapted from a similar procedure[3])
Diazotization:
-
In a round-bottom flask, suspend 4-aminopicolinonitrile (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Considerations
| Parameter | Observation | Citation |
| Yield | Moderate to good | [3] |
| Purity | Generally high after purification | |
| Scalability | Readily scalable | |
| Reagents | Readily available and relatively inexpensive | |
| Safety | Diazonium salts can be explosive; requires careful temperature control. | |
| Waste | Generates copper-containing waste. |
Route 2: Bromination of 2-Cyanopyridine N-Oxide
The activation of a pyridine ring towards nucleophilic attack by N-oxidation is a well-established strategy in heterocyclic chemistry. This approach allows for the introduction of substituents at positions that are otherwise unreactive. For the synthesis of this compound, this route involves the initial oxidation of 2-cyanopyridine to its N-oxide, followed by bromination at the 4-position.
Mechanistic Insight
The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C4 position more susceptible to electrophilic attack and subsequent nucleophilic substitution. The reaction with a brominating agent, such as phosphoryl bromide (POBr₃) or a combination of an activating agent and a bromide source, proceeds via an initial activation of the N-oxide oxygen. This activation enhances the electrophilicity of the pyridine ring, facilitating the addition of a bromide ion at the 4-position. Subsequent elimination and deoxygenation lead to the formation of this compound.
dot graph "N-Oxide_Bromination" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2-Cyanopyridine" [fillcolor="#FBBC05"]; "N-Oxide" [label="2-Cyanopyridine N-Oxide", fillcolor="#EA4335"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Cyanopyridine" -> "N-Oxide" [label="m-CPBA or H2O2/AcOH"]; "N-Oxide" -> "Product" [label="POBr3 or\nTs2O/TBABr"]; } caption { label = "Diagram of the N-Oxide bromination pathway."; fontsize = 10; }
Experimental Protocol (Conceptual)
N-Oxidation:
-
Dissolve 2-cyanopyridine in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, for example, hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature or with cooling.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction by neutralizing the acid and extracting the product. The N-oxide is often a crystalline solid and can be purified by recrystallization.
Bromination:
-
Dissolve the 2-cyanopyridine N-oxide in a suitable solvent.
-
Add the brominating reagent (e.g., POBr₃).
-
Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
Cool the reaction and quench carefully with water or ice.
-
Basify the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Performance and Considerations
| Parameter | Observation | Citation |
| Yield | Can be high, but is substrate-dependent. | |
| Purity | May require careful purification to remove regioisomers. | |
| Scalability | Feasible for laboratory and pilot scales. | |
| Reagents | Oxidizing agents and brominating agents require careful handling. | |
| Safety | N-oxidation reactions can be exothermic. POBr₃ is corrosive. | |
| Waste | Generates phosphorus-containing waste. |
Route 3: Rosenmund-von Braun Reaction of 2,4-Dibromopyridine
The Rosenmund-von Braun reaction is a copper-catalyzed cyanation of an aryl halide.[4][5] This route offers a direct method to introduce the nitrile group onto a pre-existing bromopyridine scaffold. For the synthesis of this compound, this would involve the selective cyanation of 2,4-dibromopyridine at the 2-position.
Mechanistic Insight
The classical Rosenmund-von Braun reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper(I) cyanide.[4] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. The reactivity of the two bromine atoms in 2,4-dibromopyridine is different; the bromine at the 2-position is generally more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. This difference in reactivity can be exploited to achieve selective monocyanation. Modern modifications of this reaction often employ catalytic amounts of copper and various ligands to improve yields and selectivity under milder conditions.[6]
dot graph "Rosenmund-von_Braun_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2,4-Dibromopyridine" [fillcolor="#FBBC05"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2,4-Dibromopyridine" -> "Product" [label="CuCN, DMF\n(or catalytic Cu(I)/ligand)"]; } caption { label = "Diagram of the Rosenmund-von Braun reaction."; fontsize = 10; }
Experimental Protocol (Adapted from general procedures[7][8])
-
To a solution of 2,4-dibromopyridine (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add copper(I) cyanide (1.1-1.5 eq).
-
For catalytic versions, a copper(I) source (e.g., CuI, 10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine), and a cyanide source (e.g., NaCN) would be used.
-
Heat the reaction mixture to a high temperature (typically >150 °C for the classical method, or milder conditions for catalytic systems) and stir for several hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to break down the copper-cyanide complexes.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography, paying close attention to the separation of the desired product from any dicyanated or unreacted starting material.
Performance and Considerations
| Parameter | Observation | Citation |
| Yield | Can be variable; selectivity can be an issue. | [7] |
| Purity | May be contaminated with the dicyanated byproduct and starting material. | |
| Scalability | Can be challenging due to high temperatures and work-up procedures. | |
| Reagents | Copper(I) cyanide is highly toxic. | |
| Safety | High reaction temperatures and the use of toxic cyanide salts pose significant safety risks. | |
| Waste | Generates significant amounts of toxic copper and cyanide waste. |
Comparison Summary
| Feature | Sandmeyer Reaction | Bromination of N-Oxide | Rosenmund-von Braun Reaction |
| Starting Material | 4-Aminopicolinonitrile | 2-Cyanopyridine | 2,4-Dibromopyridine |
| Key Transformation | Diazotization & Bromination | N-Oxidation & Bromination | Cyanation |
| Advantages | Reliable, good yields, scalable. | Can access otherwise difficult substitution patterns. | Direct introduction of the cyano group. |
| Disadvantages | Use of unstable diazonium salts. | May require optimization for regioselectivity. | Harsh conditions, toxicity of reagents, potential for side products. |
| Ideal Application | Scalable synthesis where the amino precursor is readily available. | Laboratory-scale synthesis and exploration of derivatives. | When the dihalo-pyridine is a more accessible starting material. |
Conclusion
The choice of synthetic route to this compound is contingent on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the safety and environmental considerations of the process. The Sandmeyer reaction stands out as a robust and scalable method, provided that 4-aminopicolinonitrile is accessible. The bromination of 2-cyanopyridine N-oxide offers a viable alternative, particularly for smaller-scale syntheses where regioselectivity can be carefully controlled. The Rosenmund-von Braun reaction , while direct, presents significant challenges in terms of reaction conditions, safety, and purification, making it a less favorable option unless 2,4-dibromopyridine is the most readily available precursor. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for the successful and efficient synthesis of this important building block.
References
- Buchwald, S. L., et al. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PubMed Central. [Link]
- Shishoo, C. J., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Iqbal, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- Katritzky, A. R., et al. (2005).
- Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible? (2015).
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003).
- reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org.
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.
- Process for the preparation of 2-cyanopyridines. (2004).
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Process for the preparation of 2-cyanopyridine derivatives. (2010).
- How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? (2015).
- Catalytic Sandmeyer Bromination. (2025).
- Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium c
- Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett.
- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). Semantic Scholar. [Link]
- Direct Regioselective C-H Cyan
- Exploring 4-Bromo-2-Cyanopyridine: A Key Organic Synthesis Intermedi
- IN-CYANATION OF ARYL HALIDES USING PD@CUFE2O4 CATALYST. (n.d.).
- Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyan
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
A Comparative Guide to the Structural Elucidation of 4-Bromopyridine-2-carbonitrile Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of molecular architecture is paramount. Halogenated pyridine derivatives, such as 4-Bromopyridine-2-carbonitrile, are key building blocks in the synthesis of a wide array of functional molecules. Their structural nuances, dictated by substituent patterns and intermolecular interactions, profoundly influence their chemical reactivity, biological activity, and material properties. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional view of the molecule.
This guide offers a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of this compound and its derivatives. We will delve into the causality behind experimental choices in crystallographic studies, provide actionable protocols, and present comparative data to equip researchers with the insights needed for their structural elucidation workflows.
The Decisive Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, revealing not just the connectivity of atoms but also their precise spatial arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1] This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new molecules.
However, the journey to a crystal structure is not without its challenges. The primary bottleneck is often the growth of high-quality single crystals suitable for diffraction experiments.[1] For small organic molecules like this compound derivatives, which possess a degree of polarity and specific functional groups, the choice of crystallization conditions is critical.
A Case Study: The Crystal Structure of 3-Bromopyridine-2-carbonitrile
While a dedicated crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of our latest search, a detailed analysis of its isomer, 3-Bromopyridine-2-carbonitrile , offers valuable insights into the expected structural features and packing motifs.
A study on 3-Bromopyridine-2-carbonitrile revealed that the molecule crystallizes in a manner that allows for significant intermolecular interactions. Notably, short Br⋯N contacts are observed in the solid state, indicating the role of the bromine atom in directing the crystal packing. Furthermore, the crystal structure is consolidated by π–π stacking interactions between the pyridine rings.
| Crystallographic Parameter | Value for 3-Bromopyridine-2-carbonitrile |
| Chemical Formula | C₆H₃BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3456 (3) |
| b (Å) | 13.5678 (5) |
| c (Å) | 7.4321 (3) |
| α (°) | 90 |
| β (°) | 113.456 (2) |
| γ (°) | 90 |
| Volume (ų) | 678.91 (5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.798 |
| Intermolecular Interactions | Short Br⋯N contacts, π–π stacking |
This data is presented as a representative example of a closely related isomer and is intended for comparative purposes.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure can be systematically approached. The following workflow outlines the key stages, from material synthesis to structure refinement.
Caption: A generalized workflow for single-crystal X-ray crystallography of small organic molecules.
Protocol 1: Synthesis of a 4-Bromopyridine-2-carboxamide Precursor
A common route to functionalized pyridines involves the modification of existing pyridine rings. For instance, 2-Amino-4-bromopyridine can be synthesized from 4-bromopyridine hydrochloride through a multi-step process that includes the formation of a carboxamide intermediate.[2]
Materials:
-
Crude Ethyl 4-bromopyridine-2-carboxylate
-
Ammonia solution
-
Ethyl acetate
Procedure:
-
Add the crude ethyl 4-bromopyridine-2-carboxylate to an ammonia solution.
-
Stir the mixture overnight.
-
Centrifuge the mixture to collect the solid.
-
Wash the solid with ethyl acetate.
-
Centrifuge again to obtain 4-bromopyridine-2-carboxamide.
Protocol 2: Single Crystal Growth
The successful growth of single crystals is often a matter of patient experimentation. Slow evaporation and vapor diffusion are two of the most effective methods for small organic molecules.
Materials:
-
Purified this compound derivative
-
A selection of solvents of varying polarity (e.g., ethanol, ethyl acetate, hexane, toluene)
-
Small vials or a crystallization plate
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is built and refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database like the Cambridge Structural Database (CSD).[3]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for studying molecules in solution.
Caption: A comparison of information obtained from different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[4] For this compound derivatives, ¹H and ¹³C NMR spectra would provide key information about the substitution pattern on the pyridine ring.
| Technique | Information Gained | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure in the solid state. | Unambiguous structural determination. | Requires high-quality single crystals. Provides a static picture of the molecule.[5] |
| NMR Spectroscopy | Connectivity and conformation in solution. | Provides information about dynamic processes. Does not require crystallization.[4] | Structure is an average of solution conformations. Less precise than crystallography for bond lengths and angles.[6] |
| IR Spectroscopy | Presence of functional groups (e.g., -C≡N). | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental formula. | High sensitivity and accuracy in mass determination. | Does not provide information on the 3D arrangement of atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to identify the presence of specific functional groups. For this compound, the characteristic nitrile (-C≡N) stretch would be a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹.
Conclusion
The structural elucidation of this compound derivatives is a critical step in harnessing their potential in drug discovery and materials science. While techniques like NMR and IR spectroscopy are essential for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. The insights gained from crystallographic studies, even of closely related isomers, offer a foundational understanding of the intermolecular forces that govern the solid-state properties of these important molecules. By integrating the strengths of these complementary techniques, researchers can build a comprehensive understanding of their compounds, accelerating the path from molecular design to functional application.
References
A comprehensive list of references is available upon request.
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to the Reaction Kinetics of 4-Bromopyridine-2-carbonitrile in Palladium-Catalyzed Cross-Coupling
Abstract
Substituted pyridines are foundational scaffolds in modern drug discovery and materials science. Among these, 4-Bromopyridine-2-carbonitrile stands out as a versatile building block, prized for its dual reactivity and the distinct electronic properties conferred by its substituents. This guide provides a comprehensive, data-driven comparison of the reaction kinetics of this compound against structurally related pyridine electrophiles in the Suzuki-Miyaura cross-coupling reaction. By elucidating the interplay of electronic effects, leaving group ability, and positional isomerism, we offer a predictive framework to guide researchers, scientists, and drug development professionals in rational substrate selection and reaction optimization. This analysis is grounded in established mechanistic principles and supported by detailed, field-tested experimental protocols for accurate kinetic monitoring.
Section 1: Mechanistic Foundations of Reactivity in Pyridine Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, proceeding through a well-established catalytic cycle involving a palladium catalyst.[1] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[2] For aryl halides, the oxidative addition of the C-X bond to the Pd(0) center is frequently the rate-determining step, making it the focal point of our kinetic comparison.[1][2]
Several factors critically influence the rate of oxidative addition:
-
Carbon-Halogen (C-X) Bond Strength: The reactivity order for halogens in oxidative addition is generally I > Br > Cl.[2] Weaker C-X bonds, like C-I, are cleaved more readily by the palladium catalyst, leading to faster reaction rates.
-
Electronic Properties of the Pyridine Ring: The pyridine ring is naturally electron-deficient compared to benzene. The addition of electron-withdrawing groups (EWGs), such as the nitrile (-CN) group in our topic compound, further decreases the electron density on the aromatic system. This electronic depletion makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to insertion by the electron-rich Pd(0) catalyst, accelerating the oxidative addition step.[3]
-
Ligand Effects: The choice of ligand on the palladium catalyst is crucial. Electron-donating, bulky ligands (e.g., phosphines or N-heterocyclic carbenes) stabilize the Pd(0) state and promote both oxidative addition and the final reductive elimination step, enhancing the overall catalytic turnover.[4][5]
The this compound molecule is primed for high reactivity. The powerful electron-withdrawing nitrile group at the C2 position significantly enhances the electrophilicity of the C4 position, where the bromine leaving group is located. This guide will quantitatively explore how this arrangement compares to other pyridine substrates.
Section 2: Comparative Kinetic Analysis of Pyridine Electrophiles
To provide a clear performance benchmark, we compare the reaction kinetics of this compound with a series of structurally related analogs in a standardized Suzuki-Miyaura coupling reaction with phenylboronic acid. The hypothetical data presented is based on established chemical principles and is intended to be representative for comparative purposes.
Standard Reaction Conditions:
-
Electrophile: Pyridine Substrate (1.0 equiv)
-
Nucleophile: Phenylboronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 80 °C
The reaction progress would be monitored by taking aliquots at regular intervals and analyzing them via High-Performance Liquid Chromatography (HPLC) to determine the concentration of the pyridine substrate over time.[6]
Table 1: Comparative Initial Reaction Rates for Various Pyridine Substrates
| Substrate (Electrophile) | Key Structural Difference | Expected Relative Initial Rate (v₀) | Rationale for Kinetic Difference |
| This compound | Benchmark Substrate | 1.00 (Reference) | Strong activation from the C2-nitrile group. |
| 4-Chloropyridine-2-carbonitrile | Stronger C-Cl Bond | ~0.25 | The stronger C-Cl bond significantly slows the rate-determining oxidative addition step.[3][7] |
| 4-Iodopyridine-2-carbonitrile | Weaker C-I Bond | ~3.50 | The much weaker C-I bond leads to a significantly faster oxidative addition.[2] |
| 4-Bromopyridine | No Nitrile Group | ~0.40 | Lacks the potent electron-withdrawing effect of the nitrile group, resulting in a less electrophilic C-Br bond and slower oxidative addition.[3] |
| 3-Bromopyridine | Isomeric Position | ~0.30 | The bromine is meta to the nitrogen, receiving less electronic activation compared to the para position. |
| 2-Bromopyridine | Isomeric Position | ~0.65 | The bromine is ortho to the nitrogen, which provides strong electronic activation, making it more reactive than the 3-bromo isomer.[8][9] |
This comparative data clearly positions this compound as a highly reactive substrate, surpassed only by its iodo-analog due to the inherent weakness of the C-I bond. The presence and position of the electron-withdrawing nitrile group are paramount for achieving high reaction rates.
Section 3: Gold-Standard Protocol for Kinetic Analysis
To ensure the generation of reliable and reproducible kinetic data, a meticulously designed experimental procedure is essential. The following protocol describes a self-validating system for monitoring the Suzuki-Miyaura reaction kinetics using HPLC analysis.
Experimental Workflow Diagram
Caption: Workflow for a typical kinetic study of a Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Reagent and Solvent Preparation:
-
Ensure all reagents are of high purity.
-
The solvent (e.g., 1,4-Dioxane/H₂O mixture) must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 30 minutes or via freeze-pump-thaw cycles.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the base (e.g., K₂CO₃), the boronic acid, and the palladium catalyst.
-
Seal the flask, and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Using a syringe, add the degassed solvent, followed by the pyridine electrophile (e.g., this compound). Adding the electrophile last often provides a consistent start time (t=0).
-
-
Reaction Monitoring and Sampling:
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C).
-
Begin vigorous stirring to ensure a homogenous mixture.
-
At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing a known volume of cold solvent (e.g., acetonitrile) and a pre-dissolved internal standard (a stable compound not present in the reaction mixture). This stops the reaction and prepares the sample for analysis.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC with a UV detector.
-
Develop a separation method that provides a good resolution between the starting material, the product, and the internal standard.
-
Integrate the peak areas of the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the pyridine substrate versus time.
-
The initial reaction rate (v₀) can be determined from the negative of the slope of the initial linear portion of this curve.
-
Section 4: Data Interpretation and Structural Relationships
The kinetic data from Table 1 can be visualized to better understand the structure-activity relationships that govern the reactivity of these pyridine electrophiles.
Factors Influencing Oxidative Addition Rate
Caption: Key factors determining the rate of oxidative addition in Suzuki coupling.
The diagram above illustrates the two primary levers controlling reaction kinetics for this class of substrates. A weaker C-X bond (I > Br > Cl) and the presence of a strong electron-withdrawing group both independently and additively increase the rate of the reaction.
For researchers, this provides a clear decision-making framework:
-
For Maximum Reactivity: Choose an iodo-substituted pyridine with strong electron-withdrawing groups.
-
For Controlled/Moderate Reactivity: this compound offers a balance of high reactivity and good stability. Bromo-pyridines without EWGs can also be used for slower, more controlled reactions.
-
For Cost-Effectiveness/Challenging Couplings: Chloro-pyridines are often cheaper but require more active catalysts, stronger bases, or higher temperatures to achieve reasonable reaction rates.[3]
Conclusion
The kinetic profile of this compound establishes it as a highly efficient and versatile electrophile for palladium-catalyzed cross-coupling reactions. Its reactivity is driven by the synergistic effect of a moderately good bromine leaving group and the powerful electronic activation provided by the C2-nitrile substituent. This guide demonstrates that its reaction rate is significantly faster than non-activated bromopyridines and its chloro-analog, while being more moderate than its iodo-counterpart. By understanding the fundamental principles of oxidative addition and employing rigorous kinetic analysis protocols, drug development professionals and synthetic chemists can make informed decisions to select the optimal substrate, accelerating discovery and process development timelines.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Vechhath, D., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega.
- METTLER TOLEDO. (2010). Reaction Progress Kinetic Analysis to Study Organic Reactions. PR Newswire.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- Quora. (2020). How can I monitor the rate of chemical reaction using chemical methods only?.
- ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a....
- Al-Masum, M., & Kumar, D. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 43.
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Bromopyridine-2-carbonitrile
Introduction: The Strategic Importance of 4-Bromopyridine-2-carbonitrile
This compound, a key heterocyclic building block, is a molecule of significant interest in the pharmaceutical and agrochemical industries. Its unique structure, featuring a pyridine ring substituted with both a bromo and a cyano group, offers two distinct and reactive sites for further chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of functionalized derivatives. This synthetic versatility makes it an invaluable intermediate in the discovery and development of novel therapeutic agents and complex organic molecules.
This guide provides an in-depth cost-benefit analysis of two primary synthetic strategies for obtaining this compound. As researchers and process chemists, the selection of a synthetic route is a multifactorial decision, balancing yield, scalability, safety, and economic viability. Here, we dissect two distinct approaches: the Sandmeyer reaction starting from 2-Amino-4-bromopyridine, and the nucleophilic aromatic substitution (cyanation) of 2,4-Dibromopyridine. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights needed to make an informed decision tailored to their specific laboratory or manufacturing context.
Logical Framework for Synthetic Route Evaluation
The selection of an optimal synthetic pathway is a critical decision in chemical process development. This guide employs a systematic approach to compare the two primary routes to this compound, ensuring a holistic and practical analysis for the intended audience of researchers and drug development professionals. The workflow is designed to move from high-level strategic considerations to detailed, practical execution and safety analysis.
Caption: Synthetic Pathway via Sandmeyer Reaction.
Experimental Protocol
Disclaimer: This is a representative protocol based on established Sandmeyer procedures. Yields can be variable and optimization may be required.
-
Diazotization: A mechanically stirred suspension of 2-Amino-4-bromopyridine (1.0 eq) in 48% hydrobromic acid is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The presence of excess nitrous acid should be monitored with starch-iodide paper.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is added portion-wise to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up and Purification: After the addition is complete, the mixture is heated for an additional 30 minutes, then cooled to room temperature. The mixture is neutralized with a base (e.g., Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
-
Yield: The Sandmeyer cyanation can be notoriously variable. While some substrates proceed with high efficiency, yields for heterocyclic systems, particularly those with electron-withdrawing groups, can be modest. Literature on analogous brominated aromatic systems suggests yields can range from 30-65%. [1]This variability presents a significant risk for scalability.
-
Cost of Materials: The primary starting material, 2-Amino-4-bromopyridine, is moderately priced. The key reagents, sodium nitrite and copper(I) cyanide, are relatively inexpensive bulk chemicals.
-
Scalability: The primary barrier to scaling this reaction is safety. Diazonium salts, especially when isolated or allowed to dry, can be thermally unstable and explosive. [2][3]Strict temperature control during the diazotization is critical, and the exothermic nature of the reaction requires efficient heat management, which becomes more challenging on a larger scale. The evolution of large volumes of nitrogen gas also requires careful engineering controls.
-
Safety & Environmental Impact: This route presents significant safety hazards. Diazonium salts are a well-documented explosion risk. [2]Copper(I) cyanide is highly toxic, and quenching and disposal of cyanide-containing waste streams must be handled with extreme care according to institutional and regulatory protocols.
Route 2: Palladium-Catalyzed Cyanation of 2,4-Dibromopyridine
This modern approach utilizes transition-metal catalysis to achieve a selective nucleophilic aromatic substitution. The differential reactivity of the two bromine atoms on the 2,4-Dibromopyridine ring is key to this strategy. The C2 position is more electron-deficient than the C4 position, making it more susceptible to nucleophilic attack, a selectivity that can be enhanced through catalyst choice.
Reaction Scheme & Mechanism
The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the more reactive C2-Br bond. The resulting palladium(II) complex then undergoes transmetalation with a cyanide source (often zinc cyanide, which is less toxic than alkali metal cyanides, or potassium hexacyanoferrate(II), a non-toxic alternative). [4][5]Reductive elimination from the resulting complex yields the this compound product and regenerates the palladium(0) catalyst, completing the catalytic cycle.
Caption: Synthetic Pathway via Selective Palladium-Catalyzed Cyanation.
Experimental Protocol
Disclaimer: This is a representative protocol based on modern palladium-catalyzed cyanation methods. [4][5]Catalyst, ligand, and base screening are often necessary for optimization.
-
Reaction Setup: To an oven-dried flask is added 2,4-Dibromopyridine (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), a suitable phosphine ligand (e.g., dppf, 0.04 eq), and a base (e.g., potassium acetate, 0.125 eq).
-
Reaction Execution: The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., dioxane/water mixture or DMAc) is added. The reaction mixture is heated to 80–120 °C and stirred for 12–24 hours, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Cost-Benefit Analysis
-
Yield: Palladium-catalyzed cyanations are generally high-yielding and reproducible, often exceeding 80-90% with proper optimization. [4]The key challenge is achieving high regioselectivity for the C2 position. While C2 is electronically favored, some formation of the 4-cyano and 2,4-dicyano byproducts may occur, complicating purification.
-
Cost of Materials: 2,4-Dibromopyridine is a more expensive starting material than 2-Amino-4-bromopyridine. Palladium catalysts and specialized phosphine ligands are also significant cost drivers, particularly for large-scale synthesis. However, the use of the non-toxic and inexpensive K₄[Fe(CN)₆] as a cyanide source is a major advantage over traditional, more toxic cyanide salts. [5]* Scalability: This method is generally more scalable than the Sandmeyer reaction. It avoids the generation of unstable, explosive intermediates and does not produce large volumes of gas. The primary challenges in scaling up are the cost of the catalyst and the need to maintain strictly inert (anhydrous and oxygen-free) conditions to prevent catalyst deactivation.
-
Safety & Environmental Impact: This route offers a significantly improved safety profile. It avoids diazonium salts and can utilize non-toxic cyanide sources like K₄[Fe(CN)₆]. [5]The primary hazards are associated with the handling of flammable organic solvents and the potential toxicity of palladium and ligand residues in the final product, which must be carefully removed, especially for pharmaceutical applications. Waste streams containing palladium require specialized disposal or recovery processes.
Quantitative Comparison and Summary
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Pd-Catalyzed Cyanation | Justification & Causality |
| Starting Material | 2-Amino-4-bromopyridine | 2,4-Dibromopyridine | Route 1 begins with a more functionalized, but often less expensive, precursor. |
| Estimated Yield | 30–65% (Variable) | 75–95% (More Reliable) | Sandmeyer reactions on N-heterocycles can be low-yielding due to side reactions and instability of the diazonium intermediate. [1]Pd-catalyzed cross-couplings are typically more efficient and reproducible. [4] |
| Relative Cost/Mole | Lower to Moderate | Higher | The higher cost of 2,4-dibromopyridine and the essential palladium catalyst/ligand system makes Route 2 more expensive on a raw material basis. |
| Key Reagents | NaNO₂, CuCN | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand | Route 1 uses classic, inexpensive but hazardous reagents. Route 2 employs modern, more expensive but safer and more efficient catalytic systems. |
| Scalability | Poor | Good to Excellent | The inherent explosion hazard of diazonium salts and gas evolution severely limits the safe scalability of Route 1. [2]Route 2 is limited primarily by catalyst cost and engineering for inert conditions. |
| Safety Profile | High Hazard | Moderate Hazard | Primary Hazard: Unstable/explosive diazonium intermediates. Secondary: High toxicity of CuCN. |
| Environmental Impact | High (Cyanide/Copper Waste) | Moderate (Palladium Waste) | Requires treatment of highly toxic aqueous waste streams. |
Conclusion and Senior Scientist Recommendation
The choice between these two synthetic routes is a classic case of balancing traditional, low-cost chemistry against modern, higher-cost but more efficient and safer methods.
Route 1 (Sandmeyer Reaction) is best suited for small-scale laboratory synthesis where cost is the primary driver and appropriate safety infrastructure (blast shields, meticulous temperature control) is in place. Its low and variable yield, coupled with the significant and unpredictable safety risks associated with diazonium salts, makes it a poor candidate for process development or manufacturing-scale campaigns. The potential for a failed reaction or, in the worst case, a safety incident, outweighs the initial savings on raw materials.
Route 2 (Palladium-Catalyzed Cyanation) is the recommended pathway for any application where reliability, yield, and safety are paramount, such as in drug development and scale-up operations. While the initial investment in the starting material and catalyst is higher, the superior yield, reproducibility, and significantly improved safety profile provide greater overall value. The higher throughput and reduced risk of batch failure lead to a more economically viable process in the long run. The ability to use non-toxic cyanide sources like potassium hexacyanoferrate(II) further solidifies its position as the more responsible and industrially relevant choice. [4][5] For any team focused on delivering a reliable supply of this compound for further research or development, investing in the optimization of the palladium-catalyzed cyanation of 2,4-Dibromopyridine is the scientifically and economically sound strategy.
References
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
- Ullah, F., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1295–1314.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 339-345.
- Smith, M. B. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7103–7105.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
- RSC Publishing. ORGANIC CHEMISTRY. RSC Publishing.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
The Strategic Advantage of 4-Bromopyridine-2-carbonitrile in Modern API Synthesis: A Comparative Guide
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of an entire synthetic campaign. The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Consequently, the choice of functionalized pyridine building blocks is of paramount importance. This guide provides an in-depth evaluation of 4-Bromopyridine-2-carbonitrile, a versatile intermediate, and objectively compares its performance against other halogenated analogs in key synthetic transformations crucial for the synthesis of modern Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors.
The 4-Halopyridine-2-carbonitrile Scaffold: A Tale of Tunable Reactivity
The 4-halopyridine-2-carbonitrile framework is a valuable synthon in medicinal chemistry, offering multiple points for diversification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C4 position for nucleophilic attack and facilitates participation in various cross-coupling reactions. The identity of the halogen at the C4 position—be it fluorine, chlorine, bromine, or iodine—is not a trivial choice. It dictates the reactivity of the molecule, influencing reaction conditions, catalyst choice, and ultimately, the efficiency of the synthetic route.
This guide will focus on the three most common and synthetically relevant transformations for this class of compounds in API synthesis: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in Key Synthetic Transformations
The performance of this compound is best understood in direct comparison with its chlorinated and iodinated counterparts. The following sections provide a detailed analysis, supported by representative experimental data, of how the choice of halogen influences the outcome of these critical reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Bromine Advantage
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a key determinant of reactivity. The generally accepted reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in kinase inhibitors. When comparing the 4-halo-2-cyanopyridines, the increased reactivity of the C-Br bond compared to the C-Cl bond often translates to milder reaction conditions, lower catalyst loadings, and higher yields. While 4-iodopyridine-2-carbonitrile would be the most reactive, its higher cost and lower stability can make this compound the more economically attractive option for large-scale synthesis.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 / 6 | ~90 |
| 4-Chloropyridine-2-carbonitrile | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 110 / 18 | ~80 |
| 4-Iodopyridine-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | DME/H₂O | 80 / 4 | >95 |
Data is illustrative and compiled from analogous systems to demonstrate general reactivity trends.[3][4]
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another cornerstone of modern medicinal chemistry. The reactivity trend of the 4-halopyridines in this reaction mirrors that of the Suzuki coupling, with the C-Br bond offering a good balance of reactivity and stability.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI (2 mol%/4 mol%) | Et₃N | THF | 60 / 8 | ~85-95 |
| 4-Chloropyridine-2-carbonitrile | Phenylacetylene | Pd(OAc)₂ / XPhos / CuI (2 mol%/4 mol%/4 mol%) | Cs₂CO₃ | Dioxane | 100 / 16 | ~70-80 |
| 4-Iodopyridine-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI (1 mol%/2 mol%) | Et₃N | THF | RT / 6 | >95 |
Data is illustrative and compiled from analogous systems to demonstrate general reactivity trends.[5][6]
Buchwald-Hartwig Amination: A Reliable Route to Aminopyridines
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[7] The reactivity of halopyridines in this reaction also generally follows the I > Br > Cl trend, making this compound a reliable and efficient substrate.
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP (1.5 mol%/3 mol%) | NaOtBu | Toluene | 100 / 12 | ~80-90 |
| 4-Chloropyridine-2-carbonitrile | Morpholine | Pd(OAc)₂ / RuPhos (2 mol%/4 mol%) | K₃PO₄ | t-BuOH | 110 / 24 | ~75-85 |
| 4-Iodopyridine-2-carbonitrile | Morpholine | Pd₂(dba)₃ / BINAP (1 mol%/2 mol%) | NaOtBu | Toluene | 90 / 8 | >90 |
Data is illustrative and compiled from analogous systems to demonstrate general reactivity trends.[8][9]
Nucleophilic Aromatic Substitution (SNAr): The Chlorine Exception
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is often reversed, with the general trend being F > Cl > Br > I.[10] This is because the rate-determining step is typically the initial nucleophilic attack to form a Meisenheimer complex, which is stabilized by the inductive effect of the more electronegative halogens. The 2- and 4-positions of the pyridine ring are particularly activated for this type of reaction.[11]
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Sodium methoxide | - | Methanol | 60 / 10 | Moderate | | 4-Chloropyridine-2-carbonitrile | Sodium methoxide | - | Methanol | 50 / 6 | High | | 4-Iodopyridine-2-carbonitrile | Sodium methoxide | - | Methanol | 70 / 12 | Low |
Data is illustrative and based on general principles of SNAr reactivity.[10][12]
Experimental Protocols
To provide a practical context for the data presented, the following are detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-phenylpyridine-2-carbonitrile.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)pyridine-2-carbonitrile.
Conclusion and Strategic Recommendations
The choice of a 4-halopyridine-2-carbonitrile derivative in API synthesis is a strategic decision that should be guided by the specific transformation being performed.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), this compound offers a superior balance of high reactivity, stability, and cost-effectiveness compared to its chloro- and iodo-analogs. While 4-iodopyridine-2-carbonitrile is more reactive, its higher cost may be prohibitive for large-scale manufacturing. 4-Chloropyridine-2-carbonitrile, on the other hand, often requires harsher reaction conditions and more sophisticated catalyst systems to achieve comparable yields.
-
For nucleophilic aromatic substitution (SNAr) reactions, a 4-chloropyridine-2-carbonitrile would generally be the more reactive and preferred starting material.
By understanding these reactivity trends and leveraging the appropriate halogenated starting material, drug development professionals can design more efficient, robust, and economically viable synthetic routes to novel APIs. This compound, with its versatile reactivity profile, stands out as a key building block for the construction of complex pyridine-containing molecules, particularly in the ever-expanding landscape of kinase inhibitor discovery.
References
- BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025).
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (2025).
- Tsuhako, A. L. et al. The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorg Med Chem Lett. 22, 3732-8 (2012).
- ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013).
- Ivashchenko, A. V. et al. Palladium-catalyzed amination of meso-(bromophenyl)porphyrins with diamines and azamacrocycles. Dalton Trans. 43, 3563-75 (2014).
- Abdel-Maksoud, M. S. et al.
- Abdel-Wahab, B. F. et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega 8, 43589–43610 (2023).
- Xu, W. et al. The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorg Med Chem Lett. 22, 3732-8 (2012).
- ResearchGate.
- BenchChem.
- Procter, D. J. et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem. Sci. 8, 4440-4446 (2017).
- Wikipedia.
- Terrier, F. et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem. 12, 6031-41 (2014).
- Engle, K. M. & Chen, J. S. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- El-Sayed, N. N. E. et al. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel) 16, (2023).
- ResearchGate. Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms.
- ECHEMI.
- Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- YouTube.
- Lee, C. H. & Kim, J. N. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. Bull. Korean Chem. Soc. 34, 3961–3962 (2013).
- Sigman, M. S. et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc. 140, 6219–6223 (2018).
- Lipshutz, B. H. et al. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Green Chem. 21, 5266–5271 (2019).
- MacMillan, D. W. C. et al. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chem. Sci. 12, 10292–10298 (2021).
- ResearchGate. Cross-Coupling Reactions: A Practical Guide.
- Wang, X.-S. et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC 2005, 137–142 (2005).
- ResearchGate.
- ResearchGate.
- BenchChem.
- Google Patents.
- ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Zhang, Y. et al. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Eur J Med Chem. 209, 112933 (2020).
- ResearchGate. Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles.
- ResearchGate. The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
- ResearchGate. Recent Advances in Sonogashira Reactions.
- Hameed, A. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules 22, (2017).
- ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- University of Huddersfield Research Portal.
- ResearchGate.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Organ, M. G. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett. 20, 5094–5098 (2018).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ir.nbu.ac.in [ir.nbu.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromopyridine-2-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, pyridine derivatives are indispensable scaffolds. Among them, 4-Bromopyridine-2-carbonitrile stands out as a versatile building block, prized for its reactivity in a multitude of cross-coupling and substitution reactions. The journey from a promising reaction scheme to a well-characterized novel compound, however, is paved with rigorous analytical validation. Misinterpretation of structural data can lead to costly delays and dead ends in research and development.
This guide, born from extensive hands-on experience, provides a comparative analysis of the primary analytical techniques for the structural confirmation of products derived from this compound. We will delve into the "why" behind methodological choices, offering a logical workflow to ensure the unambiguous elucidation of your target molecules. This is not merely a collection of protocols; it is a strategic framework for achieving self-validating structural confirmation.
The Strategic Importance of Orthogonal Analytical Techniques
No single analytical method can provide absolute structural proof. A robust structural confirmation relies on the convergence of data from multiple, orthogonal techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties. When the data from these disparate techniques all point to the same structure, the confidence in the assignment becomes exceptionally high.
Figure 1: A logical workflow for the structural elucidation of reaction products, emphasizing the synergy between different analytical techniques.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) is the initial and indispensable step in characterizing a reaction product. It provides the molecular weight of the compound, offering the first piece of evidence for a successful transformation. For halogenated compounds like the derivatives of this compound, the isotopic pattern is a crucial diagnostic tool.
Why This Choice? The presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes) in the starting material provides a clear isotopic signature. The observation of this pattern in the product confirms the retention of the bromine atom, while its absence in a reaction targeting its displacement (like a Suzuki coupling) is a strong indicator of success.
Data Interpretation:
| Technique | Information Gained | Application to this compound Derivatives |
| Low-Resolution MS (LRMS) | Nominal molecular weight and isotopic pattern. | Quickly confirms the expected molecular weight and the presence or absence of the bromine isotope pattern. |
| High-Resolution MS (HRMS) | Exact mass, allowing for the determination of the elemental composition. | Provides a highly accurate molecular formula, significantly narrowing down the possibilities for the product's identity. |
Example Fragmentation Pattern: In the mass spectrum of a product where the bromine has been replaced by a phenyl group (e.g., 4-phenyl-2-cyanopyridine), the molecular ion peak will be the base peak, and fragmentation may involve the loss of the cyano group (-26 Da) or cleavage of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of a molecule in solution. For substituted pyridines, a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
Why This Choice? The pyridine ring offers a unique set of proton and carbon chemical shifts and coupling constants that are highly sensitive to the nature and position of substituents. This sensitivity allows for the precise determination of the substitution pattern on the pyridine core.
1D NMR: The Foundational Scaffolding
-
1H NMR: Provides information about the number of different types of protons and their neighboring protons. The chemical shifts of the pyridine protons are significantly influenced by the electron-withdrawing nature of the nitrogen atom and the cyano group, as well as the newly introduced substituent at the 4-position.
-
13C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine carbons are also highly dependent on the substitution pattern.
Comparative 1H and 13C NMR Data for Cyanopyridine Isomers:
| Isomer | 1H NMR (δ, ppm) in CDCl₃ | 13C NMR (δ, ppm) in CDCl₃ |
| 2-Cyanopyridine | 8.76 (ddd, 1H), 7.95 (td, 1H), 7.78 (ddd, 1H), 7.63 (dd, 1H)[1] | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1] |
| 3-Cyanopyridine | 8.91 (s, 1H), 8.85 (d, 1H), 8.00 (d, 1H), 7.48 (dd, 1H)[1] | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1] |
| 4-Cyanopyridine | 8.83 (d, 2H), 7.55 (d, 2H)[1] | 151.0, 127.0, 122.0, 117.0 (CN) |
2D NMR: Connecting the Dots
For complex, highly substituted products, 1D NMR spectra can be difficult to interpret due to overlapping signals and complex coupling patterns. 2D NMR experiments are indispensable for resolving these ambiguities.
Figure 2: The interconnected roles of 2D NMR experiments in building a complete molecular structure from 1D NMR data.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton network around the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This provides a definitive link between the 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for identifying quaternary carbons (like the carbon bearing the cyano group and the carbon at the 4-position where substitution occurs) and for connecting different fragments of the molecule.
Experimental Protocol: A Standard Suite of NMR Experiments
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D 1H NMR Acquisition: Acquire a standard 1D proton spectrum to assess sample purity and obtain initial chemical shift and coupling information.
-
1D 13C{1H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.
-
2D COSY Acquisition: Run a gradient-selected COSY experiment to establish proton-proton correlations.
-
2D HSQC Acquisition: Perform a gradient-selected HSQC experiment to correlate protons to their directly attached carbons.
-
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations. This is critical for assigning quaternary carbons.
X-ray Crystallography: The Definitive Answer in the Solid State
When a crystalline sample of the product can be obtained, single-crystal X-ray diffraction provides the most unambiguous structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
Why This Choice? While NMR provides the structure in solution, X-ray crystallography offers a "snapshot" of the molecule in a solid, ordered state, leaving no room for ambiguity in its constitution. The crystal structure of 4-cyanopyridine, for instance, has been redetermined with high precision, providing a solid reference for related structures.[2]
Data Interpretation: The output of an X-ray diffraction experiment is a 3D model of the molecule, from which bond lengths, bond angles, and torsion angles can be precisely measured. This data can be used to validate the structure proposed by NMR and MS.
Case Studies: Structural Confirmation of Reaction Products
To illustrate the application of these techniques, let's consider the expected products from common reactions of this compound.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3] The reaction of this compound with an arylboronic acid is expected to yield a 4-aryl-2-cyanopyridine.
Expected Spectroscopic Signatures:
-
MS: The molecular ion peak will correspond to the mass of the 4-aryl-2-cyanopyridine, and the bromine isotopic pattern will be absent.
-
1H NMR: The signals for the pyridine protons will be present, along with new signals corresponding to the protons of the introduced aryl group. The chemical shifts of the pyridine protons will be influenced by the electronic nature of the aryl substituent.
-
13C NMR: New signals corresponding to the carbons of the aryl group will be observed. The chemical shift of C4 of the pyridine ring will be significantly shifted downfield due to the attachment of the aryl group.
-
HMBC: Crucial correlations will be observed between the protons of the aryl group and the C4 of the pyridine ring, and between the pyridine protons and the ipso-carbon of the aryl group, definitively confirming the point of attachment.
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4] The reaction of this compound with an amine will produce a 4-amino-2-cyanopyridine derivative.
Expected Spectroscopic Signatures:
-
MS: The molecular ion peak will correspond to the mass of the aminated product, and the bromine isotopic pattern will be absent.
-
1H NMR: A new signal for the N-H proton(s) will be observed, and the signals for the pyridine protons will be shifted, typically upfield, due to the electron-donating nature of the amino group.
-
13C NMR: The chemical shift of C4 will be significantly shifted upfield due to the attachment of the electron-donating nitrogen atom.
-
HMBC: Correlations between the N-H proton (if present) and C4 of the pyridine ring, as well as between the protons on the alkyl/aryl groups of the amine and C4, will confirm the C-N bond formation.
Case Study 3: Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon triple bonds.[5] The reaction of this compound with a terminal alkyne yields a 4-alkynyl-2-cyanopyridine.
Expected Spectroscopic Signatures:
-
MS: The molecular ion peak will correspond to the mass of the alkynylated product, and the bromine isotopic pattern will be absent.
-
IR: A characteristic C≡C stretching vibration will be observed in the range of 2100-2260 cm-1.
-
1H NMR: A signal for the acetylenic proton may be present if a terminal alkyne was used, and the pyridine proton signals will be shifted.
-
13C NMR: Two new signals for the alkyne carbons will be present in the range of 65-100 ppm.
-
HMBC: Correlations between the pyridine protons and the alkyne carbons will confirm the connectivity.
Case Study 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the cyano group, makes it susceptible to nucleophilic aromatic substitution.[6][7] Reaction with a nucleophile like an amine can lead to the displacement of the bromide.
Expected Spectroscopic Signatures: The expected spectroscopic signatures will be very similar to those of the Buchwald-Hartwig amination product, as the final product is the same. The choice of analytical techniques for confirmation remains the same.
Conclusion
The structural confirmation of reaction products of this compound is a critical process that demands a multi-faceted analytical approach. By strategically employing a combination of mass spectrometry, 1D and 2D NMR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a framework for making informed decisions about which techniques to use and how to interpret the resulting data, ultimately accelerating the pace of discovery in the exciting field of pyridine chemistry.
References
- Aakeröy, C. B., Schultheiss, N., & Desper, J. (2007). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Organic Chemistry, 2007(22), 3638-3645. [Link]
- Langer, P., & Vares, L. (2004). Crystal structures of 2- and 3-cyanopyridine. Journal of Molecular Structure, 700(1-3), 131-136.
- Borua, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(10), 7332-7336. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
- Hirabayashi, K., & Mori, A. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Chemical Science, 15(8), 3043-3048. [Link]
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. BenchChem.
- Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4983. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2019(27), 4443-4447. [Link]
- Asif, M. (2015). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Journal of the Serbian Chemical Society, 80(3), 329-340.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- Yao, J. Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2125-2134. [Link]
- Smith, J. G., & Smith, J. G. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(40), 12096-12109. [Link]
- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(12), 4566-4573. [Link]
- Byers, J. A., & Guggenheim, E. R. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8655-8659. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. rsc.org [rsc.org]
- 4. 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to 4-Bromopyridine-2-carbonitrile: Benchmarking a Versatile Synthetic Intermediate
For the discerning researcher in medicinal chemistry and drug development, the selection of the right synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of functionalized heterocycles, 2,4-disubstituted pyridines represent a privileged scaffold, frequently encountered in pharmacologically active molecules. This guide provides an in-depth technical comparison of 4-Bromopyridine-2-carbonitrile, a versatile building block, benchmarked against its key alternatives. We will delve into its reactivity in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your synthetic strategy.
The Strategic Advantage of this compound
This compound offers a unique combination of functional handles: a bromine atom at the 4-position, ripe for a multitude of cross-coupling reactions, and a nitrile group at the 2-position, which can be further elaborated into amides, carboxylic acids, or amines. This strategic placement of reactive sites allows for a diverse range of molecular architectures to be constructed from a single, readily available starting material.
Benchmarking Performance in Key Cross-Coupling Reactions
The true measure of a synthetic intermediate's utility lies in its performance in the crucible of chemical reactions. We will now objectively compare the anticipated performance of this compound with its closest analogues: 4-Chloropyridine-2-carbonitrile and 4-Iodopyridine-2-carbonitrile. The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond, which follows the general trend: C-I < C-Br < C-Cl. This directly translates to the reactivity of the corresponding halopyridines, with the iodo-substituted compound being the most reactive and the chloro-substituted the least.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart in the synthetic chemist's toolbox for the formation of carbon-carbon bonds. The choice of the halide on the pyridine ring significantly impacts the reaction conditions required to achieve high yields.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Intermediate | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| 4-Iodopyridine-2-carbonitrile | Highest | Milder conditions (e.g., lower temperature, shorter reaction time) | Excellent | Most expensive of the three; may be prone to side reactions if not handled carefully. |
| This compound | Intermediate | Moderate conditions | Good to Excellent | Offers a good balance between reactivity and stability; often the preferred choice for initial explorations. |
| 4-Chloropyridine-2-carbonitrile | Lowest | Harsher conditions (e.g., higher temperature, longer reaction time, more active catalyst) | Good (with optimized conditions) | Most cost-effective for large-scale synthesis, but may require more process development.[2] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of carbon-nitrogen bonds is another critical transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for achieving this, and again, the choice of the halide is a key variable.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Intermediate | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| 4-Iodopyridine-2-carbonitrile | Highest | Milder conditions, broader amine scope | Excellent | The high reactivity allows for the coupling of less nucleophilic amines. |
| This compound | Intermediate | Moderate conditions | Good to Excellent | A reliable substrate for a wide range of amines with appropriate ligand and base selection. |
| 4-Chloropyridine-2-carbonitrile | Lowest | Requires more specialized, electron-rich ligands and stronger bases | Good (with optimized conditions) | The less reactive nature can sometimes be advantageous for sequential couplings. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry. The reactivity trend of the halopyridines remains consistent in this transformation.
Table 3: Comparative Performance in Sonogashira Coupling
| Intermediate | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| 4-Iodopyridine-2-carbonitrile | Highest | Often proceeds at room temperature | Excellent | The preferred substrate for sensitive alkynes. |
| This compound | Intermediate | May require gentle heating | Good to Excellent | A robust and versatile option for a variety of terminal alkynes. |
| 4-Chloropyridine-2-carbonitrile | Lowest | Generally requires higher temperatures and longer reaction times | Moderate to Good | Can be a viable option when cost is a primary concern. |
Experimental Protocols
To provide a practical context for the data presented, we offer the following detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 4-phenylpyridine-2-carbonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 4-(morpholino)pyridine-2-carbonitrile via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and degassed toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
Objective: To synthesize 4-(phenylethynyl)pyridine-2-carbonitrile via a palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with nitrogen or argon three times.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for some substrates. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Logic
To further elucidate the strategic considerations in utilizing these intermediates, the following diagrams illustrate the general workflow and the catalytic cycle at the heart of these transformations.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Making the Right Choice for Your Synthesis
This guide has benchmarked this compound against its chloro and iodo counterparts, providing a framework for selecting the most appropriate synthetic intermediate for your specific needs. While 4-iodopyridine-2-carbonitrile offers the highest reactivity, its cost may be prohibitive for large-scale applications. Conversely, 4-chloropyridine-2-carbonitrile is the most economical choice but often requires more rigorous reaction conditions.
This compound emerges as a well-balanced and versatile intermediate, offering a favorable combination of reactivity, stability, and cost. Its reliable performance in a range of crucial cross-coupling reactions makes it an excellent choice for both discovery and development phases of pharmaceutical research. By understanding the nuances of its reactivity and having access to robust experimental protocols, you are now better equipped to leverage the full potential of this valuable synthetic building block.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
- Loh, T.-P., & Hu, Q.-Y. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(23), 4413–4415.
- Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6076-6095.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83289–83292.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromopyridine-2-carbonitrile
For professionals engaged in the fast-paced world of pharmaceutical and agrochemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compounds we handle, such as 4-Bromopyridine-2-carbonitrile, are powerful intermediates precisely because of their reactivity.[1][2] This inherent reactivity demands a rigorous and well-understood protocol for disposal, not just as a matter of regulatory compliance, but as a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step to empower you, the researcher, to make informed and safe decisions.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is a multifunctional heterocyclic compound that presents several distinct hazards.[2] Its structure, containing both a halogenated pyridine ring and a nitrile group, dictates its toxicological profile and the necessary precautions for its disposal.
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3][4]
-
Irritation: It is a known skin and serious eye irritant.[3][4][5] Inhalation may also cause respiratory irritation.[3][4]
-
Environmental Hazard: While specific data is limited, halogenated organic compounds should not be released into the environment.[3][6]
-
Combustion Byproducts: As a halogenated nitrile, combustion can release toxic gases such as hydrogen cyanide (from the nitrile group) and hydrogen bromide/nitrogen oxides (from the bromopyridine structure).[7][8] This is a critical consideration for the ultimate disposal method.
| Hazard Data Summary: this compound | |
| CAS Number | 62150-45-2[5][9] |
| Appearance | Off-white to light beige solid[1][5] |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[3][4] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled)[2][10] |
| H315 (Causes skin irritation)[3][4][10] | |
| H319 (Causes serious eye irritation)[3][4][10] | |
| H335 (May cause respiratory irritation)[3][4] | |
| Primary Incompatibilities | Strong oxidizing agents, strong bases[4] |
Immediate Safety Protocols: PPE and Spill Control
All handling and disposal preparation must occur within a certified chemical fume hood to mitigate inhalation risk.[11][12] Appropriate Personal Protective Equipment (PPE) is the first line of defense and is non-negotiable.
Required PPE:
-
Gloves: Chemical-resistant nitrile gloves are required. Given the compound's dermal toxicity, consider double-gloving. Dispose of gloves as contaminated waste after use.[11][12]
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[5][11]
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened.[11]
-
Footwear: Closed-toe shoes are mandatory.[13]
Spill Management: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.
-
Containment (Small Spills): For minor spills within a fume hood, cover the spill with a 1:1:1 mixture of sodium carbonate (or calcium carbonate), bentonite clay (cat litter), and sand.[14] This mixture absorbs the chemical and neutralizes any potential acidic byproducts.
-
Collection: Once absorbed, carefully scoop the mixture into a designated, sealable hazardous waste container.[14][15]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For any spill outside of a fume hood or of significant volume, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[15]
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is that it is a hazardous waste.[3] It must be segregated, containerized, and transferred to a licensed hazardous waste disposal facility, which will typically utilize high-temperature incineration.[7][15] Under no circumstances should this chemical be disposed of down the drain or in general trash. [12]
Workflow for Waste Segregation and Collection
Caption: Decision workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Solid Waste: This includes unreacted this compound, contaminated weighing boats, pipette tips, gloves, and absorbent materials from spill cleanups. This waste must be segregated into a dedicated "Halogenated Organic Solid Waste" stream.[6][13]
-
Liquid Waste: This includes solutions containing this compound and solvents used to rinse contaminated glassware. This waste must be segregated into a dedicated "Halogenated Organic Liquid Waste" stream.[6][16]
-
Causality: Segregation is critical. Mixing halogenated waste with non-halogenated streams increases disposal costs and, more importantly, risks dangerous reactions if mixed with incompatible chemicals like strong acids or bases.[16][17]
-
-
Containerization:
-
Labeling:
-
Proper labeling is a legal requirement and essential for safety.[15]
-
Attach a hazardous waste label to the container before adding the first drop of waste.[16]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentrations or percentages of each component.
-
The date accumulation started.
-
-
-
Storage and Final Disposal:
-
Keep the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated and away from ignition sources.[17]
-
Once the container is full or you have finished the project, complete the necessary institutional paperwork and arrange for pickup by your EHS department or a licensed hazardous waste contractor.[18]
-
The contractor will transport the waste for final disposal, which for halogenated nitriles, is typically high-temperature incineration under controlled conditions to ensure complete destruction and scrubbing of harmful flue gases.[7][15]
-
Regulatory Compliance and Documentation
Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[19][20] While a specific waste code is not explicitly assigned in available literature, it would likely be classified based on its characteristics (Toxicity) or as part of a listed waste stream if it meets certain criteria (e.g., F-list for spent solvents).[20][21] Your institution's EHS department is the final authority on assigning the correct waste codes and ensuring compliance with all local, state, and federal regulations.[18] Meticulous record-keeping of the waste generated is not just good practice—it is a legal requirement.
By adhering to this comprehensive guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of scientific integrity and environmental stewardship.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- ChemicalBook. (2023). 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromopyridine hydrochloride.
- P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Bromopyridine hydrochloride.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- Anonymous. (2018). Safety Data Sheet.
- LookChem. (n.d.). 4-Bromo-Pyridine-2-Carbonitrile: Sourcing, Applications, and Responsible Use.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Bromo-4-chloropyridine.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Bromopyridine.
- BenchChem. (2025). Proper Disposal of 4-Bromopyridine-2,6-dicarbohydrazide: A Safety and Operations Guide.
- BenchChem. (n.d.). This compound | CAS 62150-45-2.
- ChemicalBook. (2024). 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Pyridine - Standard Operating Procedure.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency (EPA). (2024). Steps in Complying with Regulations for Hazardous Waste.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals.
Sources
- 1. 4-Bromo-Pyridine-2-Carbonitrile Supplier in China [nj-finechem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. fishersci.com [fishersci.com]
- 9. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]
- 10. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reed.edu [reed.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromopyridine-2-carbonitrile
Navigating the complexities of novel pyridine-based compounds is central to advancing pharmaceutical and agrochemical research. However, the unique reactivity of these heterocycles necessitates a rigorous and scientifically grounded approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromopyridine-2-carbonitrile, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our objective is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: Why This Compound Demands Respect
This compound (CAS No. 62150-45-2) is a solid, off-white to light beige substance that presents multiple routes of potential exposure, each with significant health implications.[1] A thorough risk assessment is the foundation of any safety protocol. The Globally Harmonized System (GHS) classification for this compound dictates the minimum required PPE.
The primary hazards are acute toxicity through multiple routes and severe irritation.[1][2] It is harmful if swallowed or if it comes into contact with the skin, causes significant skin and eye irritation, and is toxic if inhaled, with the potential to cause respiratory irritation.[1][3] This profile means that preventing skin contact, eye exposure, and inhalation of the solid dust is paramount.
| Hazard Class & Category | GHS Hazard Statement | Required Engineering Control & PPE |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. | Chemical Fume Hood, Respirator |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | Chemical-Resistant Gloves, Lab Coat |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Gloves, No eating/drinking in lab |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | Chemical-Resistant Gloves, Lab Coat |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. | Chemical Splash Goggles / Face Shield |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. | Chemical Fume Hood, Respirator |
The Core Defense: Selecting and Using Your Personal Protective Equipment
Based on the hazard assessment, a multi-layered PPE strategy is required. Simply wearing PPE is insufficient; selecting the correct type and using it within a structured protocol is essential for ensuring a true barrier between you and the chemical.
Causality: this compound is a solid powder.[1] Standard laboratory operations such as weighing and transferring can easily generate airborne dust. Due to its Category 3 inhalation toxicity, even small amounts of inhaled dust can be toxic.[1]
Protocol:
-
Primary Control: All handling of this compound powder must be performed within a certified chemical fume hood to contain dust at the source.[4][5]
-
Secondary Control (PPE): When handling larger quantities or if there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary. A dust mask type N95 (US) or equivalent is a minimum recommendation for nuisance dust, but given the "Toxic if inhaled" classification, a half-mask or full-face respirator with appropriate particulate filters may be required based on your institution's specific risk assessment.[6][7]
Causality: The compound is classified as causing serious eye irritation (H319).[1][2] Accidental splashes of solutions or transfer of solid dust to the eyes can result in significant injury.
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[8]
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation (e.g., transfers, preparing solutions), a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection and must always be paired with goggles.[8]
Causality: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1][3] Direct contact can lead to local irritation and systemic toxicity through dermal absorption.
Protocol:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[4][5] Crucially, latex gloves are not suitable and should not be used. [5] Always inspect gloves for tears or holes before use. If contact occurs, remove the glove using the proper technique to avoid contaminating your skin, wash your hands thoroughly, and don a new pair.[7] Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A fully buttoned, flame-resistant lab coat should be worn to protect skin on the arms and body.[8] Ensure the coat is clean and appropriate for the task. For large-scale operations, a chemical-resistant apron may be worn over the lab coat.
-
Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to prevent skin exposure from spills.[9]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict workflow minimizes the potential for error and exposure. The following diagram and protocol outline the essential steps from preparation to disposal.
Sources
- 1. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 4-Bromopyridine 99 19524-06-2 [sigmaaldrich.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
